Product packaging for 5-Bromo-2-(trifluoromethoxy)phenol(Cat. No.:CAS No. 1048963-39-8)

5-Bromo-2-(trifluoromethoxy)phenol

Cat. No.: B1441415
CAS No.: 1048963-39-8
M. Wt: 257 g/mol
InChI Key: GJWAGGWLHRHYOE-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4BrF3O2 and its molecular weight is 257 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3O2 B1441415 5-Bromo-2-(trifluoromethoxy)phenol CAS No. 1048963-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWAGGWLHRHYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726374
Record name 5-Bromo-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048963-39-8
Record name 5-Bromo-2-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(trifluoromethoxy)phenol chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to profoundly modulate the physicochemical properties of bioactive molecules. It serves as a lipophilic hydrogen bond acceptor and can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[1][2]

This guide provides a comprehensive technical overview of this compound (CAS: 1048963-39-8), a versatile chemical building block that synergistically combines the benefits of the trifluoromethoxy group with the synthetic versatility of an aromatic bromide.[3] The phenolic hydroxyl group and the bromine atom offer orthogonal synthetic handles for molecular elaboration, making this reagent exceptionally valuable for constructing complex molecular architectures. We will delve into its physicochemical properties, provide a detailed synthesis and characterization workflow, explore its chemical reactivity, and discuss its applications for professionals in pharmaceutical and agrochemical research.

Physicochemical and Structural Information

This compound is a halogenated phenol derivative whose structure is primed for synthetic manipulation. The key properties are summarized below.

Chemical structure of this compound

Table 1: Core Properties of this compound

PropertyValueReference(s)
CAS Number 1048963-39-8[3][4][5]
Molecular Formula C₇H₄BrF₃O₂[3][4][6]
Molecular Weight 257.01 g/mol [3][4][6]
Appearance Varies; typically a solid or liquid[7]
Boiling Point 215.3 ± 35.0 °C (Predicted)
Storage Store at room temperature or 2-8°C, dry[3][5]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol. The regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a powerful ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is deactivating and meta-directing. The directing influence of the hydroxyl group dominates, leading to bromination primarily at the positions ortho and para to it. Since the C-6 position (ortho) is sterically hindered by the adjacent -OCF₃ group, bromination occurs preferentially at the C-4 and C-5 positions. The desired 5-bromo isomer is a major product of this reaction.

Experimental Protocol: Bromination of 2-(trifluoromethoxy)phenol

This protocol is based on established methods for the selective bromination of substituted phenols.[8][9]

Objective: To synthesize this compound with high purity.

Materials:

  • 2-(trifluoromethoxy)phenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)phenol (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.

    • Scientist's Insight: Acetonitrile is an excellent solvent choice as it is polar enough to dissolve the starting material and NBS, while being relatively inert to the reaction conditions. Cooling to 0 °C helps to control the reaction rate and minimize the formation of undesired di-brominated byproducts.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Scientist's Insight: NBS is a mild and selective source of electrophilic bromine (Br⁺), making it preferable to liquid bromine (Br₂) for controlled monobromination of activated rings, reducing handling hazards.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Scientist's Insight: The bicarbonate wash removes the acidic succinimide byproduct. The brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification SM 2-(trifluoromethoxy)phenol in Acetonitrile Reaction Stir at 0°C to RT (TLC Monitoring) SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Portion-wise addition Quench Quench with Na₂S₂O₃ Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (NaHCO₃, H₂O, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR δ 7.2-7.5 ppm (m, 2H): Aromatic protons. The proton at C-6 will likely be a doublet, coupled to the proton at C-4. The proton at C-4 will be a doublet of doublets, coupled to protons at C-6 and C-3. δ 6.9-7.1 ppm (d, 1H): Aromatic proton at C-3, likely showing coupling to the proton at C-4. δ 5.5-6.5 ppm (br s, 1H): Phenolic -OH proton, chemical shift is concentration and solvent dependent.
¹³C NMR δ 145-155 ppm: Aromatic C-O and C-OCF₃. δ 110-135 ppm: Aromatic C-H and C-Br signals. δ 120.5 ppm (q, J ≈ 257 Hz): Quartet for the -OCF₃ carbon due to strong coupling with the three fluorine atoms.
¹⁹F NMR δ -58 to -60 ppm (s, 3F): A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.[10]
IR (Infrared) ~3300-3500 cm⁻¹ (broad): O-H stretch from the phenol. ~1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretch. ~1050-1150 cm⁻¹ (very strong): C-F stretching vibrations.
Mass Spec (MS) m/z ≈ 256, 258: Molecular ion peaks showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional building block, offering two primary sites for chemical modification: the C-Br bond and the phenolic -OH group. This dual reactivity allows for sequential and directed synthesis of complex derivatives.

  • Reactions at the C-Br Bond (Cross-Coupling): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[3]

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

    • Heck Coupling: Reaction with alkenes.

  • Reactions at the Phenolic -OH Group: The acidic proton of the hydroxyl group can be easily deprotonated to form a phenoxide, which is a potent nucleophile.

    • Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

    • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.

    • O-Arylation: Reaction with aryl halides, often under copper or palladium catalysis.

Reactivity Hub Diagram

ReactivityHub cluster_Br C-Br Reactions cluster_OH -OH Reactions center This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) center->Suzuki Ether Williamson Ether Synthesis (R-X) center->Ether Br_Products Biaryls, Anilines, Alkynes Suzuki->Br_Products Buchwald Buchwald-Hartwig (R₂NH) Buchwald->Br_Products Sonogashira Sonogashira (R-C≡CH) Sonogashira->Br_Products OH_Products Ethers, Esters Ether->OH_Products Ester Esterification (RCOCl) Ester->OH_Products O_Arylation O-Arylation (Ar-X) O_Arylation->OH_Products

Sources

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Fluorinated Phenol

5-Bromo-2-(trifluoromethoxy)phenol, bearing the CAS number 1048963-39-8, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its strategic combination of a reactive bromine atom, a phenolic hydroxyl group, and the influential trifluoromethoxy moiety makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on empowering researchers to leverage its unique characteristics in their scientific endeavors.

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug design, prized for its ability to enhance key drug-like properties.[3] It significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, and its strong electron-withdrawing nature can modulate the acidity of the phenolic proton and influence intermolecular interactions.[4] Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation and thereby potentially increasing the in vivo half-life of a drug candidate.[4] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex biaryl systems.[5]

Physicochemical and Spectroscopic Profile

PropertyValueSource/Method
CAS Number 1048963-39-8[1]
Molecular Formula C₇H₄BrF₃O₂[1]
Molecular Weight 257.01 g/mol [1]
Appearance Expected to be a solid or liquid at room temperatureInferred from related compounds
Boiling Point Predicted: 215.3 ± 35.0 °C at 760 mmHg
Storage Store at room temperature in a dry environment[1]
Predicted Spectroscopic Data

Predicting the spectroscopic signature of a molecule is a crucial step in its characterization. Based on established principles of NMR and IR spectroscopy, the following data are anticipated for this compound.

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The phenolic proton will likely appear as a broad singlet, the position of which is dependent on concentration and solvent. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups and the electron-donating effect of the hydroxyl group.

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents.

¹⁹F NMR (in CDCl₃): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.[6] The chemical shift of this signal is a key indicator of the electronic environment of the -OCF₃ group.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region, characteristic of the trifluoromethoxy group. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and other characteristic fragments.

Synthetic Pathways: A Proposed Methodology

Proposed Synthesis of this compound

This proposed synthesis involves the trifluoromethoxylation of the readily available 5-bromo-2-nitrophenol, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the target phenol. A more direct, yet potentially lower-yielding, approach would be the direct trifluoromethoxylation of 5-bromophenol.

Synthesis_Workflow cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis A 5-Bromo-2-nitrophenol C 1-Bromo-2-nitro-5-(trifluoromethoxy)benzene A->C Reaction B Trifluoromethoxylation Reagent (e.g., CF3SO2Cl/KF) B->C Reagent D 1-Bromo-2-nitro-5-(trifluoromethoxy)benzene F 4-Bromo-3-(trifluoromethoxy)aniline D->F Reduction E Reducing Agent (e.g., Fe/HCl or H2/Pd-C) E->F Reagent G 4-Bromo-3-(trifluoromethoxy)aniline I This compound G->I Conversion H 1. NaNO2, H2SO4 2. H2O, heat H->I Reagents

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-2-nitro-5-(trifluoromethoxy)benzene

  • To a solution of 5-bromo-2-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a trifluoromethoxylating agent such as trifluoromethanesulfonyl chloride in the presence of a fluoride source like potassium fluoride.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-bromo-2-nitro-5-(trifluoromethoxy)benzene.

Step 2: Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline

  • Dissolve 1-bromo-2-nitro-5-(trifluoromethoxy)benzene in a solvent mixture such as ethanol and water.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to yield 4-bromo-3-(trifluoromethoxy)aniline.

Step 3: Synthesis of this compound

  • Dissolve 4-bromo-3-(trifluoromethoxy)aniline in an aqueous solution of a strong acid like sulfuric acid at low temperature (0-5 °C).

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution to hydrolyze the diazonium group to a hydroxyl group.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups.

Reactivity_Diagram cluster_0 Key Reactive Sites A This compound pKa modulation by -OCF3 and -Br B Phenolic -OH (Acylation, Etherification, O-Arylation) A->B Nucleophilic character C Aromatic Bromine (Cross-Coupling Reactions) A->C Electrophilic partner D Aromatic Ring (Electrophilic Aromatic Substitution) A->D Activated/Deactivated positions

Caption: Key reactive sites of this compound.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can readily undergo a variety of reactions, including O-alkylation, O-acylation, and etherification. The acidity of the phenol is enhanced by the electron-withdrawing trifluoromethoxy and bromo substituents, facilitating its deprotonation to form a phenoxide ion, which is a potent nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[5][7] This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 5-position of the phenolic ring.

Exemplary Suzuki-Miyaura Coupling Protocol:

  • In a reaction vessel, combine this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Potential Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical research.

  • Drug Discovery: As a key intermediate, it can be used in the synthesis of novel bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the biphenyl or other complex scaffolds generated via cross-coupling can be designed to interact with specific biological targets such as kinases or G-protein coupled receptors.[1][8]

  • Agrochemicals: The trifluoromethoxy group is also a common feature in modern pesticides and herbicides. This building block can be utilized to synthesize new agrochemicals with improved efficacy and environmental profiles.[2]

  • Materials Science: The incorporation of fluorinated moieties into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound can serve as a monomer or precursor for the synthesis of advanced polymers and functional materials.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid) is a suitable starting point for method development.

  • Gas Chromatography (GC): Can also be used to assess purity, potentially after derivatization of the phenolic hydroxyl group to improve volatility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for a closely related isomer, 2-bromo-5-(trifluoromethoxy)phenol, should be considered as a minimum standard.

  • Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle the compound in a well-ventilated fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advancing research in drug discovery, agrochemicals, and materials science. Its unique combination of a reactive bromine atom, a phenolic hydroxyl group, and the property-enhancing trifluoromethoxy group provides a powerful platform for the synthesis of novel and complex molecules. This guide has provided a detailed overview of its properties, a plausible synthetic route, its expected reactivity, and potential applications, aiming to equip researchers with the foundational knowledge to effectively utilize this valuable building block in their scientific pursuits.

References

  • Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242-252.
  • MySkinRecipes. (n.d.). This compound.
  • Bhat, A. P., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10765–10775.
  • Royal Society of Chemistry. (2016). Supporting Information for [Title of Paper].
  • Bhat, A. P., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Crysdot LLC. (n.d.). This compound.
  • Tang, P., et al. (2015). Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry.
  • AOBChem USA. (n.d.). This compound.
  • Cenmed Enterprises. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol.
  • Al-Zoubi, R. M., & Al-Masoudi, N. A. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(19), 4437-4443.
  • Willemse, T., et al. (2020).
  • Togni, A., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.
  • Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135.
  • Matoušek, V., et al. (2021).
  • Hopkinson, M. N., & Liang, Y.-M. (2023).
  • PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
  • Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7044-7096.
  • SpectraBase. (n.d.). 5-Bromo-2-methoxyphenol.
  • Fisher Scientific. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol, 97%.
  • Kuram, M. R., et al. (2021). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls.
  • NIST. (n.d.). Phenol, 2-bromo-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Phenol, 2,4,5-tribromo-.
  • Oakwood Chemical. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol, min 98% (GC).

Sources

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a substituted phenol featuring both a bromine atom and a trifluoromethoxy group. This unique combination of functional groups imparts specific physicochemical properties that are highly valuable in the design of novel molecules.

PropertyValueReference
Molecular Formula C₇H₄BrF₃O₂[1][2]
Molecular Weight 257.01 g/mol [1][3]
CAS Number 1048963-39-8[1][4]
Appearance Colorless to light orange to yellow clear liquid or low melting solid[3][5]
Purity Typically ≥95% to ≥98%[2][3]
Storage Room temperature, in a dry, dark place under an inert atmosphere[2][6]

Molecular Structure:

G start 2-(Trifluoromethoxy)phenol step1 Brominating Agent (e.g., NBS) Solvent start->step1 Electrophilic Aromatic Substitution product This compound step1->product purification Purification (e.g., Chromatography) product->purification

Sources

Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethoxy)phenol

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, a fluorinated aromatic alcohol utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Professionals in research and drug development will find field-proven insights and detailed methodologies to ensure safe and effective use of this compound in the laboratory.

This compound is a substituted phenol containing both a bromine atom and a trifluoromethoxy group. These modifications are common in medicinal chemistry to enhance properties like metabolic stability and lipophilicity in target molecules.[1][2] It is crucial to distinguish this compound from its isomers, such as 2-Bromo-5-(trifluoromethyl)phenol, as their properties and hazards may differ.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1048963-39-8[3]Crysdot LLC, Santa Cruz Biotechnology
Molecular Formula C₇H₄BrF₃O₂[1][3]Crysdot LLC, MySkinRecipes, SCBT
Molecular Weight 257.01 g/mol [2][3]Crysdot LLC, Chem-Impex, SCBT
Appearance SolidSigma-Aldrich[4]
Boiling Point 215.3 ± 35.0 °C at 760 mmHgCrysdot LLC
Storage Room temperature, dry, under inert atmosphere[1][5]MySkinRecipes, BLD Pharm

Hazard Identification and GHS Classification

According to available safety information, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion and irritation to the skin and eyes.

Table 2: GHS Hazard Statements

Hazard CodeStatementSource
H302Harmful if swallowedCrysdot LLC
H315Causes skin irritationCrysdot LLC
H319Causes serious eye irritationCrysdot LLC

The GHS pictograms associated with these hazards serve as a quick visual warning for laboratory personnel.

GHS_Pictograms cluster_harmful GHS07: Harmful/Irritant harmful_img harmful_txt Indicates skin/eye irritation, harmful if swallowed, may cause respiratory irritation.

Caption: GHS Pictogram for Harmful/Irritant Substances.

Proactive Risk Mitigation: Safe Handling and Storage

A proactive approach to safety is paramount. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[6] This is a critical control to prevent inhalation of any vapors or aerosols.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][8] Their proximity is crucial for immediate decontamination in case of an emergency.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the risks posed by corrosive and irritant chemicals.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation or puncture before use.[8][9] Employ the proper glove removal technique to avoid contaminating your skin.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, an impervious apron and additional arm coverings are recommended.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[7][8]

Storage Protocols

Proper storage prevents degradation of the chemical and accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][10]

  • Incompatibilities: Store away from strong bases and oxidizing agents to prevent potentially hazardous reactions.[6][10]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The primary goal of first aid is to mitigate the harm from exposure while waiting for professional medical assistance. Always show the Safety Data Sheet to the attending physician.[6][7][9]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][11]

  • Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][7] A safety shower should be used for large area contact. Immediate medical attention is required.[7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing.[6][7][9] Remove contact lenses if present and easy to do so.[7][9] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[6][7]

Fire-Fighting Measures

In the event of a fire, the safety of personnel is the highest priority.[12]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[9][10]

  • Special Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[6][9]

Accidental Release Measures

A systematic approach to spill containment and cleanup minimizes environmental contamination and personnel exposure.

Spill_Response_Workflow node_action node_action node_decision node_decision node_start node_start node_end node_end start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill Is it manageable? don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->don_ppe Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Label as Hazardous Waste for Disposal decontaminate->dispose end Response Complete dispose->end call_emergency Call Emergency Response (EHS) large_spill->call_emergency call_emergency->end

Caption: Workflow for Accidental Chemical Spill Response.

Experimental Protocol: Safe Reaction Quenching and Work-Up

This protocol provides a self-validating system for safely handling the compound during a common laboratory workflow. The causality is to neutralize reactive species and safely separate the product while minimizing exposure.

Objective: To safely quench a hypothetical reaction mixture containing this compound and perform an aqueous work-up.

Methodology:

  • Preparation (Pre-computation):

    • Ensure all work is performed in a chemical fume hood.

    • Prepare a quenching solution (e.g., saturated aqueous sodium bicarbonate) in a separate flask. Keep it readily accessible.

    • Have appropriate PPE (goggles, lab coat, chemically resistant gloves) on at all times.

  • Reaction Quenching (Execution):

    • Cool the reaction vessel in an ice-water bath. This is a critical step to control the rate of any exothermic neutralization reaction.

    • Slowly and carefully add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase.

    • Self-Validation: The rate of addition should be slow enough that the internal temperature does not rise significantly. If it does, pause the addition until the temperature subsides.

  • Liquid-Liquid Extraction (Post-computation):

    • Transfer the quenched mixture to a separatory funnel.

    • Add the extraction solvent (e.g., ethyl acetate).

    • Stopper the funnel, and while pointing the stopcock away from yourself and others into the back of the fume hood, gently invert to mix.

    • Self-Validation: Periodically vent the funnel by opening the stopcock to release any pressure buildup. A properly vented system prevents dangerous pressure buildup and potential splashing of hazardous material.

    • Allow the layers to separate fully.

    • Drain the aqueous layer, then the organic layer, into separate, clearly labeled flasks.

  • Waste Handling:

    • All aqueous and organic waste must be collected in appropriately labeled hazardous waste containers. Do not pour any material down the drain.

Stability, Reactivity, and Toxicological Profile

  • Reactivity: The substance is stable under normal storage conditions.[6] Avoid strong bases and oxidizing agents.[6]

  • Hazardous Decomposition: Combustion may produce carbon oxides (CO, CO₂), hydrogen fluoride, and hydrogen bromide.[6][7]

  • Toxicological Information: The primary known toxicological effects are harm upon ingestion and irritation to the skin and eyes. There is no available data to indicate whether the substance is carcinogenic, mutagenic, or poses a reproductive hazard.[6] The lack of comprehensive toxicological data necessitates handling this chemical with a high degree of caution, assuming it may have uninvestigated hazards.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Bromo-4-chloro-5-(trifluoromethyl)phenol. [Link]
  • Crysdot LLC. This compound Product Page. [Link]
  • MySkinRecipes. This compound Product Page. [Link]
  • REACH Online. SECTION 5: Firefighting measures. [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the spectral characteristics of 5-Bromo-2-(trifluoromethoxy)phenol (CAS No: 1048963-39-8).[1] As a key intermediate in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[2] This document presents a predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectra. The predictions are grounded in fundamental principles of spectroscopy and comparative data from structurally related compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring a phenol backbone modified with two highly influential functional groups: a bromine atom and a trifluoromethoxy group. The bromine atom, an electronegative halogen, and the trifluoromethoxy group, a potent electron-withdrawing moiety, significantly modulate the electronic environment of the benzene ring. These substitutions are critical in medicinal chemistry for enhancing properties such as lipophilicity and metabolic stability in drug candidates.[2] Accurate spectral characterization is therefore indispensable for confirming the identity, purity, and structure of this versatile building block in any research and development workflow.

The general workflow for the comprehensive spectral analysis of an organic compound like this compound is a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Prep Weigh & Dissolve This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Distribute Sample MS Mass Spectrometry (MS) Prep->MS Distribute Sample IR Infrared Spectroscopy (FT-IR) Prep->IR Distribute Sample NMR_Analysis Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Analysis MS_Analysis Molecular Weight Isotopic Pattern Fragmentation MS->MS_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis Report Comprehensive Spectral Report NMR_Analysis->Report MS_Analysis->Report IR_Analysis->Report

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(trifluoromethoxy)phenol, a key intermediate in the pharmaceutical and agrochemical industries. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document delineates the theoretical underpinnings of its solubility based on its molecular structure, offers a detailed, field-proven experimental protocol for its quantitative determination, and discusses the implications of its solubility profile in various research and development applications.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the unique combination of its functional groups: a bromine atom, a trifluoromethoxy group, and a phenolic hydroxyl group. These moieties provide multiple reaction sites for further chemical transformations, making it a versatile precursor in the synthesis of complex molecules with potential bioactive properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this intermediate highly valuable in the development of novel therapeutics and agrochemicals.

A thorough understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in formulated products. This guide aims to provide both a theoretical framework and a practical, step-by-step methodology for characterizing the solubility of this important chemical intermediate.

Theoretical Underpinnings of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound suggests a nuanced solubility profile.

  • The Aromatic Ring and Halogenation: The benzene ring provides a nonpolar, hydrophobic character. The presence of a bromine atom further increases the molecular weight and polarizability, which can enhance van der Waals interactions with nonpolar solvents.

  • The Phenolic Hydroxyl Group: The -OH group is polar and capable of forming hydrogen bonds. This functional group is expected to impart some degree of solubility in polar protic solvents like alcohols and water. The acidic nature of the phenol also means its solubility in aqueous solutions will be highly pH-dependent; in basic solutions, it will deprotonate to form a more soluble phenoxide salt.

  • The Trifluoromethoxy Group: The -OCF3 group is highly lipophilic and has a strong electron-withdrawing effect. This group significantly increases the compound's affinity for nonpolar, organic environments and can enhance its permeability across biological membranes.

Based on these structural features, a qualitative solubility prediction can be made.

Solvent ClassPredicted SolubilityRationale
Polar Protic Moderate to HighThe phenolic hydroxyl group allows for hydrogen bonding with solvents like methanol, ethanol, and isopropanol. However, the bulky and hydrophobic trifluoromethoxy and bromo groups may limit very high solubility.
Polar Aprotic HighSolvents like ethyl acetate and dichloromethane can engage in dipole-dipole interactions and are effective at solvating the polarizable aromatic ring and the polar functional groups without the steric hindrance of hydrogen bonding to the trifluoromethoxy group.
Nonpolar Moderate to LowThe lipophilic nature of the trifluoromethoxy group and the bromo-substituted benzene ring will promote solubility in solvents like toluene. Solubility in highly nonpolar solvents like hexane is expected to be lower due to the presence of the polar hydroxyl group.
Aqueous LowThe overall hydrophobic character of the molecule, dominated by the brominated and trifluoromethoxylated ring, is expected to result in low solubility in water at neutral pH. Solubility will increase significantly at higher pH due to the formation of the phenoxide salt.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes a robust and self-validating methodology for the quantitative determination of the solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment
  • This compound (purity ≥98%)

  • A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, hexane, and purified water)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a standalone UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Self-Validation A Weigh excess This compound B Add known volume of solvent to vials A->B Dispense C Seal vials and place on orbital shaker B->C D Shake at constant temperature for 24-48 hours C->D E Allow solids to settle D->E J Confirm presence of excess solid post-equilibration D->J Visual check F Filter supernatant with 0.22 µm syringe filter E->F G Dilute filtrate to a quantifiable concentration F->G H Analyze by HPLC or UV-Vis G->H I Prepare calibration curve with known standards H->I Quantify against

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Into a series of appropriately labeled scintillation vials, add an excess amount of this compound. A key aspect of this protocol's self-validation is the visual confirmation of undissolved solid at the end of the equilibration period, ensuring a truly saturated solution.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the selected analytical grade solvent.

    • Tightly seal the vials with Teflon-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a moderate speed for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached. For compounds with slow dissolution kinetics, a 48-hour equilibration period is recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles that could lead to an overestimation of solubility.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Using HPLC:

      • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

      • Prepare a series of calibration standards of known concentrations of the compound in the solvent of interest.

      • Inject the diluted sample and the calibration standards into the HPLC system.

      • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent of interest.

      • Prepare a series of calibration standards and measure their absorbance at the λmax.

      • Measure the absorbance of the diluted sample and calculate its concentration using the Beer-Lambert law and the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Organic SolventChemical ClassExperimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticData to be determined
EthanolPolar ProticData to be determined
IsopropanolPolar ProticData to be determined
Ethyl AcetatePolar AproticData to be determined
DichloromethanePolar AproticData to be determined
TolueneNonpolarData to be determined
HexaneNonpolarData to be determined
Water (pH 7)AqueousData to be determined
0.1 M NaOH (aq)Aqueous (Basic)Data to be determined

Conclusion and Implications for Research and Development

A comprehensive understanding of the solubility of this compound is a cornerstone for its effective utilization in research and development. The predicted solubility profile, in conjunction with the robust experimental protocol provided, equips scientists with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The anticipated high solubility in polar aprotic solvents suggests their utility in reaction media, while the moderate solubility in polar protic solvents may be leveraged for crystallization-based purification. The expected low aqueous solubility at neutral pH and its increase in basic conditions are critical considerations for extraction processes and for predicting its behavior in biological systems. This guide serves as a foundational resource for unlocking the full potential of this versatile chemical intermediate.

References

  • [HPLC Method for Substituted Phenols] - A high-throughput method for the analysis of substituted phenol isomers using a UHPLC column and system combination is described by Thermo Fisher Scientific. This provides a basis for developing an analytical method for quantification. [Source: Thermo Fisher Scientific, "A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination", URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-1123-hplc-uhplc-pfp-vanquish-an71228-en.pdf]
  • [Shake-Flask Method] - The shake-flask method is a well-established technique for determining the solubility of compounds. BioAssay Systems provides a summary of this method for drug compounds. [Source: BioAssay Systems, "Solubility Testing – Shake Flask Method", URL: https://www.bioassaysys.com/datasheet/Solubility%20Testing%20-%20Shake%20Flask%20Method.pdf]
  • [UV-Vis Spectroscopy for Aromatic Compounds] - The use of UV-Vis spectrophotometry for the determination of aromatic hydrocarbons in water is a relevant analytical technique for quantifying solubility. [Source: Applied Analytics, "Measuring Aromatic Hydrocarbons (BTX)", URL: https://www.appliedanalytics.
  • [General HPLC Methods for Phenols] - The Environmental Protection Agency (EPA) outlines methods for the determination of phenols in various matrices using HPLC, which can be adapted for solubility studies. [Source: U.S. Environmental Protection Agency, "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC", URL: https://www.epa.gov/sites/default/files/2019-09/documents/to-8.pdf]
  • [Quantification by UV-Vis] - The principles of using UV-Vis spectroscopy for the quantitative analysis of organic compounds are well-documented and form the basis for the analytical part of the solubility determination protocol. [Source: Journal of Chemical Education, "Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy", URL: https://pubs.acs.org/doi/abs/10.1021/ed062pA28]
  • [Solubility and Drug Discovery] - The importance of solubility in drug discovery and the use of HPLC and UV-Vis for its determination are discussed in various pharmaceutical science resources. [Source: Improved Pharma, "Solubility and Dissolution with HPLC or UV-Vis Detection", URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection]

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to improve metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby enhancing the overall efficacy and developability of drug candidates.[1] This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)phenol, a key building block that synergistically combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a brominated aromatic scaffold.

This document will delve into the (inferred) historical context of its development, detail plausible synthetic strategies based on established chemical principles, explore its key physicochemical properties, and discuss its applications as a crucial intermediate in the synthesis of complex pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS number 1048963-39-8, is a substituted phenol that presents as a valuable intermediate for further chemical transformations.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1048963-39-8[2]
Molecular Formula C₇H₄BrF₃O₂[1]
Molecular Weight 257.01 g/mol [1]
MDL Number MFCD21333031[1]

Proposed Synthetic Pathways

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its structure suggests a logical and efficient two-step synthetic sequence starting from the commercially available 2-(trifluoromethoxy)phenol. This approach leverages well-established methodologies for the regioselective bromination of activated aromatic rings.

The overall proposed synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow Start 2-(Trifluoromethoxy)phenol Step1 Electrophilic Bromination Start->Step1 Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., CH₂Cl₂ or CCl₄) Product This compound Step1->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Regioselective Bromination of 2-(Trifluoromethoxy)phenol

The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. Therefore, the regioselectivity of the bromination is expected to be primarily controlled by the hydroxyl group, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethoxy group, bromination at the para position is highly favored.

Materials:

  • 2-(Trifluoromethoxy)phenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂) (1.0 eq)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (for Br₂ quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)phenol in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Using Bromine: Add a solution of bromine in dichloromethane dropwise to the stirred phenol solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If bromine was used, quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the orange color disappears.

    • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to yield the final product.[3]

The Role of this compound in Drug Discovery: A Versatile Intermediate

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. Its utility stems from the combination of the property-enhancing trifluoromethoxy group and the synthetically versatile bromine atom.

G cluster_0 Key Attributes Start This compound Key Intermediate OCF3 -OCF₃ Group • Metabolic Stability • Increased Lipophilicity • Modulated pKa Start->OCF3 Br Bromine Atom • Handle for Cross-Coupling (Suzuki, Sonogashira, etc.) • Nucleophilic Substitution Start->Br Applications {Applications in Drug Discovery | • Kinase Inhibitors • GPCR Modulators • Agrochemicals} OCF3->Applications Enhanced Properties Br->Applications Synthetic Versatility

Caption: Key attributes and applications of this compound.

The Trifluoromethoxy Group: Enhancing "Drug-likeness"

The trifluoromethoxy group imparts several desirable properties to a drug candidate:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.

  • Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for the bioavailability of orally administered drugs and for drugs targeting the central nervous system.

  • Modulation of Acidity: The strong electron-withdrawing nature of the trifluoromethoxy group can significantly lower the pKa of the phenolic proton, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.

The Bromo Substituent: A Gateway to Molecular Complexity

The bromine atom on the aromatic ring serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through various cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Common transformations include:

  • Suzuki Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or esters.

  • Sonogashira Coupling: Formation of carbon-carbon triple bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

  • Stille Coupling: Formation of carbon-carbon bonds with organostannanes.

This synthetic flexibility allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules with antimicrobial, antifungal, or anti-inflammatory properties.[1] It is commonly employed in the preparation of kinase inhibitors and other targeted therapies in drug discovery.[1] While specific, publicly disclosed drug candidates synthesized directly from this intermediate are not readily found in the literature, its structural motif is present in various patented compounds, highlighting its relevance in industrial research and development.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. By combining the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a bromo-substituent, this intermediate provides a powerful platform for the efficient construction of complex and novel bioactive molecules. Its application in the synthesis of potential kinase inhibitors and other therapeutic agents underscores its importance for researchers and drug development professionals seeking to create the next generation of medicines and crop protection agents. As the demand for more effective and safer chemical entities continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

Sources

An In-depth Technical Guide to the Isomers of Bromo-trifluoromethoxyphenol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Bromo-trifluoromethoxyphenols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups and halogens has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing properties, which can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] When coupled with a bromine atom, a versatile synthetic handle for cross-coupling reactions, the resulting bromo-trifluoromethoxyphenol scaffold presents a powerful platform for the synthesis of novel therapeutics and agrochemicals.[4][5]

This technical guide provides a comprehensive exploration of the isomers of bromo-trifluoromethoxyphenol, offering a deep dive into their synthesis, structural characterization, and potential applications. As a senior application scientist, my objective is to not only present established protocols but also to elucidate the underlying chemical principles that govern the synthesis and reactivity of these valuable compounds. This document is designed to be a practical resource for researchers at the bench, providing the foundational knowledge necessary to leverage these versatile building blocks in their own discovery programs.

I. Structural Elucidation and Nomenclature of Bromo-trifluoromethoxyphenol Isomers

The phenol ring offers ten possible substitution patterns for a bromo and a trifluoromethoxy group, resulting in twelve distinct isomers. The systematic nomenclature for these isomers is determined by the locants of the bromine and trifluoromethoxy substituents on the phenol ring.

Below is a comprehensive list of the twelve positional isomers of bromo-trifluoromethoxyphenol:

  • 2-Bromo-3-(trifluoromethoxy)phenol

  • 2-Bromo-4-(trifluoromethoxy)phenol

  • 2-Bromo-5-(trifluoromethoxy)phenol

  • 2-Bromo-6-(trifluoromethoxy)phenol

  • 3-Bromo-2-(trifluoromethoxy)phenol

  • 3-Bromo-4-(trifluoromethoxy)phenol

  • 3-Bromo-5-(trifluoromethoxy)phenol

  • 4-Bromo-2-(trifluoromethoxy)phenol

  • 4-Bromo-3-(trifluoromethoxy)phenol

  • 2-Bromo-5-(trifluoromethyl)phenol

  • 2-Bromo-3-(trifluoromethyl)phenol

  • 4-Bromo-3-(trifluoromethyl)phenol

II. Synthetic Strategies and Methodologies

The synthesis of bromo-trifluoromethoxyphenol isomers primarily relies on two strategic approaches: the bromination of a trifluoromethoxyphenol precursor or the trifluoromethoxylation of a bromophenol precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.

A. Electrophilic Bromination of Trifluoromethoxyphenols

The hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The trifluoromethoxy group, being electron-withdrawing, is a deactivating group and a meta-director. The interplay of these directing effects governs the regioselectivity of bromination.

General Experimental Protocol for Bromination:

A solution of the corresponding trifluoromethoxyphenol in a suitable solvent (e.g., dichloromethane or carbon disulfide) is treated with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS). The reaction is typically carried out at a low temperature to control selectivity and minimize side reactions. Following the reaction, an aqueous workup is performed to remove any unreacted bromine and acidic byproducts. The crude product is then purified by column chromatography.[6][7]

Example Synthesis: 2-Bromo-5-(trifluoromethyl)phenol from 3-(Trifluoromethyl)phenol [7]

To a stirred solution of 3-(trifluoromethyl)phenol (0.38 mol) in carbon disulfide (240 ml), bromine (0.38 mol) is added dropwise. The reaction mixture is stirred at room temperature for approximately 18 hours. The reaction is then quenched by partitioning between dichloromethane and water. The organic layer is separated, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield 2-bromo-5-(trifluoromethyl)phenol.[7]

B. Synthesis of Trifluoromethoxyphenols

The synthesis of the trifluoromethoxyphenol precursors can be achieved through various methods, with the most common being the reaction of a phenol with a trifluoromethylating agent.

General Experimental Protocol for Trifluoromethoxylation:

A phenol is reacted with a suitable trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃) or an O-(trifluoromethyl)dibenzofuranium salt, in the presence of a base and often a metal catalyst.[5] These reactions can be sensitive to reaction conditions, and optimization is often required for each substrate.

III. Spectroscopic Characterization of Key Isomers

The unambiguous identification of each isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for structural elucidation.

Table 1: Physicochemical and Spectroscopic Data of Selected Bromo-trifluoromethoxyphenol Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data Highlights
2-Bromo-3-(trifluoromethoxy)phenol 1392059-76-5C₇H₄BrF₃O₂257.01¹H NMR: Aromatic protons exhibit complex splitting patterns due to ortho and meta couplings. ¹³C NMR: The carbon attached to the bromine will be significantly deshielded. ¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
2-Bromo-4-(trifluoromethoxy)phenol 200956-13-4C₇H₄BrF₃O₂257.01¹H NMR: The aromatic protons will show distinct doublets and doublet of doublets. ¹³C NMR: Characteristic shifts for the substituted aromatic carbons. ¹⁹F NMR: A singlet for the -OCF₃ group.
2-Bromo-5-(trifluoromethyl)phenol 402-05-1C₇H₄BrF₃O241.01¹H NMR: Three distinct aromatic proton signals. ¹³C NMR: The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. ¹⁹F NMR: A singlet for the -CF₃ group. MS (EI): Molecular ion peaks at m/z 239 and 241, characteristic of a monobrominated compound.[7]
4-Bromo-3-(trifluoromethyl)phenol 320-49-0C₇H₄BrF₃O241.01¹H NMR: Aromatic protons will exhibit an ABX spin system. ¹³C NMR: The carbon attached to the -CF₃ group will show a characteristic quartet. ¹⁹F NMR: A singlet for the -CF₃ group.
3-Bromo-5-(trifluoromethyl)phenol 1025718-84-6C₇H₄BrF₃O241.01¹H NMR: Three aromatic proton signals, likely appearing as broad singlets or multiplets. ¹³C NMR: Symmetrical substitution pattern will be reflected in the number of signals. ¹⁹F NMR: A singlet for the -CF₃ group.

IV. The Role of Bromo-trifluoromethoxyphenols in Drug Development

The unique physicochemical properties imparted by the bromine and trifluoromethoxy groups make these isomers highly valuable in drug discovery.

  • Trifluoromethoxy Group: This group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[1][3] Its strong electron-withdrawing nature can modulate the pKa of the phenolic hydroxyl group, influencing binding interactions with biological targets. Furthermore, the C-F bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1]

  • Bromine Atom: The bromine atom serves as a key synthetic handle, enabling a wide range of cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[5] This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Additionally, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with target proteins.

V. Structure-Activity Relationships (SAR): Guiding Principles

While specific SAR data for each bromo-trifluoromethoxyphenol isomer is limited, general principles can be applied to guide their use in drug design:

  • Positional Isomerism: The relative positions of the hydroxyl, bromo, and trifluoromethoxy groups will significantly impact the molecule's overall shape, dipole moment, and hydrogen bonding capacity. These factors are critical for molecular recognition and binding to target enzymes or receptors.

  • Modulation of Acidity: The electron-withdrawing trifluoromethoxy group will increase the acidity of the phenolic proton. The extent of this effect will depend on its position relative to the hydroxyl group (ortho > para > meta). This modulation of pKa can be crucial for optimizing interactions with the active site of a target protein.

  • Lipophilicity and Permeability: The trifluoromethoxy group significantly increases lipophilicity. The position of this group can influence the overall lipophilic surface area of the molecule, which in turn affects its permeability across biological membranes.

VI. Experimental Workflows and Diagrams

A. Synthetic Workflow: From Trifluoromethoxyphenol to Brominated Isomers

Synthetic_Workflow start Trifluoromethoxyphenol Precursor bromination Electrophilic Bromination (e.g., Br₂, NBS) start->bromination workup Aqueous Workup bromination->workup purification Column Chromatography workup->purification product Bromo-trifluoromethoxyphenol Isomer(s) purification->product

Caption: General workflow for the synthesis of bromo-trifluoromethoxyphenol isomers.

B. Key Molecular Properties for Drug Design

Drug_Design_Properties parent Bromo-trifluoromethoxyphenol prop1 Metabolic Stability (-OCF₃) parent->prop1 prop2 Lipophilicity & Permeability (-OCF₃) parent->prop2 prop3 Synthetic Handle (-Br) parent->prop3 prop4 Modulated Acidity (Phenol pKa) parent->prop4

Caption: Key molecular properties of bromo-trifluoromethoxyphenols relevant to drug design.

VII. Conclusion and Future Perspectives

The isomers of bromo-trifluoromethoxyphenol represent a class of chemical building blocks with significant potential in the fields of pharmaceutical and agrochemical research. Their synthesis, while requiring careful control of reaction conditions to achieve regioselectivity, is accessible through established organic chemistry methodologies. The unique combination of a metabolically robust, lipophilic trifluoromethoxy group and a versatile brominated synthetic handle provides a powerful platform for the development of novel bioactive molecules.

Further research into the specific biological activities of each isomer is warranted. A systematic evaluation of their properties, including their absorption, distribution, metabolism, and excretion (ADME) profiles, will undoubtedly unveil new opportunities for their application in drug discovery. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic use of precisely functionalized scaffolds like bromo-trifluoromethoxyphenols will remain a critical component of successful research and development endeavors.

VIII. References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. Retrieved January 7, 2026, from [Link]

  • Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-(trifluoromethoxy)phenol. Retrieved January 7, 2026, from [Link]

  • Shao, X., et al. (2015). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]

  • Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved January 7, 2026, from

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 7, 2026, from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). 3-Bromo-2-(trifluoromethyl)phenol,1214352-26-7. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved January 7, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 7, 2026, from [Link]

  • Stoyanov, S., et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved January 7, 2026, from [Link]

Sources

The Trifluoromethoxy Group: A Keystone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry, with the trifluoromethoxy (OCF3) group emerging as a particularly powerful tool for optimizing drug candidates. Its unique electronic and steric properties confer significant advantages in modulating a molecule's physicochemical and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the role of the trifluoromethoxy group in drug design, delving into its impact on lipophilicity, metabolic stability, target engagement, and acidity/basicity. We will explore the causal relationships behind its effects, present detailed experimental protocols for assessing its influence, and showcase its successful application in FDA-approved therapeutics. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling informed decision-making in the design of next-generation pharmaceuticals.

The Strategic Advantage of the Trifluoromethoxy Moiety

The trifluoromethoxy group is often considered a "super-halogen" or a lipophilic bioisostere for methoxy or hydroxyl groups.[1] However, its influence extends far beyond simple substitution. The potent electron-withdrawing nature of the three fluorine atoms, combined with the steric bulk and the unique conformational preferences of the OCF3 group, provides a multifaceted approach to refining a drug candidate's properties.

A key distinction from the more commonly used trifluoromethyl (CF3) group is the presence of the oxygen atom, which, although its electron-donating resonance effect is diminished by the fluorine atoms, still plays a crucial role in the group's overall electronic character and its interactions with biological targets.[1] The strategic placement of an OCF3 group can lead to significant improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential.

Modulating Physicochemical Properties: A Quantitative Perspective

The introduction of a trifluoromethoxy group profoundly alters a molecule's fundamental physicochemical properties, most notably its lipophilicity and electronic character.

Enhancing Lipophilicity for Improved Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy or even a trifluoromethyl group.[2][3] This increased lipophilicity can enhance a drug's absorption and distribution, including its ability to penetrate the blood-brain barrier.

Compound/Analog Substituent LogP Reference
Anisole-OCH32.11[3]
(Trifluoromethoxy)benzene-OCF33.15[3]
Riluzole-OCF33.3[4]
6-methoxy analog of Riluzole-OCH32.3[4]

Table 1: Comparison of LogP values for methoxy and trifluoromethoxy analogs, demonstrating the significant increase in lipophilicity imparted by the OCF3 group.

Fine-Tuning Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of the OCF3 group can significantly influence the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with target proteins. For instance, the introduction of a trifluoromethoxy group onto a phenolic ring increases its acidity (lowers the pKa) compared to the unsubstituted phenol.[5]

Compound pKa Reference
Phenol9.99[6]
4-(Trifluoromethoxy)phenol8.8[5]
Aniline4.63
4-(Trifluoromethoxy)aniline3.7Estimated based on Hammett constants

Table 2: Impact of the trifluoromethoxy group on the pKa of phenol and aniline, showcasing its acid-strengthening and base-weakening effects.

Enhancing Metabolic Stability: A Shield Against Degradation

One of the most significant contributions of the trifluoromethoxy group to drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the OCF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7]

Blocking Metabolic Hotspots

By replacing a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a robust OCF3 group, medicinal chemists can effectively block a key metabolic pathway.[2] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

Compound Analog In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Reference
Dextromethorphan (contains -OCH3)2527.7[7]
Celecoxib (contains -CF3)> 240< 2.9[7]
Riluzole (contains -OCF3)StableLow[8]
Methoxy-Riluzole AnalogLess StableHigher[4]

Table 3: Comparative metabolic stability data. While direct comparisons for OCF3 analogs are less common in single publications, the general principle of increased stability over methoxy groups is well-established. Celecoxib is included to illustrate the stability of a related fluorinated group.

Impact on Protein-Ligand Interactions

The trifluoromethoxy group can participate in a range of non-covalent interactions within a protein's binding pocket, contributing to enhanced affinity and selectivity. Its unique electronic and steric profile allows for interactions that are not possible with simpler substituents.

The OCF3 group can engage in:

  • Hydrophobic Interactions: Its lipophilic nature promotes favorable interactions with nonpolar residues.

  • Multipolar Interactions: The polarized C-F bonds can interact favorably with backbone carbonyls and other polar groups in the protein.[9]

  • Orthogonal Interactions: The trifluoromethoxy group often adopts a conformation orthogonal to an adjacent aromatic ring, which can be beneficial for fitting into specific binding pockets and establishing unique interactions.[10]

Experimental Protocols for Assessing the Impact of the Trifluoromethoxy Group

To empirically validate the theoretical advantages of incorporating an OCF3 group, a suite of in vitro assays is essential.

Protocol for Determining Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable determination of a compound's lipophilicity.

Objective: To determine the LogP of a test compound by correlating its retention time on a reverse-phase HPLC column with that of known standards.

Methodology:

  • Preparation of Standards: Prepare stock solutions (e.g., 10 mM in DMSO) of a series of reference compounds with known LogP values spanning a relevant range.

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

    • Gradient: A suitable gradient to elute all compounds of interest (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • Calibration Curve Generation:

    • Inject each reference standard and record its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Plot log(k') versus the known LogP values of the standards and perform a linear regression to obtain the calibration curve equation.

  • Sample Analysis:

    • Inject the test compound under the same HPLC conditions and determine its retention time.

    • Calculate the log(k') for the test compound.

    • Determine the LogP of the test compound using the calibration curve equation.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Test Compound Stock: 10 mM in DMSO, then diluted to a working concentration (e.g., 100 µM) in buffer.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NRS solution to the wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).

Synthesis of Trifluoromethoxy-Containing Compounds

The incorporation of the OCF3 group has historically been challenging due to the instability of the trifluoromethoxide anion.[11] However, modern synthetic methods have made this transformation more accessible.

A Modern Approach: Two-Step O-Trifluoromethylation of Phenols via Xanthates

This method offers a milder and more versatile route to aryl trifluoromethyl ethers compared to classical high-temperature fluorination reactions.[8]

Step 1: Xanthate Formation

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base such as cesium carbonate (2.0 equiv).

  • Add an imidazolium methylthiocarbonothioyl salt (1.5 equiv) and stir the reaction at room temperature until the phenol is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the resulting xanthate by column chromatography.

Step 2: O-Trifluoromethylation

  • Dissolve the xanthate (1.0 equiv) in a chlorinated solvent (e.g., 1,2-dichloroethane).

  • Add a fluorinating agent such as XtalFluor-E (3.0-5.0 equiv) and an oxidant like N-fluorosulfonimide (NFSI) (3.0 equiv) or trichloroisocyanuric acid (TCCA) (1.0 equiv).[8]

  • Heat the reaction mixture (e.g., to 80°C) and monitor its progress.

  • Upon completion, cool the reaction, perform an appropriate workup, and purify the final aryl trifluoromethyl ether by column chromatography.

Case Studies: FDA-Approved Drugs Featuring the Trifluoromethoxy Group

The successful application of the OCF3 group is evident in several marketed drugs across various therapeutic areas.

  • Riluzole (Rilutek®): Used for the treatment of amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group contributes to its lipophilicity, allowing it to cross the blood-brain barrier, and enhances its metabolic stability.[4][12]

  • Flecainide (Tambocor™): An antiarrhythmic drug. The two trifluoromethoxy groups increase the drug's potency and metabolic stability.

  • Lansoprazole (Prevacid®): A proton pump inhibitor. The trifluoromethoxy group on the benzimidazole ring enhances its efficacy.[13]

  • Celikalim: A potassium channel activator. The OCF3 group is a key substituent contributing to its pharmacological profile.[13]

Visualizing Key Concepts and Workflows

Diagrams are invaluable for conceptualizing complex processes in drug design.

Lipophilicity_Impact cluster_Properties Molecular Properties cluster_ADME ADME Profile Lipophilicity Increased Lipophilicity (High LogP) Membrane_Permeability Enhanced Membrane Permeability Lipophilicity->Membrane_Permeability Facilitates BBB_Penetration Improved Blood-Brain Barrier Penetration Membrane_Permeability->BBB_Penetration Absorption Increased Oral Absorption Membrane_Permeability->Absorption Metabolic_Stability_Workflow cluster_Input Input cluster_Assay In Vitro Assay cluster_Output Output Data Start Test Compound (OCF3 Analog) Incubation Incubate with Liver Microsomes + NADPH (37°C) Start->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Termination Terminate Reaction (Acetonitrile + IS) Sampling->Termination Analysis LC-MS/MS Analysis Termination->Analysis Results Calculate: - t½ (Half-life) - CLint (Intrinsic Clearance) Analysis->Results

Caption: A streamlined workflow for the in vitro microsomal metabolic stability assay.

Conclusion and Future Perspectives

The trifluoromethoxy group has firmly established itself as a valuable asset in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic degradation, and modulate electronic properties provides a powerful strategy for optimizing lead compounds into viable drug candidates. [14]The continued development of novel and efficient synthetic methodologies for the introduction of the OCF3 group will undoubtedly broaden its application in drug discovery. As our understanding of its nuanced effects on protein-ligand interactions deepens, we can anticipate the rational design of even more potent and selective therapeutics that leverage the unique attributes of this remarkable functional group.

References

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Methodological & Application

Synthesis of 5-Bromo-2-(trifluoromethoxy)phenol: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-(trifluoromethoxy)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein details a robust and regioselective electrophilic bromination of 2-(trifluoromethoxy)phenol utilizing N-bromosuccinimide (NBS). This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental rationale, procedural steps, characterization, and safety considerations.

Introduction

This compound is a valuable substituted phenol derivative. The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties, including high lipophilicity and metabolic stability, making it a desirable moiety in medicinal chemistry for enhancing the pharmacokinetic profiles of drug candidates.[1] The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This compound and its analogues are integral to the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapies.[2]

The synthesis of this compound is achieved through the electrophilic aromatic substitution of the precursor, 2-(trifluoromethoxy)phenol. The hydroxyl group of a phenol is a strongly activating ortho-, para-director in electrophilic aromatic substitution.[3] Consequently, the bromination of 2-(trifluoromethoxy)phenol is expected to yield a mixture of ortho- and para-brominated products. The protocol described in this note is optimized to favor the formation of the desired para-isomer, this compound.

Reaction Scheme

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
2-(Trifluoromethoxy)phenolC₇H₅F₃O₂178.1132858-93-8Major Chemical SupplierStarting material[4]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Major Chemical SupplierBrominating agent[1]
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8Major Chemical SupplierAnhydrous, reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Major Chemical SupplierExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Prepared in-houseAqueous solution for work-up
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Prepared in-houseAqueous solution for work-up
Brine (Saturated NaCl solution)NaCl58.447647-14-5Prepared in-houseFor washing organic layer
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Major Chemical SupplierDrying agent
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol) in 100 mL of anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NBS: To the cooled and stirred solution, add N-bromosuccinimide (10.5 g, 59.0 mmol, 1.05 equivalents) portion-wise over 15 minutes. The use of NBS is preferred over liquid bromine as it is a solid and easier to handle.[3]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion of the reaction, quench the reaction mixture by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The desired this compound isomer is typically the major product and can be isolated in pure form.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(trifluoromethoxy)phenol in Acetonitrile cool Cool to 0 °C start->cool 1 add_nbs Add N-Bromosuccinimide cool->add_nbs 2 react Stir at 0 °C to RT add_nbs->react 3 quench Quench with Na₂S₂O₃ react->quench evaporate Remove Acetonitrile quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry with MgSO₄ wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis will determine the purity of the compound and provide its mass-to-charge ratio, confirming the molecular weight of 257.00 g/mol for C₇H₄BrF₃O₂.[2]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should show characteristic absorption bands for the O-H, C-Br, and C-O-C stretches.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes.[1]

    • 2-(Trifluoromethoxy)phenol: Handle with care, as with all phenol derivatives.

    • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Discussion of Causality

The choice of N-bromosuccinimide as the brominating agent is strategic. NBS is a solid, making it easier and safer to handle than liquid bromine.[3] Furthermore, NBS allows for a more controlled bromination, which is crucial for achieving high regioselectivity. The reaction is performed at a low temperature initially to control the exothermic nature of the reaction and to enhance selectivity.

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para-director. The trifluoromethoxy group is also an ortho-, para-director, but its influence is generally weaker than that of the hydroxyl group. The para-position (position 5) relative to the hydroxyl group is sterically more accessible than the ortho-position (position 3), which is flanked by the bulky trifluoromethoxy group. This steric hindrance is expected to favor the formation of the 5-bromo isomer.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and materials science. The rationale behind the experimental choices has been explained to provide a deeper understanding of the synthetic strategy.

References

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  • Wikipedia. N-Bromosuccinimide. [Link]

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Experimental procedure for using 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 5-Bromo-2-(trifluoromethoxy)phenol

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a strategic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a bromine atom, and a trifluoromethoxy (-OCF₃) group—provides orthogonal reactive sites for a diverse range of chemical transformations.

The incorporation of the trifluoromethoxy group is particularly significant. It serves as a bioisostere for more common groups like methoxy or hydroxyl, but imparts distinct properties. The -OCF₃ moiety is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of molecules, often leading to improved pharmacokinetic profiles and binding affinities in drug candidates.[1][2] Consequently, this phenol derivative is a valuable intermediate for accessing complex molecular targets, including kinase inhibitors and other targeted therapies.[3]

This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic reactions.

PropertyValue
CAS Number 1048963-39-8[3]
Molecular Formula C₇H₄BrF₃O₂[3]
Molecular Weight 257.01 g/mol [3]
Appearance Colorless to light yellow liquid or solid
Storage Store at room temperature in a dry, well-ventilated place.[3]

Part 1: Understanding the Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. A clear understanding of their electronic and steric interplay is crucial for predictable and efficient reaction design.

The Trifluoromethoxy (-OCF₃) Group: An Electronic Modulator

The -OCF₃ group's influence on the aromatic ring is a delicate balance of two opposing electronic effects:

  • Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bond framework. This potent inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive toward electrophiles compared to benzene.[4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[2][5] This donation of electron density increases the negative charge at the ortho and para positions, thereby stabilizing the carbocation intermediate formed during electrophilic attack at these sites.[4]

While the powerful -I effect dominates, making the ring electron-deficient overall, the +R effect directs any potential electrophilic aromatic substitution to the positions ortho and para to the -OCF₃ group.

G cluster_0 Electronic Effects of -OCF3 Inductive -I Effect (Strong Withdrawal) Ring Aromatic Ring Reactivity Inductive->Ring Deactivates Resonance +R Effect (Weak Donation) Resonance->Ring Activates (Ortho/Para) Directing Ortho, Para Directing Ring->Directing

Caption: Interplay of inductive and resonance effects of the -OCF₃ group.

The Bromine Atom: The Cross-Coupling Handle

The bromine atom at the C-5 position is the primary site for transition metal-catalyzed cross-coupling reactions. Its reactivity in oxidative addition to a low-valent metal center (typically palladium) is reliable and well-established, making it an ideal leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[6]

The Phenolic Hydroxyl (-OH) Group: The Nucleophilic Site

The phenolic hydroxyl group is acidic and readily deprotonated by a suitable base to form a nucleophilic phenoxide ion.[7] This allows for a range of substitution reactions, most notably O-alkylation and O-arylation. While the direct substitution or elimination of the phenolic -OH group itself is generally not feasible, its nucleophilic character after deprotonation is a cornerstone of its utility.[8][9] The reactivity of phenolic hydroxyls is generally lower than that of aliphatic alcohols in reactions with electrophiles like isocyanates, a factor attributed to both steric hindrance and the acidic nature of the phenol.[9]

Part 2: Core Application Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations using this compound as a starting material. These are designed as robust starting points for further optimization by the end-user.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid to form a biaryl structure, a common motif in pharmacologically active molecules.[10]

Causality and Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst for the oxidative addition to aryl bromides.

  • Base: Potassium carbonate (K₂CO₃) is used to form the reactive boronate species from the boronic acid, which is essential for the transmetalation step in the catalytic cycle.[11]

  • Solvent System: A biphasic system of dioxane and water is often used. Dioxane solubilizes the organic components, while water dissolves the inorganic base.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Setup Add phenol, boronic acid, K₂CO₃, and solvent to flask. B 2. Inert Atmosphere Degas mixture with N₂ or Ar for 15-20 min. A->B C 3. Catalyst Addition Add Pd(PPh₃)₄ catalyst under positive N₂ pressure. B->C D 4. Reaction Heat mixture to 80-90 °C. Monitor by TLC/LC-MS. C->D E 5. Workup Cool, dilute with water, and extract with EtOAc. D->E F 6. Purification Dry organic layer, concentrate, and purify via column chromatography. E->F G 7. Analysis Characterize product by ¹H NMR, ¹³C NMR, and MS. F->G G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl Base_Assoc Base Association & Amine Deprotonation PdII_Aryl->Base_Assoc + HNR₂ + Base PdII_Amido Ar-Pd(II)-NR₂ L₂ Base_Assoc->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) RE->Product

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-2-(trifluoromethoxy)phenol. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-aryl-2-(trifluoromethoxy)phenols, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The presence of a phenolic hydroxyl group and an electron-withdrawing trifluoromethoxy group on the aryl bromide substrate necessitates careful consideration of reaction parameters to achieve high yields and selectivity. These application notes offer a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidance on the selection of catalysts, ligands, and bases. Furthermore, potential challenges, such as competitive O-arylation, are addressed with troubleshooting strategies, including a protocol for the protection and deprotection of the phenolic hydroxyl group.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of C(sp²)–N bonds.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] The ability to form C-N bonds with high efficiency is of paramount importance in the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent structural motifs in a vast array of biologically active molecules.

The substrate of interest, this compound, presents a unique set of challenges and opportunities. The trifluoromethoxy group, a common substituent in medicinal chemistry, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] However, the presence of a free phenolic hydroxyl group introduces the potential for competitive O-arylation and necessitates a carefully optimized protocol to favor the desired N-arylation. This guide provides the necessary insights and detailed procedures to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBr Amido->Pd0 Reductive Elimination Product N-Aryl-2-(trifluoromethoxy)phenol Amido->Product ArBr This compound Amine Primary or Secondary Amine

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step is often rate-limiting and is facilitated by electron-withdrawing substituents on the aryl halide, such as the trifluoromethoxy group in our substrate.[5]

  • Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium amido complex. The choice of base is critical, especially in the presence of the acidic phenol group.[1][6]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often accelerated by the use of bulky, electron-rich phosphine ligands.[5]

Experimental Protocols

This section provides two detailed protocols. Protocol A describes the direct amination of this compound, which is often successful with the appropriate choice of base. Protocol B outlines a more conservative approach involving the protection of the phenolic hydroxyl group, which can be employed if competitive O-arylation is observed.

Protocol A: Direct Amination of this compound

This protocol is designed for the direct coupling of a primary or secondary amine with this compound without the need for a protecting group for the phenol. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is key to minimizing side reactions.[1][7]

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially available
Amine (primary or secondary)AnhydrousCommercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially available
RuPhosLigand gradeCommercially available
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFCommercially available
TolueneAnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)Reagent grade-
Brine (saturated aqueous NaCl)Reagent grade-
Anhydrous magnesium sulfate (MgSO₄)Reagent grade-
Silica gel230-400 mesh-

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (argon or nitrogen) supply

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and RuPhos (0.04 mmol, 4 mol %) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the amine (1.2 mmol, 1.2 equiv).

  • Base Addition: Slowly add LiHMDS (1.0 M solution in THF, 2.2 mL, 2.2 equiv) to the reaction mixture at room temperature with vigorous stirring. The addition of two equivalents of base is to deprotonate both the amine and the phenol.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (20 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8][9][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-2-(trifluoromethoxy)phenol.

Protocol B: Amination with Phenol Protection

If the direct amination (Protocol A) results in low yields or significant O-arylation byproducts, protection of the phenolic hydroxyl group is recommended. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily removed under acidic conditions.

Part 1: Protection of this compound

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv).

  • MOM-Cl Addition: Slowly add methoxymethyl chloride (MOM-Cl) (1.2 mmol, 1.2 equiv) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to obtain 1-bromo-5-(methoxymethoxy)-2-(trifluoromethoxy)benzene.

Part 2: Buchwald-Hartwig Amination of the Protected Phenol

Follow the procedure in Protocol A, using the MOM-protected aryl bromide as the starting material and a standard base such as sodium tert-butoxide (NaOtBu).

Part 3: Deprotection of the MOM Group

  • Reaction Setup: Dissolve the purified MOM-protected product from Part 2 in a mixture of methanol and concentrated hydrochloric acid (10:1 v/v).

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the final N-aryl-2-(trifluoromethoxy)phenol.

Key Considerations and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of reaction components.

Table 1: Summary of Key Reaction Parameters and Recommendations

ParameterRecommendationRationale and Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts will be reduced in situ to the active Pd(0) species.[4]
Ligand RuPhos (or XPhos )The substrate is sterically hindered at the ortho-position by the trifluoromethoxy group. Bulky, electron-rich biaryl phosphine ligands like RuPhos and XPhos are known to promote the reductive elimination step and are effective for coupling challenging substrates.[5][11]
Base LiHMDS (for direct amination) or NaOtBu (for protected phenol)LiHMDS is a strong, non-nucleophilic base that can deprotonate both the amine and the phenol without competing in the coupling reaction.[1] NaOtBu is a standard strong base for Buchwald-Hartwig reactions when acidic protons are not present.[4]
Solvent Toluene or DioxaneThese are common, non-polar aprotic solvents that have been shown to be effective for Buchwald-Hartwig aminations.[1]
Temperature 100-110 °CElevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl bromides.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, poor quality reagents or solvent, insufficient temperature.Use fresh, high-purity reagents and anhydrous solvent. Ensure the reaction is run under a strict inert atmosphere. Increase the reaction temperature or try a different ligand (e.g., XPhos).
Formation of O-arylated byproduct The phenoxide is competing with the amine as a nucleophile.Switch to Protocol B (protection/deprotection). Alternatively, try a bulkier amine which may favor N-arylation sterically.
Debromination of starting material Side reaction promoted by certain catalyst/ligand combinations.Screen different ligands. Sometimes a less electron-rich ligand can suppress this side reaction.
Difficult purification Co-elution of product with ligand or byproducts.Optimize the chromatography conditions. If triphenylphosphine oxide is a byproduct from a previous step, it can be removed by specific workup procedures.[8]

Workflow and Data Presentation

The overall experimental workflow for the direct amination is depicted below.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup 1. Assemble and dry glassware Inert 2. Establish inert atmosphere (Ar/N₂) Setup->Inert Reagents 3. Add solid reagents (aryl bromide, Pd₂(dba)₃, RuPhos) Inert->Reagents Solvent 4. Add anhydrous toluene and amine Reagents->Solvent Base 5. Add LiHMDS solution Solvent->Base Heat 6. Heat to 100-110 °C and stir Base->Heat Monitor 7. Monitor by TLC/LC-MS Heat->Monitor Quench 8. Quench with aq. NH₄Cl Monitor->Quench Extract 9. Extract with diethyl ether Quench->Extract Dry 10. Dry, filter, and concentrate Extract->Dry Purify 11. Purify by flash chromatography Dry->Purify

Figure 2: Experimental workflow for the direct Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. By carefully selecting the catalyst, ligand, and base, high yields of the desired N-arylated product can be achieved. This guide provides a robust starting point for researchers, offering both a direct amination protocol and a protection/deprotection strategy to address potential challenges. The principles and procedures outlined herein are expected to be broadly applicable to a range of amine nucleophiles and similar substituted aryl bromide substrates.

References

  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3742–3745. [Link]
  • Trost, B. M., Gholami, H., & Zell, D. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society, 141(29), 11446–11451. [Link]
  • Chemistry LibreTexts. (2023).
  • Li, G., & Ma, D. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20976–20986. [Link]
  • National Conference on Undergraduate Research (NCUR). (n.d.). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2020). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 43(4), 564-577. [Link]
  • Wikipedia. (n.d.).
  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(12), 3490–3491. [Link]
  • Norrby, P.-O., & Åhman, J. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • YouTube. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
  • YouTube. (2012). 9.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • ResearchGate. (2023). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • ResearchGate. (2016).
  • ResearchGate. (2023). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]
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  • ResearchGate. (2023).
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(15), 3424–3427. [Link]

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Application Notes and Protocols for Etherification Reactions with 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of etherification strategies for 5-Bromo-2-(trifluoromethoxy)phenol, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethoxy and bromo substituents necessitate careful selection of reaction methodologies. This document details the mechanistic basis and provides field-tested, step-by-step protocols for the synthesis of both alkyl and aryl ethers from this versatile phenol. Protocols for the classical Williamson ether synthesis, the copper-catalyzed Ullmann condensation, and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to functionalize this important intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1048963-39-8; Molecular Formula: C₇H₄BrF₃O₂) is a highly valuable aromatic intermediate in the synthesis of complex organic molecules.[1][2][3] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development.[1][4] The incorporation of the trifluoromethoxy (-OCF₃) group is a well-established strategy in medicinal chemistry to enhance critical drug properties such as metabolic stability, lipophilicity, and bioavailability.[1][4] This substituent can significantly improve the pharmacokinetic profile of a lead compound.

The structure of this compound offers two primary points for chemical modification: the phenolic hydroxyl group and the bromo substituent. Etherification of the hydroxyl group is a common initial step to introduce a wide variety of functional groups, building molecular complexity and modulating biological activity. This guide focuses exclusively on the strategic etherification of the phenolic moiety.

Mechanistic & Strategic Considerations for Etherification

The reactivity of this compound is governed by the interplay of its substituents.

  • Phenolic Acidity: The trifluoromethoxy group is strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton compared to phenol itself. This facilitates the formation of the corresponding phenoxide anion under relatively mild basic conditions, which is a prerequisite for most etherification reactions.

  • Nucleophilicity of the Phenoxide: While the phenoxide is readily formed, its nucleophilicity can be tempered by the electron-withdrawing nature of the substituents.

  • Steric Hindrance: The ortho-trifluoromethoxy group presents a degree of steric hindrance around the phenolic oxygen, which can influence the rate and feasibility of substitution reactions.

The choice of etherification strategy depends on the desired product: an alkyl aryl ether or a diaryl ether.

Start This compound Decision Desired Ether Type? Start->Decision Alkyl Alkyl Aryl Ether Decision->Alkyl Alkyl Aryl Diaryl Ether Decision->Aryl Aryl Williamson Williamson Ether Synthesis Alkyl->Williamson Ullmann Ullmann Condensation Aryl->Ullmann Buchwald Buchwald-Hartwig Coupling Aryl->Buchwald

Caption: Decision workflow for selecting an etherification method.

Protocol 1: Williamson Ether Synthesis for Alkyl Ether Derivatives

The Williamson ether synthesis is the most fundamental and widely used method for preparing alkyl aryl ethers.[5][6] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile, attacking a primary alkyl halide or other suitable electrophile with a good leaving group.[7][8]

3.1. Underlying Mechanism

The reaction is a two-step process. First, a base is used to deprotonate the phenol, generating the nucleophilic phenoxide. Second, this phenoxide attacks the alkyl halide, displacing the halide and forming the ether C-O bond. Due to the Sₙ2 nature of the second step, this method is highly effective for primary alkyl halides but is prone to elimination side reactions with secondary and tertiary halides.[7][9]

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base - H-Base⁺ Base Base Phenoxide2 Ar-O⁻ AlkylHalide R-X Ether Ar-O-R Halide X⁻ Phenoxide2->Ether + R-X

Caption: Mechanism of the Williamson Ether Synthesis.

3.2. Detailed Experimental Protocol

This protocol describes the synthesis of 5-Bromo-1-(methoxymethyl)-2-(trifluoromethoxy)benzene as a representative example.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Bromomethyl methyl ether

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Add anhydrous acetone or DMF to dissolve the phenol (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.

  • Stir the suspension at room temperature for 20 minutes.

  • Add the alkylating agent, bromomethyl methyl ether (1.2 eq.), dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl ether.

3.3. Data & Comparison of Conditions
ParameterCondition ACondition BRationale & Insights
Base K₂CO₃Cs₂CO₃K₂CO₃ is a cost-effective and sufficiently strong base for this acidic phenol.[10] Cs₂CO₃ is more soluble and can accelerate the reaction, but is more expensive.[11]
Solvent AcetoneDMFAcetone is a good choice with K₂CO₃ and has a convenient boiling point for reflux.[10] DMF is a polar aprotic solvent that can significantly increase the rate of Sₙ2 reactions but requires higher temperatures for removal.[5]
Temperature 56 °C (Reflux)60 °CMild heating is sufficient to drive the reaction to completion without significant side product formation.
Typical Yield 75-90%85-95%Yields are generally high, contingent on the purity of starting materials and the absence of water.
Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis

For the synthesis of diaryl ethers, where the electrophile is an aryl halide, the Williamson synthesis is not viable. The Ullmann condensation is a classical copper-catalyzed method for forming C(aryl)-O bonds.[12][13] Traditional protocols often require harsh conditions (high temperatures), but modern variations with ligands have improved the reaction's scope and mildness.[11][12][14]

4.1. Underlying Mechanism

The reaction involves a copper(I) catalyst. The phenol is deprotonated by a base, and the resulting phenoxide reacts with the Cu(I) salt to form a copper(I) phenoxide species. This species then undergoes a reaction with the aryl halide, likely through an oxidative addition/reductive elimination pathway, to form the diaryl ether and regenerate a Cu(I) species.[12][13]

CuX Cu(I)X CuOR Cu(I)OAr' CuX->CuOR -X⁻ Cu_III Ar-Cu(III)(X)OAr' CuOR->Cu_III Oxidative Addition Cu_III->CuX Reductive Elimination Product Ar-O-Ar' Cu_III->Product Phenoxide Ar'O⁻ Phenoxide->CuOR ArylHalide ArX ArylHalide->Cu_III

Caption: Simplified catalytic cycle for the Ullmann Condensation.

4.2. Detailed Experimental Protocol

This protocol describes the coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,10-Phenanthroline (optional ligand)

  • Pyridine or 1,4-Dioxane, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine CuI (5-10 mol%), the optional ligand (10-20 mol%), and the base (2.0 eq.).

  • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat three times.

  • Add this compound (1.0 eq.) and the aryl halide (e.g., iodobenzene, 1.2 eq.).

  • Add the anhydrous solvent (Pyridine or Dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 110-140 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with aqueous ammonia solution (to remove residual copper) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

4.3. Data & Comparison of Conditions
ParameterCondition A (Classical)Condition B (Modern)Rationale & Insights
Catalyst Copper PowderCuI / 1,10-PhenanthrolineCuI is a more reliable and reproducible source of Cu(I) than activated copper powder.[15] Ligands like phenanthroline can accelerate the reaction and allow for lower temperatures.[11]
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is often superior in modern cross-coupling reactions due to its higher solubility and basicity.[16]
Solvent PyridineToluene / DioxaneHigh-boiling polar solvents like pyridine were traditional.[12] Modern systems can often employ less polar solvents like toluene, especially with effective ligands.[14]
Temperature >150 °C110-120 °CThe use of soluble catalysts and ligands significantly lowers the required activation energy for the reaction.
Typical Yield 40-60%65-85%Modern ligand-assisted protocols generally provide superior yields and broader substrate scope.
Protocol 3: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis

The Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, representing a powerful, palladium-catalyzed alternative to the Ullmann condensation.[17][18] It often proceeds under milder conditions with a broader tolerance for functional groups.

5.1. Underlying Mechanism

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the phenoxide. Reductive elimination from this intermediate forms the diaryl ether product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the cycle.[18]

Pd0 Pd(0)L₂ Pd_II_Aryl L₂Pd(II)(Ar)X Pd0->Pd_II_Aryl Oxidative Addition Pd_II_Amide L₂Pd(II)(Ar)OAr' Pd_II_Aryl->Pd_II_Amide + Ar'O⁻ - X⁻ Pd_II_Amide->Pd0 Reductive Elimination Product Ar-O-Ar' Pd_II_Amide->Product ArylHalide ArX ArylHalide->Pd_II_Aryl Phenoxide Ar'O⁻ Phenoxide->Pd_II_Amide

Sources

Application Notes and Protocols for 5-Bromo-2-(trifluoromethoxy)phenol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a "privileged" motif due to its unique electronic properties and steric profile.[1][2] It can significantly enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[3][4] 5-Bromo-2-(trifluoromethoxy)phenol stands as a key building block that masterfully combines the benefits of the trifluoromethoxy group with the synthetic versatility of a halogenated phenol, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors and other targeted therapies.[3]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate's potential in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional aromatic compound featuring a phenolic hydroxyl group, a bromine atom, and a trifluoromethoxy group. This specific arrangement of substituents dictates its reactivity and provides multiple handles for synthetic diversification.

PropertyValueSource
CAS Number 1048963-39-8[5][6]
Molecular Formula C₇H₄BrF₃O₂[5][6]
Molecular Weight 257.01 g/mol [5][6]
Appearance Colorless to light yellow liquid/solid
Storage Room temperature, dry conditions

The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the phenolic proton, facilitating its deprotonation under milder basic conditions. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, serving as a versatile anchor point for introducing molecular complexity. The relative positions of the hydroxyl, bromo, and trifluoromethoxy groups also influence the regioselectivity of further electrophilic aromatic substitutions.

Core Synthetic Applications and Protocols

The true utility of this compound is realized in its application in fundamental bond-forming reactions that are the bedrock of pharmaceutical synthesis. Below are detailed protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7][8] For this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are common structural features in kinase inhibitors.

Protocol: Synthesis of 5-Aryl-2-(trifluoromethoxy)phenol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the degassed 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (three cycles).

  • Add the degassed solvent system to the flask via syringe.

  • Add the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the aryl bromide and the subsequent reductive elimination.[9]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the starting materials or product.[9]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[7] Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ inert Inert Atmosphere (N₂ or Ar) reagents->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Pd(OAc)₂/SPhos add_solvent->add_catalyst heat Heat (90-100 °C) Monitor by TLC/LC-MS add_catalyst->heat quench Cool & Quench heat->quench extract Extraction with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 5-Aryl-2-(trifluoromethoxy)phenol purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Protocol: Synthesis of 5-Aminoaryl-2-(trifluoromethoxy)phenol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add anhydrous toluene, followed by this compound, the aniline derivative, and sodium tert-butoxide.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst and Ligand: A Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos are often required to promote the challenging C-N bond formation.[2][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Inert Conditions: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducible results.[2]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(Br)(R₂NH)L]⁺ oa_complex->amine_coord + R₂NH amido_complex Ar-Pd(II)(NR₂)L amine_coord->amido_complex - HBr (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Williamson Ether Synthesis: Accessing Aryl Ethers

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[1][13] Given the acidic nature of the phenolic proton in this compound, it can be readily converted to the corresponding phenoxide and coupled with various alkylating agents.

Protocol: Synthesis of 5-Bromo-2-(trifluoromethoxy)alkoxybenzene

This protocol provides a general procedure for the Williamson ether synthesis using this compound and an alkyl bromide.

Materials:

  • This compound (1.0 equiv)

  • Alkyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and potassium carbonate.

  • Add the solvent (acetone or DMF).

  • Add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality and Optimization:

  • Base: A mild base like potassium carbonate is sufficient to deprotonate the acidic phenol.[14]

  • Solvent: Acetone is a common solvent for this reaction, but for less reactive alkyl halides, a higher boiling polar aprotic solvent like DMF can be beneficial.[15]

  • Alkyl Halide: Primary alkyl halides are ideal for this Sₙ2 reaction to minimize competing elimination reactions.[13]

Williamson_Ether_Synthesis start This compound + Alkyl Bromide conditions Base (K₂CO₃) Solvent (Acetone/DMF) Reflux start->conditions Reaction product 5-Bromo-2-(trifluoromethoxy)alkoxybenzene conditions->product Formation

Caption: Williamson Ether Synthesis Workflow.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its unique combination of a reactive bromine atom, an acidic hydroxyl group, and the beneficial trifluoromethoxy moiety provides a powerful platform for the synthesis of complex and biologically active molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis serve as a robust starting point for chemists to incorporate this building block into their synthetic strategies. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]
  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
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  • Google Patents. Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... [Link]
  • Journal of Chemical Education.
  • Thieme. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]
  • ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib.. [Link]
  • Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
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  • Veeprho. Trametinib 4-Bromo Analog. [Link]
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Application Note: High-Throughput Quantification of 5-Bromo-2-(trifluoromethoxy)phenol using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(trifluoromethoxy)phenol is a fluorinated aromatic alcohol that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a bromine atom and a trifluoromethoxy group, makes it a valuable building block in medicinal chemistry for creating complex bioactive molecules.[1] The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity in drug candidates. Given its role in the development of targeted therapies and other advanced materials, robust and reliable analytical methods for the precise quantification of this compound are essential for quality control, process monitoring, and impurity profiling in the pharmaceutical and chemical industries.[2]

This application note provides detailed protocols for two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the routine analysis of phenolic compounds.[5] This method offers excellent reproducibility and is well-suited for quantifying the purity of this compound and for assay measurements in drug substance and product formulations.

Rationale for Method Selection

The phenolic nature and the presence of a UV-active aromatic ring in this compound make it an ideal candidate for HPLC-UV analysis. A C18 column is proposed due to its versatility and effectiveness in retaining and separating moderately polar compounds like phenols from potential impurities. The mobile phase, consisting of acetonitrile and acidified water, is chosen to ensure good peak shape and resolution. The addition of a small amount of acid (phosphoric or formic) suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 60:40 (Acetonitrile:Water) isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm (Illustrative, to be confirmed by UV scan)

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For drug formulations, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interfering substances.

4. Data Analysis and Quantification:

  • Identify the peak for this compound based on its retention time compared to the analytical standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Quantify the analyte in the sample using the linear regression equation derived from the calibration curve.

Method Validation (ICH Q2(R2))

A comprehensive validation of the HPLC-UV method should be performed to ensure it is fit for its intended purpose.[4][6]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from excipients, impurities, or degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity R² > 0.995 for the calibration curve over the specified range.
Accuracy 98-102% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2% for multiple preparations and injections.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness The method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity, making it the preferred method for trace-level quantification and for the analysis of this compound in complex matrices such as environmental or biological samples.[7][8]

Rationale for Method Selection

While direct analysis of phenols by GC can be challenging due to their polarity, which may lead to peak tailing, derivatization can significantly improve chromatographic performance.[9] Derivatization converts the polar hydroxyl group into a less polar ether, enhancing volatility and reducing interaction with active sites in the GC system. Mass spectrometric detection offers high specificity, allowing for positive identification based on the mass-to-charge ratio and fragmentation pattern of the analyte.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference Standard: this compound (≥98% purity).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas).

2. GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Temperature Program Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-400 amu (or Selected Ion Monitoring for higher sensitivity)

3. Sample Preparation and Derivatization:

  • Sample Extraction: For solid samples, use a suitable extraction solvent. For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent after acidifying the sample to a pH of approximately 3 to maintain the phenol in its non-ionic form.[10][11] Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.[10]

  • Derivatization:

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

4. Data Analysis and Quantification:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, use a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) of characteristic ions can be used to enhance sensitivity and selectivity.

Method Validation (ICH Q2(R2))

Similar to the HPLC method, the GC-MS method must undergo rigorous validation.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte. Mass spectrum should match the reference standard.
Linearity R² > 0.995 for the calibration curve.
Accuracy 95-105% recovery for spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 5% for trace-level analysis.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy.
Robustness The method should be resilient to minor changes in oven temperature ramp rate and carrier gas flow rate.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc Inject into HPLC System (C18 Column) prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc detect UV Detection (275 nm) hplc->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Sample Extraction (LLE or SPE) derivatize Derivatization (BSTFA) extract->derivatize gcms Inject into GC-MS (DB-5ms Column) derivatize->gcms ms_detect Mass Spectrometric Detection (EI) gcms->ms_detect integrate_ms Peak Integration (SIM or Scan) ms_detect->integrate_ms quantify_ms Quantification via Calibration Curve integrate_ms->quantify_ms

Caption: GC-MS analysis workflow for this compound.

Method Validation Process

Validation_Process Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control and GC-MS offering higher sensitivity for trace-level analysis in complex matrices. Adherence to the outlined validation protocols will ensure that the chosen method is fit for its intended purpose and generates data of the highest quality and integrity, supporting drug development and manufacturing processes.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Lee, H. B., & Peart, T. E. (1985). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 57(1), 414-418.
  • AMSbiopharma. (2025).
  • SIELC Technologies. (n.d.). Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.
  • BenchChem. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Wang, L., et al. (2016). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.).
  • Norwegian Institute for Air Research. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples.
  • Chem-Impex. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol.
  • MySkinRecipes. (n.d.). This compound.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol, 97% 5 g | Buy Online.
  • Scribd. (n.d.).
  • eGyanKosh. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol, 98% 5 g | Buy Online.
  • Cenmed Enterprises. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol (C007B-035804).
  • ChemicalBook. (n.d.). 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2007).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1-pentyne.

Sources

Application Notes and Protocols for the Purification of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(trifluoromethoxy)phenol is a key building block in medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates, while the bromo- and hydroxyl- functionalities provide versatile handles for further synthetic transformations.[1] Achieving high purity of this reagent is paramount to ensure the integrity of subsequent reactions and the quality of the final products. This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies for structurally related halogenated and fluorinated phenols.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties and potential impurities is the foundation of an effective purification strategy.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₇H₄BrF₃O₂[2]
Molecular Weight257.01 g/mol [2]
AppearanceColorless to light orange/yellow clear liquid[1][3]
Boiling Point215.3 ± 35.0 °C at 760 mmHg
Density~1.74 g/cm³[1]
Refractive Indexn20D ~1.48[1][3]

Note: The physical state at room temperature may vary, with some sources describing it as a liquid and others as a low-melting solid.

Potential Impurity Profile

Impurities in this compound typically arise from the synthetic route. Common synthesis pathways for brominated phenols can result in several types of impurities:[4][5][6][7]

  • Isomeric Byproducts: Positional isomers, such as 3-Bromo-2-(trifluoromethoxy)phenol or 4-Bromo-2-(trifluoromethoxy)phenol, can be formed depending on the directing effects of the substituents on the aromatic ring during bromination.

  • Over-brominated Species: Di- or tri-brominated phenols can be significant byproducts if the reaction conditions are not carefully controlled.

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-(trifluoromethoxy)phenol in the crude product.

  • Reagents and Solvents: Residual solvents or reagents used in the synthesis and workup can also contaminate the final product.[8]

Purification Strategies: A Multi-Modal Approach

Due to the potential for a diverse impurity profile, a single purification technique may not be sufficient. A combination of methods is often required to achieve high purity. The choice of technique will depend on the physical state of the crude product (solid or liquid) and the nature of the impurities.

Protocol 1: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, silica gel chromatography is a suitable choice. Given the presence of the polar phenol group and the relatively non-polar trifluoromethoxy and bromo substituents, a solvent system of intermediate polarity will likely provide good separation.

Principle

The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column faster.

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare silica gel slurry in non-polar solvent pack_column Pack column with slurry prep_slurry->pack_column equilibrate Equilibrate column with initial eluent pack_column->equilibrate load_sample Load sample onto the column equilibrate->load_sample prep_sample Dissolve crude sample in minimum volume of eluent prep_sample->load_sample elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent under reduced pressure pool->evaporate characterize Characterize purified product (NMR, GC-MS) evaporate->characterize

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. For challenging separations involving fluorinated isomers, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) can offer unique selectivity.[9][10]

  • Mobile Phase Selection: A gradient elution is recommended to effectively separate a range of impurities. Start with a non-polar solvent system and gradually increase the polarity.

    • Initial System: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) is a common starting point for compounds of this type.

    • Gradient: Gradually increase the proportion of ethyl acetate to elute the more polar components. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles and channels.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

If the crude this compound is a solid or can be induced to crystallize, recrystallization is a powerful and economical purification technique.

Principle

Recrystallization relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[11][12] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude solid in minimum amount of hot solvent cool_slowly Allow solution to cool slowly to room temperature dissolve->cool_slowly cool_ice Cool in an ice bath to maximize crystal formation cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry

Caption: Workflow for Recrystallization.

Detailed Protocol
  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[13] For a substituted phenol like this compound, a range of solvents should be screened.

    • Potential Solvents: Hexane, heptane, toluene, or mixtures such as hexane/ethyl acetate or hexane/dichloromethane are good candidates.

    • Screening: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Distillation (for Liquid Products)

If this compound is a liquid with a boiling point that is sufficiently different from its impurities, fractional distillation under reduced pressure can be an effective purification method.

Principle

Distillation separates components of a liquid mixture based on differences in their volatilities. In fractional distillation, a fractionating column is used to achieve a better separation of liquids with close boiling points.

Detailed Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry and the joints are properly sealed.

  • Distillation:

    • Place the crude liquid in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Begin heating the flask gently.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Caution: The boiling point is reported as 215.3 °C at atmospheric pressure. Distillation should be performed under vacuum to avoid potential decomposition at high temperatures.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying any remaining volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. For challenging separations of fluorinated compounds, PFP or other fluorinated stationary phases can provide enhanced resolution.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the purified product and can be used to detect and quantify impurities.

Conclusion

The purification of this compound requires a systematic approach based on its physicochemical properties and the likely impurity profile. Column chromatography offers a versatile and widely applicable method, while recrystallization is a powerful technique for solid products. For liquid products, vacuum distillation can be effective. A combination of these techniques, coupled with rigorous analytical assessment, will ensure the high purity required for demanding research and development applications.

References

  • Kimata, K., Hosoya, K., Araki, T., Tanaka, N., & Tani, C. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 27(12), 721–725.
  • This compound - Benzene Compounds - Crysdot LLC. (n.d.).
  • Tanaka, N., Kimata, K., Hosoya, K., & Araki, T. (1992). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Journal of Chromatography A, 595(1-2), 25–32.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2003, June 1).
  • This compound - MySkinRecipes. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Liu, Y., Zhang, Y., Wang, Y., Li, J., & Wang, X. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5038.
  • US3293309A - Preparation of o-bromophenols - Google Patents. (n.d.).
  • How to Carry Out a Recrystallization - YouTube. (2013, February 4).
  • 2-Bromo-5-(trifluoromethoxy)phenol (C007B-035804) - Cenmed Enterprises. (n.d.).
  • CN103408404A - Process for synthesizing p-bromophenol - Google Patents. (n.d.).
  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents. (n.d.).
  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6).
  • CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents. (n.d.).

Sources

5-Bromo-2-(trifluoromethoxy)phenol reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now deep diving into the synthesis, properties, and reactivity of 5-Bromo-2-(trifluoromethoxy)phenol. Google is my primary source for common reactions like etherification and coupling. I'm focusing on collecting data to gain a better grasp on the known literature in this area.

Initiating Detailed Protocol Study

I'm now expanding my search to uncover detailed experimental procedures for this compound. I'm focusing on finding specific protocols, including reaction conditions and mechanistic insights, to understand the rationale behind the chosen conditions. I'm also prioritizing peer-reviewed journals and patents to ensure accuracy and gather data for tables and references, as well as looking for sources that offer an understanding beyond simply "how" to perform a reaction, but also "why".

Mapping Core Reactivity

I'm now establishing a framework for the application note. The structure will focus on the molecule's chemical nature, then break down its key reactions: etherification, coupling reactions, and electrophilic aromatic substitution, along with the detailed reasoning behind reaction conditions and the mechanisms at play. I'm prioritizing the inclusion of data tables and citations from reputable sources. I'll need to define the scope and focus of the application note and protocol guide, and then break down the different possible reactions of this molecule and find specific examples and protocols for each reaction type.

Structuring the Application Note

I've outlined the application note's structure, focusing on the molecule's core reactions: etherification, coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck), and electrophilic aromatic substitution, along with the relevant reasoning behind chosen conditions and the underlying mechanisms at play. I'm prioritizing the inclusion of data tables and citations from authoritative sources. I am now planning to generate DOT language diagrams for the workflows of these reactions. I'm organizing the introduction to the molecule's chemical structure and key properties.

Initiating Application Note Draft

I'm now outlining the application note's structure. I'll cover the molecule's chemical nature, then its key reactions, including etherification, coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck), and electrophilic aromatic substitution. I'll include the reasoning behind chosen conditions and underlying mechanisms. I am prioritizing data tables, citations from reputable sources, and DOT language diagrams for reaction workflows. I'll start with an introduction to the molecule's structure and properties. I plan to perform comprehensive Google searches and start to synthesize the information to produce a quality application note. I will search for peer-reviewed journal and patents to ensure scientific accuracy. Finally, I will identify the key reactive sites and their properties to guide the application note.

Refining Search Strategies

I am now focusing on refining my search queries to target specific reactions and experimental details for this compound. I am searching for specific reaction protocols to include the most detailed experimental conditions, mechanistic insights, and the rationale behind choosing the conditions. I am prioritizing reliable sources, such as peer-reviewed journals and patents, to ensure scientific accuracy and to collect data for creating tables and building a robust reference list. My focus is expanding beyond the broader topics to gather data for the introduction to the application note, focusing on the molecule's core reactions: etherification, coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck), and electrophilic aromatic substitution, including how the molecule's chemical nature influences reaction conditions and the mechanisms at play.

Refining Protocol Generation

I will now perform comprehensive Google searches focusing on the synthesis, properties, and reactivity of this compound. I'll search for specific reaction protocols and conditions, including experimental parameters and mechanistic insights. Simultaneously, I'll search for authoritative sources like peer-reviewed journals and patents to ensure scientific accuracy and collect data for tables. With a more holistic approach, I will structure the application note, generate the DOT diagrams, and formulate the reference list. I plan to use the information and create a comprehensive, well-structured document, going beyond a simple list of steps to provide an in-depth understanding of the molecule.

Planning Search and Outline

I have now planned the core application note structure. My plan involves an introduction to this compound, analysis of its reactivity, and detailed protocols with mechanistic rationales. I've formulated detailed search queries to gather comprehensive data from reliable sources, including peer-reviewed journals and patents. The goal is to provide a complete understanding beyond simple steps, incorporating data tables and Graphviz diagrams.

Framing the Application Note

I'm now focusing on the user's specific request for a detailed application note and protocol for this compound. I'm prioritizing the structure, ensuring it includes detailed reaction conditions. I'm working to create a useful and comprehensive guide.

Structuring the Content

I've organized the application note into three main reaction categories: O-alkylation/etherification, reactions at the carbon-bromine bond (specifically Buchwald-Hartwig amination and Suzuki-Miyaura coupling), and reactions on the aromatic ring. I have a good base for detailing each of these, covering reaction conditions, catalysts, bases, and solvents.

Detailing Reaction Mechanisms

I'm now diving into the "why" behind reaction choices. I'm expanding on the specific roles of bases in O-alkylation and cross-coupling. I'm working to justify ligand choices and solvent effects for each reaction category. I'm also ensuring the application note can address how to monitor reactions, handle work-up and purification, and identify potential side reactions. I'm referencing relevant literature to reinforce the protocols.

Outlining The Protocol

I've now structured the document to incorporate an introduction, covering the molecule's reactivity profile, and sections dedicated to O-alkylation, cross-coupling, and aromatic ring reactions. I've broken down each reaction type further, focusing on specific conditions like bases, solvents, and catalysts. I am working on the step-by-step protocols, incorporating potential side reactions and monitoring methods. Also, I'm working to create tables summarizing reaction conditions and DOT diagrams to visualize workflows and key reactions.

Organizing The Sections

I'm now fully immersed in the application note's structure. I've designed sections for reactivity profiling, O-alkylation, C-Br cross-coupling (Suzuki and Buchwald-Hartwig), and electrophilic aromatic substitution. Each section will detail the principles, protocols, rationales, and validation notes. I will also incorporate tables and DOT diagrams to visualize data and workflows.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-2-(trifluoromethoxy)phenol. As a key intermediate in the development of pharmaceuticals and agrochemicals, understanding and controlling the formation of byproducts during its synthesis is crucial for ensuring high purity and yield.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on identifying and mitigating common byproducts.

Question 1: My reaction yields are consistently low. What are the potential causes related to byproduct formation?

Low yields can often be attributed to the formation of multiple products, reducing the amount of the desired 5-bromo isomer. The primary cause is often related to the reaction conditions and the directing effects of the substituents on the aromatic ring.

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-(trifluoromethoxy)phenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the trifluoromethoxy (-OCF3) group is a deactivating, meta-directing group.[4] The powerful directing effect of the hydroxyl group dominates, leading to bromination primarily at the positions ortho and para to it.

Potential Byproducts Leading to Low Yield:

  • Isomeric Byproducts: The bromination can occur at the other ortho position to the hydroxyl group, leading to the formation of 3-Bromo-2-(trifluoromethoxy)phenol. The steric hindrance from the adjacent trifluoromethoxy group can influence the ratio of the 3-bromo and 5-bromo isomers.

  • Over-bromination: Phenols are highly activated rings, making them susceptible to over-bromination, especially under harsh reaction conditions.[5] This can lead to the formation of di- and tri-brominated species, such as 3,5-Dibromo-2-(trifluoromethoxy)phenol.

Troubleshooting Steps:

  • Control Reaction Temperature: Run the reaction at a lower temperature to improve selectivity and reduce the rate of over-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) dropwise to maintain a low concentration in the reaction mixture.

  • Choice of Solvent: Use a non-polar solvent like carbon tetrachloride or dichloromethane to moderate the reactivity of the brominating agent.[6] Polar solvents can enhance the rate of electrophilic substitution, potentially leading to more byproducts.[7]

Question 2: I'm observing unexpected peaks in my NMR and GC-MS analysis. How can I identify the common byproducts?

The presence of unexpected peaks in your analytical data is a strong indicator of byproduct formation. Below is a table summarizing the likely byproducts and their expected analytical signatures.

Byproduct NameMolecular WeightExpected 1H NMR Signals (Aromatic Region)Rationale for Formation
3-Bromo-2-(trifluoromethoxy)phenol257.01 g/mol Three distinct aromatic protons, likely with different coupling patterns compared to the desired product.Ortho-bromination to the hydroxyl group.
3,5-Dibromo-2-(trifluoromethoxy)phenol335.91 g/mol Two aromatic protons, likely appearing as doublets.Over-bromination of the starting material or the desired product.
Unreacted 2-(trifluoromethoxy)phenol178.11 g/mol Three aromatic protons.Incomplete reaction.

Workflow for Byproduct Identification:

Synthesis_Pathway reactant 2-(trifluoromethoxy)phenol product This compound reactant->product Main Reaction byproduct1 3-Bromo-2-(trifluoromethoxy)phenol (Isomeric Byproduct) reactant->byproduct1 Side Reaction reagent + Brominating Agent (e.g., NBS) byproduct2 3,5-Dibromo-2-(trifluoromethoxy)phenol (Over-bromination) product->byproduct2 Side Reaction

Caption: Synthesis pathway and major byproducts.

How can I minimize the formation of isomeric byproducts?

The formation of the 3-bromo isomer is a common challenge. To favor the formation of the desired 5-bromo (para) isomer, consider the following:

  • Bulky Brominating Agents: While not always practical, using a sterically hindered brominating agent could potentially favor substitution at the less hindered para position.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Experiment with a range of non-polar to moderately polar solvents to find the optimal conditions.

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitutions.

What is the best method for purifying this compound from its byproducts?

Column chromatography is the most effective method for separating the desired product from its isomers and over-brominated byproducts.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]
  • MySkinRecipes. This compound. [Link]
  • National Center for Biotechnology Information. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]
  • Chem-Impex. 2-(Trifluoromethoxy)phenol. [Link]
  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Chem-Impex. 2-Bromo-5-(trifluoromethoxy)phenol. [Link]
  • AOBChem USA. This compound. [Link]
  • National Center for Biotechnology Information.
  • MDPI.
  • ChemUniverse. Request A Quote. [Link]
  • Cenmed Enterprises. 2-Bromo-5-(trifluoromethoxy)phenol (C007B-035804). [Link]
  • YouTube. bromination reaction | reaction of phenol. [Link]
  • YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

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Troubleshooting failed reactions with 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 5-Bromo-2-(trifluoromethoxy)phenol. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your synthetic routes effectively.

Section 1: Core Characteristics & Handling

This compound is a valuable building block, prized for the unique properties conferred by the trifluoromethoxy (-OCF3) group, such as high lipophilicity and metabolic stability.[1][2] However, its electronic nature demands careful consideration of reaction conditions.

PropertyValueSignificance in Synthesis
Molecular Weight 257.01 g/mol [3]Essential for accurate molar calculations.
Appearance Colorless to light yellow/orange liquid or low melting solid.[4][5]A significant color change may indicate degradation or impurities.
pKa (Predicted) ~7.4 - 9.3[6][7]More acidic than phenol (~10) due to the electron-withdrawing -OCF3 and -Br groups. This influences the choice of base for deprotonation.
Key Reactive Sites Phenolic -OH, Aryl Bromide C-BrThe hydroxyl group is a nucleophile after deprotonation. The C-Br bond is susceptible to oxidative addition in cross-coupling reactions.[8]
Storage Room Temperature, under inert atmosphere.[9][10]Stable under normal conditions, but protect from strong bases and excessive heat.[11]

Section 2: General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing the issue.

Q: My reaction with this compound has failed (low or no yield). Where do I begin?

A: Start by confirming the integrity of your starting materials and reagents, then systematically evaluate the core reaction parameters: base, solvent, temperature, and atmosphere. The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the phenol and influences the reactivity of the aryl bromide.[1] This must be factored into your experimental design.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) sm_check 1. Starting Material Integrity? - Purity (NMR/GC-MS) - Phenol degraded? start->sm_check reagent_check 2. Reagent Quality? - Base active? - Solvent anhydrous? - Catalyst active? sm_check->reagent_check SM OK conditions_check 3. Reaction Conditions Correct? - Stoichiometry - Temperature - Inert Atmosphere (N2/Ar) reagent_check->conditions_check Reagents OK analysis 4. Mechanistic Issue? - Wrong base/catalyst? - Side reactions? conditions_check->analysis Conditions OK success Problem Solved analysis->success Optimize

Caption: General troubleshooting workflow for failed reactions.

Section 3: Specific Reaction Troubleshooting (Q&A)

A. O-Alkylation / Etherification (e.g., Williamson Ether Synthesis)

This reaction involves deprotonating the phenol to form a phenoxide, which then acts as a nucleophile.[12]

Q1: My O-alkylation yield is low or the reaction is incomplete. What's the likely cause?

A: The most common issues are incomplete deprotonation of the phenol or a poor choice of alkylating agent.

  • Cause 1: Incomplete Deprotonation. The pKa of this compound is lower than that of simple phenols. While strong bases like sodium hydride (NaH) are effective, weaker bases like potassium carbonate (K₂CO₃) may not achieve full deprotonation, leading to unreacted starting material.[13]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward.[12]

  • Cause 2: Poor Alkylating Agent/Leaving Group. The Williamson ether synthesis is an SN2 reaction.[13] It works best with methyl or primary alkyl halides.[14] Secondary halides lead to competing E2 elimination, and tertiary halides almost exclusively give elimination products.[13][14]

    • Solution: Ensure your electrophile is a methyl or primary alkyl halide/sulfonate (e.g., tosylate, mesylate) for optimal results.[12][13]

  • Cause 3: Inappropriate Solvent. Polar aprotic solvents like DMF, DMSO, or THF are ideal. They solvate the cation of the base (e.g., Na⁺) but not the phenoxide nucleophile, leaving it highly reactive.[14] Protic solvents (e.g., ethanol) can solvate and deactivate the nucleophile.[14]

Q2: I'm observing side products. Could this be C-alkylation?

A: Yes, phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[14][15] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

  • To Favor O-Alkylation (Desired): Use conditions that promote kinetic control. This includes using a strong base for rapid and complete phenoxide formation and a polar aprotic solvent (DMF, THF).[15]

  • Conditions that may promote C-Alkylation (Undesired): Less polar solvents and the presence of free phenol (from incomplete deprotonation) can favor C-alkylation.

Alkylation_Competition Phenoxide { O-| C-}Phenoxide Anion O_Alkylation O-Alkylation Product (Ether) Phenoxide:o->O_Alkylation Kinetic Control (Polar Aprotic Solvent) C_Alkylation C-Alkylation Product (Side Product) Phenoxide:c->C_Alkylation Thermodynamic Control (Less Polar Solvent)

Caption: Competing O- vs. C-alkylation pathways for phenoxides.
B. Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

These reactions utilize the aryl bromide portion of the molecule.[8][16] Success hinges on the careful selection of the catalyst system (palladium source and ligand) and base.

Q1: My Suzuki-Miyaura coupling is failing. What are the most common failure points?

A: Suzuki coupling failures often trace back to an inactive catalyst, an inappropriate base, or oxygen contamination.[17][18]

  • Cause 1: Catalyst/Ligand Incompatibility. The electron-withdrawing nature of the substituents on this compound can make oxidative addition more facile. However, the choice of ligand is critical.

    • Solution: For many aryl bromides, a catalyst system like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos is a good starting point.[19] For challenging couplings, Pd(dppf)Cl₂ is a robust and highly effective catalyst.[20]

  • Cause 2: Incorrect Base. The base's role is to facilitate the transmetalation step.[19] Its strength and solubility are crucial.

    • Solution: K₂CO₃ or Cs₂CO₃ are common and effective choices.[20][21] They are typically used with a solvent system containing water (e.g., Dioxane/H₂O, Toluene/H₂O) to aid solubility.

  • Cause 3: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Thoroughly degas your solvent and reaction mixture (e.g., by bubbling argon or nitrogen through it or by freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.

ParameterRecommendation for Suzuki CouplingRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) or Pd(II) precursors.[19][22]
Ligand PPh₃, SPhos, XPhos, dppfElectron-rich, bulky phosphine ligands stabilize the Pd(0) center and promote reductive elimination.[8][20]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[19][21]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA mixture of an organic solvent and water is often required to dissolve all components.[20][21]

Q2: My Buchwald-Hartwig amination is sluggish or gives low yields. What should I optimize?

A: Buchwald-Hartwig amination is sensitive to steric hindrance and the electronic properties of both the aryl halide and the amine.[16][22]

  • Cause 1: Steric Hindrance. The ortho-trifluoromethoxy group introduces some steric bulk.

    • Solution: Employ bulky, electron-rich phosphine ligands. Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands (e.g., RuPhos, XPhos) are designed for sterically demanding substrates.[22]

  • Cause 2: Inappropriate Base. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex without competing in the reaction.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[23] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for weakly nucleophilic amines.[24]

  • Cause 3: Low Catalyst Activity. As with Suzuki coupling, catalyst deactivation is a common problem.

Section 4: FAQs about the Trifluoromethoxy (-OCF3) Group

Q: Is the -OCF3 group stable under my reaction conditions?

A: The trifluoromethoxy group is remarkably stable under a wide range of conditions, including strongly acidic and basic media, and typical cross-coupling conditions.[1][25] This metabolic and chemical stability is one of its most valuable attributes in drug design.[2]

Q: Does the -OCF3 group significantly affect the phenol's acidity compared to a -CF3 group?

A: Yes. While both are electron-withdrawing, their effects differ. The -OCF3 group is a strong σ-withdrawing and weak π-donating group. The trifluoromethyl (-CF3) group is strongly withdrawing through both σ and π systems (via hyperconjugation). This makes phenols substituted with -CF3 generally more acidic than those with -OCF3. For example, the pKa of 3-(trifluoromethyl)phenol is ~9.08, while the pKa of 4-(trifluoromethoxy)phenol is ~9.30.[7][26]

Section 5: Example Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol describes the synthesis of 5-Bromo-1-(ethoxymethyl)-2-(trifluoromethoxy)benzene.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., bromoethyl methyl ether, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

  • Preparation: To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[19]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).[20]

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane:Water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.[21]

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • 2-Bromo-5-(trifluoromethoxy)phenol. Chem-Impex.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. Benchchem.
  • 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1. ChemicalBook.
  • Buchwald–Hartwig amination. Wikipedia.
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • This compound. AOBChem USA.
  • 2-Bromo-5-(trifluoromethyl)phenol, 98% 5 g. Thermo Scientific Chemicals.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • 2-Bromo-5-(trifluoromethoxy)phenol, 97% 5 g. Thermo Scientific Chemicals.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora.
  • This compound. Santa Cruz Biotechnology.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 5-Bromo-2-(trifluoromethyl)phenol. Sigma-Aldrich.
  • Alkylation of phenol: a mechanistic view. PubMed.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry.
  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-difluoromethoxy-4-fluorophenol. Benchchem.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • 2-Bromo-5-(trifluoromethoxy)phenol (C007B-035804). Cenmed Enterprises.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace.
  • p-Trifluoromethoxy phenol | 828-27-3. ChemicalBook.
  • 2-Bromo-5-(trifluoromethyl)phenol. Sigma-Aldrich.

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Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This guide provides in-depth technical information, practical troubleshooting advice, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Understanding the Synthesis: Key Challenges

The synthesis of this compound typically involves the electrophilic bromination of 2-(trifluoromethoxy)phenol. While seemingly straightforward, achieving high yield and regioselectivity can be challenging due to the electronic properties of the starting material. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring.[1][2] The hydroxyl (-OH) group, however, is a powerful activating group and is ortho-, para- directing.[3] The interplay of these electronic effects dictates the outcome of the bromination reaction.

A primary challenge is controlling the regioselectivity of the bromination. The desired product is the 5-bromo isomer, which results from substitution at the para position relative to the hydroxyl group. However, bromination at the ortho position (3-bromo and a second bromination to yield 3,5-dibromo) can also occur, leading to a mixture of products and a lower yield of the target compound.

II. Frequently Asked Questions (FAQs)

Here are some common questions and issues encountered during the synthesis of this compound:

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a deactivated brominating agent.

  • Side Reactions: The formation of undesired isomers (e.g., 3-bromo-2-(trifluoromethoxy)phenol) or polybrominated products (e.g., 3,5-dibromo-2-(trifluoromethoxy)phenol) will consume the starting material and reduce the yield of the desired product.[4]

  • Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Inefficient separation of isomers during column chromatography is a common issue.

  • Poor Quality Starting Material: Impurities in the starting 2-(trifluoromethoxy)phenol can interfere with the reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the 5-bromo isomer?

Improving regioselectivity is crucial for maximizing the yield of the desired product. Consider the following strategies:

  • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle source of electrophilic bromine.[2][5] Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity in the bromination of electron-rich aromatic compounds.[6]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used.[7][8] Running the reaction in a two-phase solvent system consisting of an organic solvent and water has been reported to improve product purity and yield by dissolving the byproduct hydrogen bromide in the aqueous phase.[9]

    • Temperature: Performing the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of side products.[7][8]

  • Catalyst: The use of an acid catalyst, such as a catalytic amount of HCl with NBS, can facilitate the bromination.[10]

Q3: How can I effectively remove the unreacted starting material and isomeric byproducts from my final product?

Purification is a critical step.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired 5-bromo isomer from the starting material and other brominated byproducts.[8] A gradient elution system, for example, using a mixture of ethyl acetate and isohexane, can be effective.[11]

  • Recrystallization: If the crude product is a solid, recrystallization may be a viable purification method.[9]

III. Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues you may encounter.

Issue 1: Low or No Product Formation

If you observe little to no formation of the desired product, consider the following troubleshooting workflow:

LowYieldTroubleshooting Start Low or No Product Formation CheckReagents Verify Reagent Quality - Fresh NBS/Br₂? - Anhydrous Solvent? Start->CheckReagents CheckConditions Review Reaction Conditions - Correct Temperature? - Adequate Reaction Time? Start->CheckConditions CheckSetup Inspect Reaction Setup - Inert Atmosphere? - Efficient Stirring? Start->CheckSetup Analyze Analyze Crude Mixture (TLC, NMR, GC-MS) - Identify Byproducts - Quantify Starting Material CheckReagents->Analyze CheckConditions->Analyze CheckSetup->Analyze Optimize Systematically Optimize - Vary Temperature - Adjust Reaction Time - Screen Solvents Analyze->Optimize

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality:

    • Brominating Agent: N-Bromosuccinimide can decompose over time, releasing bromine and appearing yellow or brown.[12] If your NBS is discolored, it may be impure and should be recrystallized from water.[6] Ensure molecular bromine is fresh and properly stored.

    • Solvent: Use anhydrous solvents, as water can affect the reaction, particularly if using a water-sensitive brominating agent or catalyst.[13]

  • Review Reaction Conditions:

    • Temperature Control: Maintain the recommended temperature. For many brominations of phenols, starting at a low temperature (0 °C) and allowing the reaction to slowly warm to room temperature is a common strategy.[8]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in a significant amount of unreacted starting material.

  • Inspect Reaction Setup:

    • Inert Atmosphere: While not always strictly necessary for this type of reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Issue 2: Formation of Multiple Products (Poor Selectivity)

The formation of a mixture of mono- and di-brominated products is a common problem.

SelectivityTroubleshooting Start Poor Regioselectivity ReagentChoice Evaluate Brominating Agent - NBS vs. Br₂ - Consider bulky agents? Start->ReagentChoice SolventEffect Investigate Solvent Effects - Non-polar (CH₂Cl₂, CCl₄) - Polar aprotic (DMF for para-selectivity) Start->SolventEffect TempControl Optimize Temperature - Lower temperature to slow reaction - Controlled addition of brominating agent Start->TempControl Stoichiometry Adjust Stoichiometry - Use ~1.0 eq. of brominating agent Start->Stoichiometry Purification Optimize Purification - Fine-tune chromatography gradient - Consider recrystallization ReagentChoice->Purification SolventEffect->Purification TempControl->Purification Stoichiometry->Purification

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Evaluate Brominating Agent: As mentioned, NBS in DMF can enhance para-selectivity.[6]

  • Investigate Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Experiment with different solvents to find the optimal balance between reaction rate and selectivity.

  • Optimize Temperature and Addition Rate: A lower reaction temperature generally favors the thermodynamically more stable para product. Adding the brominating agent dropwise over a period of time, rather than all at once, can help to control the reaction and prevent localized high concentrations of the reagent that can lead to over-bromination.

  • Adjust Stoichiometry: Use a stoichiometry of approximately 1.0 equivalent of the brominating agent to the starting phenol to minimize the formation of di-brominated products.

IV. Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol provides a general procedure for the synthesis of this compound using NBS. Optimization may be required based on your specific laboratory conditions.

Materials:

  • 2-(Trifluoromethoxy)phenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethoxy)phenol in the chosen solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at or below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired this compound.

Data Summary Table:

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Solid, easier to handle than Br₂, can offer better selectivity.[2]
Solvent Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)Common solvents for this type of reaction.[8]
Temperature 0 °C to Room TemperatureHelps to control the reaction rate and minimize side products.[7]
Stoichiometry ~1.0 eq. of NBSMinimizes the formation of polybrominated byproducts.
Work-up Quench with Na₂S₂O₃Removes excess brominating agent.
Purification Flash Column ChromatographyEffective for separating isomers and impurities.[8]

V. References

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • American Chemical Society. (1951). Bromination of 3-(Trifluoromethyl)-phenol. Retrieved from [Link]

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Technical Support Center: Purification of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Bromo-2-(trifluoromethoxy)phenol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, offering practical solutions grounded in chemical principles.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide will help you identify and remove common impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities in this compound typically arise from the synthesis process, which usually involves the bromination of 2-(trifluoromethoxy)phenol. The hydroxyl (-OH) group is an activating ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is a deactivating meta-director for electrophilic aromatic substitution. This can lead to a mixture of products.

Common Impurities:

  • Regioisomers: The most common impurities are other isomers of brominated 2-(trifluoromethoxy)phenol. Due to the directing effects of the substituents, you may find:

    • 3-Bromo-2-(trifluoromethoxy)phenol: Bromination ortho to the hydroxyl group.

    • 3,5-Dibromo-2-(trifluoromethoxy)phenol: Di-bromination of the starting material. The strong activation by the hydroxyl group can lead to multiple brominations.[3][4]

  • Unreacted Starting Material: Residual 2-(trifluoromethoxy)phenol may be present if the bromination reaction did not proceed to completion.[5]

  • Solvent and Reagent Residues: Depending on the synthetic route, residual solvents and brominating agents (or their byproducts) may be present.

Q2: How can I identify the impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for accurate impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and semi-volatile impurities.[6][7] The mass fragmentation patterns can help in the structural elucidation of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for identifying isomers and quantifying their relative amounts.[8][9] The ¹⁹F NMR will be particularly useful for identifying different trifluoromethoxy-containing species.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and quantify the purity of the main component.

Q3: What are the initial signs that my this compound is impure?

A3: Visual inspection and simple analytical tests can provide initial clues:

  • Appearance: Pure this compound is typically a colorless to light yellow or pale red liquid or a low-melting solid.[10][11] The presence of dark colors may indicate degradation products or other impurities.

  • Melting Point: If the product is a solid, a broad or depressed melting point compared to the literature value suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): The presence of multiple spots on a TLC plate is a clear indication of impurities.

Troubleshooting Guides

Problem 1: My final product contains significant amounts of regioisomers.

Cause: The electrophilic bromination of 2-(trifluoromethoxy)phenol can lead to a mixture of isomers due to the competing directing effects of the hydroxyl and trifluoromethoxy groups.[12][13]

Solution: Chromatographic Purification

Flash column chromatography is the most effective method for separating regioisomers. Given the fluorinated nature of the compound, specialized fluorinated stationary phases can offer enhanced selectivity.[14]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection:

    • Standard Silica Gel: Often sufficient for separation.

    • Fluorinated Phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF) bonded silica): These can provide unique selectivity for separating fluorinated compounds from each other and from non-fluorinated impurities.[14]

  • Mobile Phase Selection:

    • A gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Start with a low polarity mobile phase and gradually increase the polarity to elute the different isomers. The elution order will depend on the polarity of the isomers.

  • Step-by-Step Protocol:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Dry-load the sample onto a small amount of silica gel.

    • Pack the column with the chosen stationary phase in the initial low-polarity mobile phase.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the percentage of the more polar solvent.

    • Monitor the fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Systems for Chromatography

Stationary PhaseMobile Phase System (Gradient)Target Impurity
Silica GelHexane/Ethyl AcetateRegioisomers, Unreacted Starting Material
PFP-SilicaHeptane/DichloromethaneFluorinated Isomers

Visualization: Chromatographic Separation Workflow

G crude Crude Product (Mixture of Isomers) dissolve Dissolve in Dichloromethane crude->dissolve dry_load Dry Load onto Silica Gel dissolve->dry_load column Pack Column (Silica or Fluorinated Phase) dry_load->column elute Elute with Solvent Gradient column->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Impure Fractions combine Combine Pure Fractions monitor->combine Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure 5-Bromo-2- (trifluoromethoxy)phenol evaporate->pure

Caption: Workflow for chromatographic purification of this compound.

Problem 2: My product is contaminated with unreacted 2-(trifluoromethoxy)phenol.

Cause: Incomplete bromination reaction.

Solution: Liquid-Liquid Extraction

The phenolic proton is acidic and can be deprotonated with a weak base. This allows for the separation of the phenolic compounds from non-acidic impurities. While both the starting material and the product are phenols, their acidities may differ slightly, and this technique is particularly useful for removing non-phenolic impurities. To separate the unreacted starting material from the brominated product, a more advanced technique like chromatography is preferred. However, an initial extraction can help remove other types of impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts like HBr.

  • To separate the phenolic compounds, extract the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The phenols will deprotonate and move into the aqueous layer as their sodium salts.

  • Separate the aqueous layer containing the sodium phenoxides.

  • Cool the aqueous layer in an ice bath and carefully re-acidify with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (test with pH paper). The phenolic compounds will precipitate out.

  • Extract the precipitated phenols back into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and evaporate the solvent to obtain the purified phenolic mixture, which can then be subjected to chromatography for isomer separation.

Visualization: Decision Tree for Purification Strategy

G start Crude Product Analysis (TLC, GC-MS) q1 Major Impurities? start->q1 isomers Regioisomers & Unreacted Starting Material q1->isomers Yes non_polar Non-polar Impurities q1->non_polar Minor acidic Acidic Byproducts (HBr) q1->acidic Present chromatography Flash Column Chromatography isomers->chromatography extraction Liquid-Liquid Extraction non_polar->extraction wash Aqueous Bicarbonate Wash acidic->wash

Caption: Decision tree for selecting the appropriate purification method.

Problem 3: My product has a dark color and contains high molecular weight impurities.

Cause: Phenols are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. High reaction temperatures or exposure to air and light can promote this.

Solution: Recrystallization

If your product is a solid or can be induced to crystallize, recrystallization is an effective method for removing colored and less soluble impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for phenols include hexane/ethyl acetate, toluene, or ethanol/water mixtures.[7]

  • Procedure:

    • Place the crude solid in a flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution to adsorb them.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation: Common Recrystallization Solvents

Solvent SystemComments
Hexane / Ethyl AcetateGood for compounds of moderate polarity.
TolueneEffective for aromatic compounds.
Ethanol / WaterSuitable for more polar phenols.

Safety and Handling

This compound and its related isomers are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[6][8]

  • Hazards: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[8][15]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

    • Work in a well-ventilated fume hood.

    • Avoid breathing vapors.

    • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[6]

References

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (Source: Link cannot be provided)
  • ring reactions of phenol. Chemguide. (Source: Link cannot be provided)
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. (Source: Link cannot be provided)
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). (Source: Link cannot be provided)
  • Supporting Information for - The Royal Society of Chemistry. (Source: Link cannot be provided)
  • 5-Bromo-2-(trifluoromethyl)phenol | 1121585-15-6. Sigma-Aldrich. (Source: Link cannot be provided)
  • Bromination of Phenols (video) | Khan Academy. (Source: Link cannot be provided)
  • This compound. MySkinRecipes. (Source: Link cannot be provided)
  • Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. Benchchem. (Source: Link cannot be provided)
  • This compound. Matrix Scientific. (Source: Link cannot be provided)
  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH. (Source: Link cannot be provided)
  • Working with fluorinated silica phases. SiliCycle. (Source: Link cannot be provided)
  • The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. Benchchem. (Source: Link cannot be provided)
  • 2-Bromo-5-(trifluoromethoxy)phenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (Source: Link cannot be provided)
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. (Source: Link cannot be provided)
  • This compound | CAS 1048963-39-8 | SCBT. (Source: Link cannot be provided)
  • 2-Bromo-5-(trifluoromethyl)phenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (Source: Link cannot be provided)
  • A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol. Benchchem. (Source: Link cannot be provided)
  • 2-Bromo-5-(trifluoromethoxy)phenol. Chem-Impex. (Source: Link cannot be provided)
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. (2020). (Source: Link cannot be provided)
  • Safety Data Sheet. Angene Chemical. (2021). (Source: Link cannot be provided)
  • Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. (2016). (Source: Link cannot be provided)
  • Identification of impurities in commercial phenol produced by the cumene process. OSTI.GOV. (1987). (Source: Link cannot be provided)
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. (Source: Link cannot be provided)
  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. (Source: Link cannot be provided)
  • Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. (2024). (Source: Link cannot be provided)
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. (Source: Link cannot be provided)
  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. (Source: Link cannot be provided)
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. (2022). (Source: Link cannot be provided)
  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (Source: Link cannot be provided)
  • ChemScene: Building blocks | Bioactive small molecules. (Source: Link cannot be provided)

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5-Bromo-2-(trifluoromethoxy)phenol reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the process scale-up of reactions involving 5-Bromo-2-(trifluoromethoxy)phenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of moving your synthesis from the laboratory bench to pilot or production scale. This guide is structured to address specific challenges you may encounter, explaining the underlying scientific principles to empower your decision-making.

Introduction: The Scale-Up Challenge

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique combination of a reactive bromine atom, a phenolic hydroxyl group, and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group.[2][3] The -OCF3 group is known for its high thermal and chemical stability, which is advantageous for robust chemical processing.[3] However, scaling up reactions involving this molecule presents a distinct set of challenges that are not always apparent at the laboratory scale. The primary issues arise from changes in physical parameters like heat and mass transfer, which can dramatically alter reaction kinetics, impurity profiles, and overall process safety.[4]

This guide provides a structured approach to troubleshooting common scale-up issues through a series of targeted questions and detailed answers.

Physical and Chemical Properties Summary

A clear understanding of the starting material's properties is critical for successful scale-up.

PropertyValueSource
CAS Number 205371-26-2[2]
Molecular Formula C₇H₄BrF₃O₂[2]
Molecular Weight 257.01 g/mol [2]
Appearance Colorless to light orange/yellow clear liquid[2][5]
Density ~1.74 g/cm³[2]
Purity ≥96-98% (GC)[2][5]
Storage Store at Room Temperature[2]

Troubleshooting Guide: From Lab to Plant

This section addresses specific, problem-oriented questions that researchers frequently encounter during the scale-up process.

Q1: My reaction shows excellent conversion at the 1g scale, but conversion stalls at 50-60% at the 1kg scale. What's happening?

This is a classic scale-up problem often rooted in inadequate mixing and mass transfer limitations.

Causality: In the lab, a small flask with vigorous magnetic stirring provides excellent mixing, ensuring reactants are homogeneously distributed. On a larger scale, achieving the same level of mixing is difficult. The surface-area-to-volume ratio decreases dramatically, meaning that heat transfer and mixing efficiency are reduced.[4] This can lead to:

  • Localized "Hot Spots" or "Cold Spots": Poor heat dissipation can cause localized temperature variations, leading to side reactions or slowing down the desired reaction in other areas.

  • Poor Reagent Distribution: If a reagent is added too quickly or without sufficient agitation, its concentration will be high at the addition point and low elsewhere. This can lead to the formation of byproducts or unreacted starting material. For heterogeneous reactions (e.g., involving a solid base), the solid may not be adequately suspended, reducing the available surface area for reaction.

Troubleshooting Steps:

  • Evaluate Your Mixing Setup:

    • Impeller Choice: Switch from a simple anchor stirrer to a more efficient impeller design like a pitched-blade turbine or a retreat curve impeller, which promote better axial (top-to-bottom) flow.

    • Stirring Speed: Determine the minimum agitation rate required to achieve full solid suspension (if applicable) and ensure homogeneity. This can be visually assessed in a glass reactor.

    • Baffles: Ensure your reactor is equipped with baffles. Baffles disrupt vortex formation and convert rotational flow into more effective top-to-bottom mixing.

  • Control Reagent Addition:

    • Instead of adding a reagent all at once, use a controlled addition pump. Profile the addition rate to match the reaction's consumption rate, preventing concentration spikes.

    • For liquid additions, consider subsurface addition to ensure the reagent is introduced into a well-mixed zone, rather than just sitting on the surface.

  • Re-evaluate Reaction Parameters:

    • A reaction that works at 25°C in the lab might need to be run at 35°C at scale to compensate for slower mass transfer and achieve a comparable reaction rate. Always test temperature changes on a small scale first.[6]

Q2: I'm observing new, significant impurities in my scaled-up batch that were minor or absent in the lab. How do I identify and mitigate them?

The appearance of new impurities is often linked to poor temperature control and longer reaction times.

Causality: Exothermic reactions are particularly challenging to scale. A reaction that causes a mild 2-3°C temperature rise in a lab flask can become a dangerous runaway reaction in a large vessel if the heat generated exceeds the reactor's cooling capacity.[6] This loss of temperature control can activate alternative reaction pathways with higher activation energies, leading to new impurities.[6] Additionally, longer processing times at scale (e.g., for heating, cooling, transfers) can lead to the degradation of thermally sensitive products or intermediates. The -OCF3 group itself is very stable, but other parts of the molecule or other reagents may not be.[3][7]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving impurity issues during scale-up.

impurity_troubleshooting start New Impurity Detected at Scale isolate_id Isolate & Identify Impurity (LC-MS, NMR) start->isolate_id check_thermal Is the reaction highly exothermic? check_time Are processing times significantly longer? check_thermal->check_time No control_temp Improve Temperature Control: - Slow reagent addition - Increase cooling capacity - Use a semi-batch process check_thermal->control_temp Yes stability_study Conduct Product/Intermediate Stability Study: - Hold at reaction temp - Stress with acid/base check_time->stability_study Yes mitigate Modify Process to Mitigate: - Lower temperature - Change base/solvent - Reduce reaction time check_time->mitigate No control_temp->mitigate stability_study->mitigate pathway Postulate Formation Pathway isolate_id->pathway pathway->check_thermal end Impurity Controlled mitigate->end

Caption: Troubleshooting decision tree for impurity formation.

Practical Steps:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and identify its structure using techniques like LC-MS and NMR. Understanding the structure is key to understanding its formation.

  • Perform a Thermal Hazard Assessment: Use Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction. This data is essential for designing a safe and effective cooling strategy. For phenol-formaldehyde reactions, a related class, the adiabatic temperature rise can be significant.[8]

  • Implement Engineering Controls:

    • Semi-Batch Operation: Add one of the reagents controllably over time. This makes the rate of heat generation dependent on the addition rate, not the chemical kinetics, which is much easier to control.

    • Solvent Choice: A higher-boiling solvent can allow the reaction to run at a higher temperature safely, but a lower-boiling solvent can provide reflux cooling as a safety mechanism. The choice depends on the specific thermal profile of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a multi-kilogram scale?

Beyond the standard hazards of chemical handling, two key areas of concern for brominated phenols are personnel exposure and waste stream management.

  • Personnel Exposure: Brominated phenols as a class can be skin and eye irritants.[9] While specific toxicology data for this exact molecule is limited, it is prudent to assume it can be harmful if swallowed, in contact with skin, or inhaled.[9] At scale, the potential for splashes and aerosol generation increases.

    • Mitigation: Use closed-system transfers wherever possible. Mandate appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and lab coats. Ensure adequate ventilation and consider respiratory protection for charging solids or handling open containers.

  • Environmental Concerns: Brominated organic compounds can be persistent in the environment and may require specialized waste treatment.

    • Mitigation: Segregate waste streams containing this compound. Do not mix with aqueous waste unless you have confirmed it is permissible. Consult your institution's environmental health and safety department for proper disposal protocols, which may include incineration. Risk assessments have been conducted on other brominated phenols in food and the environment, highlighting the need for careful management.[10][11][12][13]

Q2: Which analytical techniques are recommended for in-process control (IPC) and final product release when scaling up?

Robust analytical methods are the cornerstone of a reproducible process. Your lab-scale TLC or GC-MS method may not be suitable for a manufacturing environment.

  • In-Process Control (IPC): The goal is a rapid, reliable method to determine reaction completion.

    • Recommended Method: HPLC-UV. High-Performance Liquid Chromatography is ideal. It is quantitative, can separate starting material from the product and key impurities, and is highly reproducible. A typical run time should be optimized to be under 10 minutes.

    • Why not TLC? TLC is qualitative and highly dependent on operator technique, making it unsuitable for critical process decisions in a manufacturing setting.

    • Why not GC? While GC can be used, many derivatives of this phenol may have low volatility. HPLC is generally more versatile for this class of compounds. EPA Method 8041A provides a good starting point for GC conditions for phenols if that is the preferred route.[14]

  • Final Product Release: This requires a comprehensive method to ensure the product meets all specifications.

    • Purity: A validated, high-resolution HPLC-UV method is the standard for purity analysis and reporting.

    • Identity: Confirmation via FT-IR and comparison to a reference standard. NMR can be used for structural confirmation.

    • Residual Solvents: Gas Chromatography with a headspace sampler (HS-GC) is the standard method for quantifying residual solvents from the reaction and purification steps.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation at Pilot Scale (10 L Reactor)

This protocol describes a typical Williamson ether synthesis, a common reaction for phenols, adapted for scale-up considerations.

Safety: This procedure must be conducted in a walk-in fume hood or a designated pilot plant bay. All personnel must wear appropriate PPE. A risk assessment must be completed and approved before starting work.[6]

Equipment:

  • 10 L jacketed glass reactor with overhead stirring (pitched-blade turbine), reflux condenser, temperature probe, and nitrogen inlet.

  • Calibrated liquid addition pump.

  • 20 L quench vessel.

Reagents:

  • This compound (1.00 kg, 3.89 mol)

  • Acetone (5 L)

  • Potassium Carbonate (K₂CO₃), granular (0.81 kg, 5.84 mol, 1.5 equiv)

  • Alkyl Halide (e.g., Ethyl Iodide) (0.67 kg, 4.28 mol, 1.1 equiv)

  • Toluene (5 L for extraction)

  • Water (10 L for quench and washes)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with a slow nitrogen bleed.

  • Charge Reagents: Charge the reactor with this compound (1.00 kg), Acetone (5 L), and Potassium Carbonate (0.81 kg).

  • Heating & Mixing: Start agitation at 150 RPM. Begin heating the reactor jacket to a target internal temperature of 55°C.

  • Controlled Addition: Once the internal temperature is stable at 55°C, begin the slow, subsurface addition of the Alkyl Halide via the addition pump over 2 hours.

    • Scientist's Note: A slow addition is critical to control the exotherm from this Sₙ2 reaction. Monitor the internal temperature closely. The jacket temperature may need to be lowered to maintain a stable internal temperature.

  • Reaction Monitoring: After the addition is complete, hold the batch at 55°C. Take an in-process control (IPC) sample every hour. Quench a small aliquot with water, extract with methyl tert-butyl ether (MTBE), and analyze by HPLC to monitor the disappearance of the starting phenol.

  • Quench: Once the IPC shows <1% starting material remaining, cool the reactor to 20°C. In a separate 20 L vessel, charge 10 L of water. Slowly transfer the reactor contents into the water with good agitation.

    • Scientist's Note: This quench must be done carefully. The transfer generates heat and may release CO₂ from any unreacted carbonate reacting with the slightly acidic phenol.

  • Work-up:

    • Allow the phases to separate. Remove the lower aqueous phase.

    • Add 5 L of Toluene to the reactor and stir for 15 minutes. Remove the lower aqueous phase.

    • Wash the organic phase with 5 L of 1 M NaOH to remove any unreacted phenol, followed by a 5 L water wash.

  • Solvent Swap & Isolation: Concentrate the organic phase under vacuum to remove the Toluene. The resulting crude oil can then be purified by vacuum distillation or crystallization.

Protocol 2: IPC/Release HPLC Method for an O-Alkylation Reaction

Objective: To separate and quantify this compound from its O-alkylated product.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 7 minutes, hold at 95% B for 2 minutes
Flow Rate 1.2 mL/min
Column Temp 30°C
Detection UV at 220 nm
Injection Vol. 5 µL
Sample Prep. Dilute reaction mixture ~1000-fold in Acetonitrile.

Expected Elution Order: this compound (more polar) will elute before its O-alkylated product (less polar).

Process Scale-Up Workflow

Successfully scaling a chemical process is a multi-step endeavor that requires careful planning and evaluation at each stage.

scale_up_workflow cluster_lab Lab Scale (Grams) cluster_kilo Kilo Lab / Pilot Plant (Kilograms) cluster_plant Production Scale (Tons) lab_feasibility 1. Route Scouting & Feasibility lab_opt 2. Lab Optimization (DoE) lab_feasibility->lab_opt kilo_safety 3. Safety Assessment (Calorimetry, Tox Review) lab_opt->kilo_safety kilo_run 4. Non-GMP Demo Batch (Identify Bottlenecks) kilo_safety->kilo_run plant_tech 5. Tech Transfer & Engineering Runs kilo_run->plant_tech plant_prod 6. GMP Manufacturing & Campaign plant_tech->plant_prod

Caption: Key stages in a chemical process scale-up workflow.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Beilstein Journal of Organic Chemistry. [Link]
  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability.Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).National Institutes of Health (NIH). [Link]
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).ACS Omega. [Link]
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • A New Method for Synthesis of Trifluoromethyl-Substituted Phenols and Anilines.American Chemical Society. [Link]
  • This compound.MySkinRecipes. [Link]
  • The Preparation of Certain Ethers of Trifluoromethyl-substituted Phenols.Journal of the American Chemical Society. [Link]
  • What are issues/things to consider when scaling up reactions
  • Preparation of trifluoromethyl-substituted phenols and phenates...
  • Scale Up Safety.Stanford Environmental Health & Safety. [Link]
  • Update of the risk assessment of brominated phenols and their deriv
  • Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Update of the risk assessment of brominated phenols and their derivatives in food.National Institutes of Health (NIH). [Link]
  • Update of the risk assessment of brominated phenols and their deriv
  • Update of the risk assessment of brominated phenols and their derivatives in food.
  • Phenol reaction.Pharma E-Library. [Link]
  • Reactions of Phenols.Chemistry Steps. [Link]
  • How to deal with scale-up challenges of Chemistry?Prime Scholars. [Link]
  • SCALE UP ASPECTS OF PHENOL-FORMALDEHYDE REACTIONS.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol.National Institutes of Health (NIH). [Link]
  • Method 8041A: Phenols by Gas Chromatography.U.S. Environmental Protection Agency (EPA). [Link]
  • Phenol, 5-bromo-2-fluoro-.PubChem. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving 5-Bromo-2-(trifluoromethoxy)phenol. Our aim is to equip you with the necessary knowledge to navigate the unique challenges presented by this substrate and to successfully achieve your desired chemical transformations.

Introduction: Understanding the Substrate

This compound is a challenging yet valuable substrate in organic synthesis. Its utility is derived from the presence of multiple functional groups that can be selectively manipulated. However, this very functionality presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The key features to consider are:

  • The Phenolic Hydroxyl Group: This acidic proton can interfere with basic reaction conditions and can also coordinate with the palladium catalyst, potentially leading to catalyst deactivation.

  • The Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and highly lipophilic group, which can significantly influence the electronic properties of the aromatic ring and its reactivity in the catalytic cycle.[1]

  • The Bromo Substituent: Positioned ortho to the trifluoromethoxy group and meta to the hydroxyl group, its reactivity is modulated by the electronic effects of both.

This guide will provide a structured approach to catalyst selection and reaction optimization for various cross-coupling reactions with this substrate.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot common problems encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biphenyl product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue and can often be attributed to a combination of factors related to the catalyst system and reaction conditions.

Root Causes and Solutions:

  • Inadequate Catalyst Activity: The electron-withdrawing -OCF₃ group can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2]

    • Solution: Employ a highly active catalyst system. For electron-deficient aryl bromides, palladium precatalysts combined with bulky, electron-rich phosphine ligands are often effective.[3] Consider starting with a second-generation Buchwald-type precatalyst like SPhos G2 or XPhos G2.

  • Interference from the Phenolic Proton: The acidic proton of the phenol can react with the base, potentially altering the reaction environment and interfering with the transmetalation step.

    • Solution 1 (Protecting Group-Free Approach): The use of a sufficiently strong base can deprotonate the phenol in situ, forming the phenoxide which may still allow the reaction to proceed. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices as they are strong enough to facilitate the reaction without causing significant side reactions.[4]

    • Solution 2 (Protection Strategy): If the protecting group-free approach fails, consider protecting the phenol as a methyl ether or a silyl ether. This will eliminate the interference of the acidic proton. However, this adds extra steps to your synthesis.

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to promote the formation of the reactive boronate species for transmetalation but not so strong as to cause decomposition of the starting materials or catalyst.

    • Solution: Screen a panel of bases. Start with K₃PO₄ or Cs₂CO₃. If these are not effective, consider other options like K₂CO₃. The choice of base is highly dependent on the specific boronic acid and solvent system used.[4]

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction stalls after partial conversion, suggesting catalyst deactivation. What is causing this and how can I prevent it?

Answer: Catalyst deactivation is a frequent challenge in Buchwald-Hartwig aminations, especially with substrates containing coordinating groups like phenols.

Root Causes and Solutions:

  • Coordination of the Phenol to Palladium: The oxygen of the phenolic group can coordinate to the palladium center, leading to the formation of inactive catalyst species.

    • Solution: Utilize ligands that are sterically bulky enough to disfavor the coordination of the phenol. Buchwald's biaryl phosphine ligands, such as RuPhos or BrettPhos, are designed to create a sterically hindered coordination sphere around the palladium, which can mitigate this issue.[5][6]

  • Incompatible Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can be problematic with the acidic phenol.

    • Solution: Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] Alternatively, a non-nucleophilic hindered base such as lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, especially when proton tolerance is required.[5]

  • Oxidative Degradation of the Catalyst: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

Issue 3: Homocoupling in Sonogashira Coupling

Question: During the Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.

Root Causes and Solutions:

  • Presence of Oxygen: The copper-catalyzed homocoupling is highly sensitive to the presence of oxygen.

    • Solution: Rigorously deoxygenate all solvents and reagents. Purging with argon or nitrogen is essential.

  • Copper Co-catalyst: The copper(I) salt is the primary promoter of the Glaser coupling.

    • Solution: Employ a copper-free Sonogashira protocol. These conditions often use a palladium catalyst with a suitable phosphine ligand and an amine base (which can also act as the solvent).[8][9] For challenging substrates, specific catalyst systems have been developed for copper-free conditions.[1][10]

  • Inappropriate Base: The choice of base can influence the rate of homocoupling.

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in Sonogashira reactions and can help to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling with this compound, what is a good starting catalyst system to screen?

A1: A robust starting point would be to use a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand.

Catalyst ComponentRecommended Starting PointRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precursors to the active Pd(0) species.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[3]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base compatible with many functional groups.[4]
Solvent Toluene/water or Dioxane/water (e.g., 10:1 v/v)Aprotic organic solvents with a small amount of water can aid in dissolving the base and boronic acid.
Temperature 80-110 °CA typical temperature range for Suzuki couplings.

Q2: Do I need to protect the phenolic hydroxyl group before attempting a cross-coupling reaction?

A2: Not always. Many modern palladium-catalyzed cross-coupling reactions can tolerate free phenols, especially when the appropriate base and ligand are chosen. A protecting group-free strategy is often preferred to reduce the number of synthetic steps. However, if you are experiencing low yields or catalyst deactivation that cannot be resolved by optimizing other reaction parameters, protecting the phenol as a methyl ether, silyl ether, or other stable protecting group is a viable strategy.[11]

Q3: How does the trifluoromethoxy group affect the choice of catalyst?

A3: The -OCF₃ group is strongly electron-withdrawing, which has two main effects. First, it makes the aryl bromide more electron-deficient, which can facilitate the oxidative addition step.[1] However, this effect might not be sufficient to overcome the deactivating effect of the ortho-hydroxyl group. Secondly, the electron-withdrawing nature of the -OCF₃ group can make the subsequent reductive elimination step more challenging. Therefore, a ligand that is both electron-rich and sterically bulky is often required to promote both of these key steps in the catalytic cycle.

Q4: Can I perform a Heck reaction with this compound?

A4: Yes, a Heck reaction should be feasible. The Heck reaction couples aryl halides with alkenes.[12] Given the electron-deficient nature of the substrate due to the -OCF₃ group, the reaction with electron-rich olefins should proceed. A common catalyst system for the Heck reaction is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand for challenging substrates. The choice of base is typically an amine base like triethylamine. As with other couplings, the phenolic proton may require consideration, and a protecting group strategy might be necessary if initial attempts are unsuccessful.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare a solution of the palladium precatalyst and the phosphine ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add the remaining degassed organic solvent and the degassed water.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br (Oxidative Addition) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base (Transmetalation) Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound catalyst_choice Choose Catalyst System: Pd Precatalyst + Bulky, Electron-Rich Ligand (e.g., Pd(OAc)2 + SPhos) start->catalyst_choice base_choice Select Base: Start with K3PO4 or Cs2CO3 catalyst_choice->base_choice reaction_setup Perform Reaction under Inert Atmosphere base_choice->reaction_setup check_conversion Monitor Conversion (TLC, LC-MS) reaction_setup->check_conversion success High Conversion: Workup and Purify Product check_conversion->success Yes troubleshoot Low/No Conversion: Troubleshoot check_conversion->troubleshoot No optimize_ligand Screen Different Ligands (e.g., XPhos, RuPhos) troubleshoot->optimize_ligand optimize_base Screen Different Bases (e.g., K2CO3, LiHMDS) troubleshoot->optimize_base protect_phenol Consider Protecting the Phenolic -OH Group troubleshoot->protect_phenol optimize_ligand->reaction_setup optimize_base->reaction_setup protect_phenol->reaction_setup

Caption: A decision-making workflow for catalyst selection and optimization.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
  • Libretexts. (2023).
  • Benchchem. (2025).
  • MDPI. (2023).
  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
  • Wikipedia. (2023).
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-5.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. NIH. [Link]
  • Gu, Y., et al. (2021). Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands.
  • Libretexts. (2023).
  • van der Vlugt, J. I., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry, 87(22), 15684–15692.
  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
  • van der Vlugt, J. I., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]
  • Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
  • Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library. [Link]
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • ResearchGate. (2021). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates with different substituents and (b) cyclization using different nitrogen-containing groups and catalysts.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • ResearchGate. (2021). Palladium‐catalyzed chemoselective C−Cl (over C−OTf) intermolecular cross‐coupling reaction of 3‐ or 4‐aminophenyl triflate with aryl chlorides.[a].
  • Benchchem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.
  • American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Royal Society of Chemistry. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

Sources

Trifluoromethoxy Group Stability: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The trifluoromethoxy (-OCF3) group is a cornerstone in modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. While renowned for its general inertness, this functional group is not entirely immune to side reactions under specific and often forcing experimental conditions. This guide serves as a technical support center for researchers, scientists, and drug development professionals, providing in-depth answers to common and uncommon issues encountered during the synthesis and manipulation of -OCF3 containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My -OCF3 group appears to be unstable under strongly acidic conditions. What is happening and how can I prevent it?

Answer: While generally stable to many acidic conditions, the trifluoromethoxy group can undergo hydrolysis to a fluoroformate and subsequently to fluoride ions and carbon dioxide under harsh acidic environments, particularly in the presence of a nucleophile and at elevated temperatures. This is a significant issue in reactions like acidic deprotection of Boc or silyl ethers.

Mechanism of Acid-Catalyzed Decomposition:

The generally accepted mechanism involves the protonation of the oxygen atom, followed by nucleophilic attack on the carbon atom.

Troubleshooting & Prevention:

  • Reagent Selection: Opt for milder acidic reagents. For example, for Boc deprotection, consider using 4M HCl in dioxane at 0 °C to room temperature for a short duration, or alternatives like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Avoid prolonged heating.

  • Solvent Choice: The choice of solvent can influence the rate of decomposition. Protic solvents may facilitate protonation and subsequent side reactions.

Experimental Protocol: Selective Boc Deprotection in the Presence of an -OCF3 Group

  • Dissolve the -OCF3 containing substrate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (4.0 eq) dropwise.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Question 2: I am observing defluorination or decomposition of my -OCF3 substituted arene during a nucleophilic aromatic substitution (SNAAr) reaction. Why is this occurring?

Answer: The trifluoromethoxy group is a moderate activating group for SNAAr reactions, but it can also be the target of nucleophilic attack, especially with strong, hard nucleophiles and at high temperatures. This can lead to the displacement of the -OCF3 group itself or decomposition.

Troubleshooting & Prevention:

  • Nucleophile Choice: Softer nucleophiles (e.g., thiols) are less likely to attack the -OCF3 group compared to hard nucleophiles (e.g., alkoxides, hydroxides).

  • Temperature and Reaction Time: Use the lowest possible temperature and shortest reaction time necessary for the desired SNAAr reaction to proceed.

  • Alternative Strategies: If the -OCF3 group is being displaced, consider alternative synthetic strategies such as a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which typically proceeds under milder conditions.

Data Summary: Relative Reactivity in SNAAr

NucleophileTemperature-OCF3 StabilityRecommended Action
Sodium thiophenoxide80 °CHighProceed with caution, monitor by LC-MS
Sodium methoxide120 °CModerateRisk of displacement, consider lower temp
Potassium hydroxide150 °CLowHigh risk of decomposition, seek alternative
Question 3: Can the trifluoromethoxy group participate in or be affected by reductive or oxidative conditions?

Answer: The -OCF3 group is highly resistant to a wide range of common reducing and oxidizing agents, which is one of its key advantages.

  • Reductive Conditions: It is stable to catalytic hydrogenation (e.g., H2/Pd-C), dissolving metal reductions (e.g., Na/NH3), and hydride reagents (e.g., LiAlH4, NaBH4). This allows for the selective reduction of other functional groups in its presence.

  • Oxidative Conditions: The -OCF3 group is robust towards common oxidants like KMnO4, CrO3, and m-CPBA.

Workflow: Selective Nitro Group Reduction

Substrate Ar(NO2)(OCF3) Reagents H2 (1 atm) 10% Pd/C Ethanol, RT Substrate->Reagents Product Ar(NH2)(OCF3) Reagents->Product

Caption: Selective reduction of a nitro group without affecting the -OCF3 group.

Question 4: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a trifluoromethoxy-substituted aryl halide. Are there any specific side reactions I should be aware of?

Answer: The -OCF3 group is generally well-behaved in most metal-catalyzed cross-coupling reactions. However, under forcing conditions, particularly with palladium catalysis at high temperatures and with strongly basic conditions, C-O bond cleavage can be a minor side reaction. More commonly, issues arise from the electronic nature of the -OCF3 group influencing the reactivity of the aryl halide.

Troubleshooting & Prevention:

  • Ligand and Catalyst Choice: Use modern, highly active catalyst systems (e.g., those based on biarylphosphine ligands like SPhos or XPhos) that allow the reaction to proceed at lower temperatures.

  • Base Selection: Use a weaker base if possible (e.g., K3PO4 or Cs2CO3 instead of NaOtBu) to minimize potential decomposition pathways.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged heating once the starting material is consumed.

Logical Flow: Troubleshooting Cross-Coupling

Start Low Yield in Cross-Coupling Check_Temp Is Temperature > 100 °C? Start->Check_Temp Check_Base Is a Strong Base Used? (e.g., NaOtBu) Check_Temp->Check_Base No Lower_Temp Action: Lower Temperature Use More Active Catalyst Check_Temp->Lower_Temp Yes Change_Base Action: Switch to Weaker Base (e.g., K3PO4) Check_Base->Change_Base Yes Success Improved Yield Check_Base->Success No Lower_Temp->Success Change_Base->Success

Caption: Decision tree for troubleshooting cross-coupling reactions with -OCF3 substrates.

References

  • The Trifluoromethoxy Group: A Key Player in Agrochemistry and Medicinal Chemistry.Future Medicinal Chemistry. [Link]
  • Recent Advances in the Synthesis of Trifluoromethoxy-Containing Compounds.Chemistry – An Asian Journal. [Link]
  • The Stability of the Trifluoromethoxy Group in Chemical Reactions.Sigma-Aldrich Technical Bulletin.
  • Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-(trifluoromethoxy)phenol. In the absence of a publicly available experimental spectrum, this document leverages a highly accurate, algorithm-based prediction, substantiated by comparative analysis with experimentally derived data from structurally analogous compounds. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand the nuanced effects of substituent positioning on the chemical environment of aromatic protons.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The strategic placement of a bromine atom, a trifluoromethoxy group, and a hydroxyl group on the benzene ring creates a unique electronic environment, which is reflected in its characteristic ¹H NMR spectrum. Understanding this spectrum is paramount for structural verification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound was predicted using the online NMR prediction tool, NMRDB. The prediction was performed assuming a standard NMR frequency of 400 MHz and chloroform-d (CDCl₃) as the solvent.

The predicted spectrum reveals a complex and informative pattern for the three aromatic protons and the single phenolic proton. The key to interpreting this spectrum lies in understanding the electronic effects of the substituents:

  • -OH (Hydroxyl): An activating, ortho-, para-directing group that donates electron density to the ring through resonance, generally shielding the ortho and para protons (shifting them to a lower ppm value).

  • -Br (Bromo): A deactivating, ortho-, para-directing group that withdraws electron density inductively but donates weakly through resonance. Its overall effect is a moderate deshielding of the aromatic protons.

  • -OCF₃ (Trifluoromethoxy): A strongly deactivating, meta-directing group due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring both inductively and through resonance. This leads to a significant deshielding of the aromatic protons, particularly those ortho and para to it.

Based on these principles, the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons of this compound are as follows:

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)
H-37.25Doublet of Doublets (dd)J(H3-H4) = 8.8, J(H3-H6) = 0.4
H-46.95Doublet of Doublets (dd)J(H4-H3) = 8.8, J(H4-H6) = 2.8
H-67.40Doublet of Doublets (dd)J(H6-H4) = 2.8, J(H6-H3) = 0.4
-OH~5.0-7.0 (variable)Broad Singlet-

Comparative Analysis with Structural Analogs

To validate and contextualize the predicted spectrum, we will compare it with the experimental ¹H NMR data of several structurally related compounds. This comparison will highlight how the presence and position of the bromine and trifluoromethoxy groups influence the chemical shifts of the aromatic protons relative to a simpler phenol backbone.

Phenol:

The parent compound, phenol, provides a baseline for understanding the substituent effects. In CDCl₃, the aromatic protons of phenol exhibit a complex multiplet between 6.8 and 7.3 ppm.[1] The hydroxyl group's electron-donating nature shields the aromatic protons relative to benzene (δ ≈ 7.34 ppm).

4-Bromophenol:

The introduction of a bromine atom para to the hydroxyl group simplifies the spectrum into two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the hydroxyl group are shielded, while those ortho to the bromine are deshielded.

CompoundAromatic Proton Chemical Shifts (ppm)Solvent
4-Bromophenol7.34 (d, 2H), 6.78 (d, 2H)CDCl₃
4-(Trifluoromethoxy)phenol:

Replacing the bromine with a trifluoromethoxy group at the para position results in a similar splitting pattern but with a more pronounced downfield shift for the protons ortho to the -OCF₃ group, reflecting its stronger electron-withdrawing nature.

CompoundAromatic Proton Chemical Shifts (ppm)Solvent
4-(Trifluoromethoxy)phenol7.15 (d, 2H), 6.85 (d, 2H)CDCl₃
2-Bromo-4-(trifluoromethoxy)phenol:

This isomer provides a valuable comparison. The positions of the substituents are different, leading to a different substitution pattern and thus a different set of chemical shifts and coupling constants.

CompoundAromatic Proton Chemical Shifts (ppm)Solvent
2-Bromo-4-(trifluoromethoxy)phenol7.45 (d, J=2.5 Hz, 1H), 7.20 (dd, J=8.8, 2.5 Hz, 1H), 6.90 (d, J=8.8 Hz, 1H)CDCl₃

This comparative data supports the predicted chemical shifts for this compound. The downfield shift of H-6 is consistent with the deshielding effect of the ortho-trifluoromethoxy group and the meta-bromo group. The upfield shift of H-4 is logical due to the shielding effect of the ortho-hydroxyl group. H-3 experiences a moderate shift due to the combined effects of the para-bromo and meta-hydroxyl groups.

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire an experimental spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the temperature to 298 K (25 °C).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the protons and the expected splitting patterns, the following diagrams are provided.

Caption: Molecular structure of this compound.

G H3 H-3 (δ ≈ 7.25 ppm) H4 H-4 (δ ≈ 6.95 ppm) H3->H4 J ≈ 8.8 Hz (ortho) H6 H-6 (δ ≈ 7.40 ppm) H3->H6 J ≈ 0.4 Hz (para) H4->H3 J ≈ 8.8 Hz (ortho) H4->H6 J ≈ 2.8 Hz (meta) H6->H3 J ≈ 0.4 Hz (para) H6->H4 J ≈ 2.8 Hz (meta)

Caption: Predicted proton coupling relationships and constants.

Conclusion

This guide provides a detailed, albeit predicted, analysis of the ¹H NMR spectrum of this compound. By integrating a high-quality prediction with robust comparative data from structurally similar molecules, we have established a reliable framework for understanding the spectral features of this compound. The provided experimental protocol offers a standardized method for obtaining empirical data, which will be invaluable for confirming these predictions. This comprehensive approach underscores the power of combining predictive tools with established spectroscopic principles to advance chemical research and development.

References

  • NMRDB.org: An Online Tool for NMR Prediction. [Link]
  • SDBSWeb: Phenol ¹H NMR Spectrum. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Predictive and Comparative 13C NMR Analysis

In the absence of a dedicated experimental spectrum, a combination of predictive algorithms and comparative analysis with known compounds offers a scientifically rigorous approach to spectral interpretation. Predictive tools, based on extensive databases and machine learning, provide a valuable starting point. However, the true strength of the analysis lies in comparing these predictions with the experimental spectra of molecules that share key structural motifs. This comparative approach allows for a nuanced understanding of how different substituents influence the chemical shifts of the aromatic carbons.

For 5-Bromo-2-(trifluoromethoxy)phenol, the key substituents influencing the 13C NMR spectrum are the hydroxyl (-OH), bromo (-Br), and trifluoromethoxy (-OCF₃) groups. Each of these groups exerts distinct electronic effects (both inductive and resonance) that shield or deshield the carbon atoms of the benzene ring to varying degrees.

Predicted and Comparative 13C NMR Spectral Data

A predicted 13C NMR spectrum for this compound was generated using the online resource NMRDB.org.[1] This data is presented below, alongside experimental data for structurally related compounds to provide a framework for validation and interpretation.

Carbon PositionPredicted δ (ppm) for this compoundExperimental δ (ppm) for Phenol[2]Experimental δ (ppm) for 4-Bromophenol[3][4]Experimental δ (ppm) for 2-Methoxyphenol (Guaiacol)[5]Experimental δ (ppm) for (Trifluoromethoxy)benzene[6][7]Experimental δ (ppm) for 3-(Trifluoromethoxy)phenol[8]
C1 ~150.1155.4154.5146.8149.2157.0
C2 ~140.2115.9117.5145.7121.3111.4 (C3)
C3 ~118.9129.9121.2114.6129.8150.1 (C1)
C4 ~126.8121.5132.5120.1126.9117.9 (C5)
C5 ~115.5129.9113.7119.9129.8124.2 (C6)
C6 ~119.7115.9132.5110.9121.3108.3 (C2)
-OCF₃ ~120.5 (q)---120.9 (q)120.8 (q)

Note: The numbering of the carbon atoms in the comparative compounds has been adjusted for direct comparison of substituent effects where applicable. The predicted values for this compound are estimations and may vary from experimental values.

Deciphering the Substituent Effects: A Detailed Analysis

The predicted chemical shifts for this compound can be rationalized by considering the additive effects of the -OH, -Br, and -OCF₃ substituents on the benzene ring.

  • C1 (bearing the -OH group): The hydroxyl group is a strong electron-donating group through resonance, which typically shields the ortho and para carbons and deshields the ipso carbon. The predicted value of ~150.1 ppm is in the expected downfield region for a carbon attached to an oxygen atom in a phenol.[2]

  • C2 (bearing the -OCF₃ group): The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This leads to a significant deshielding of the attached carbon. The predicted shift of ~140.2 ppm reflects this deshielding effect. The carbon of the -OCF₃ group itself is expected to appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around 120.5 ppm.[6][7]

  • C5 (bearing the -Br atom): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. For bromine, the "heavy atom effect" can also lead to increased shielding of the ipso carbon. The predicted chemical shift for C5 is ~115.5 ppm, suggesting a net shielding effect at this position.

  • C3, C4, and C6: The chemical shifts of these carbons are influenced by the combined effects of the three substituents. Their predicted values of ~118.9, ~126.8, and ~119.7 ppm, respectively, represent a complex interplay of shielding and deshielding effects transmitted through the aromatic system.

Experimental Protocol for 13C NMR Acquisition

To obtain an experimental 13C NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples. The solvent peak will also serve as a secondary chemical shift reference.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and aromatic regions, are observed.

    • Acquisition Time (AQ): At least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quantitative analysis, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks (note: in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of this compound with numbered carbons.

G cluster_0 Data Acquisition & Prediction cluster_1 Analysis & Interpretation A Target Molecule: This compound B 13C NMR Prediction (e.g., NMRDB.org) A->B C Experimental 13C NMR of Analogous Compounds A->C D Comparative Analysis of Predicted vs. Experimental Data B->D C->D F Structural Elucidation and Signal Assignment D->F E Analysis of Substituent Chemical Shift (SCS) Effects E->F

Caption: Workflow for the predictive and comparative analysis of 13C NMR spectra.

Conclusion

This guide provides a comprehensive framework for understanding the 13C NMR spectrum of this compound. By integrating predictive data with experimental spectra of analogous compounds, we can confidently anticipate the chemical shifts of the carbon atoms in the target molecule. The detailed analysis of substituent effects offers a deeper insight into the structure-property relationships that govern NMR spectroscopy. The provided experimental protocol serves as a practical guide for researchers seeking to acquire their own high-quality 13C NMR data for this and similar compounds. This multi-faceted approach underscores the power of modern spectroscopic and computational methods in advancing chemical research and development.

References

  • Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • 4-Bromophenol. SpectraBase.
  • 4-Bromoanisole. SpectraBase.
  • Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
  • 4-Bromoanisole. PubChem.
  • 4-bromoanisole Carbon-13 Full Spectrum. Wired Chemist.
  • Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals.
  • Supporting information for. The Royal Society of Chemistry.
  • Supporting Information for.
  • Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Guaiacol. PubChem.
  • 2-methoxyphenol (YMDB01430). Yeast Metabolome Database.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • Phenol, 2-methoxy-. NIST WebBook.
  • Predict 13C NMR spectra. Cheminfo.org.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-. Doc Brown's Chemistry.
  • 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of halogenated organic molecules are paramount. 5-Bromo-2-(trifluoromethoxy)phenol, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its combination of a bromine atom and a trifluoromethoxy group. This guide provides an in-depth technical comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound, supported by theoretical experimental data and established fragmentation principles.

The Central Role of Mass Spectrometry

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a primary tool for the definitive identification and quantification of this compound. Its strength lies in providing both molecular weight information and detailed structural insights through controlled fragmentation.

Proposed Electron Ionization (EI) Fragmentation Pathway

While a publicly available, experimentally verified mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry for aromatic, halogenated, and trifluoromethoxylated compounds.

The molecular ion peak ([M]•+) for this compound (C₇H₄BrF₃O₂) would appear at m/z 256 and 258, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This characteristic isotopic pattern is a key diagnostic feature.

Key Predicted Fragmentation Pathways:

  • Loss of CO: A common fragmentation for phenols involves the elimination of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 228/230.

  • Loss of CHO•: Competitive with the loss of CO is the elimination of a formyl radical, resulting in a fragment at m/z 227/229.

  • Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a •CF₃ radical and the formation of a brominated phenoxide ion at m/z 187/189. Subsequent loss of CO could then yield a fragment at m/z 159/161.

  • Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment at m/z 177.

  • Rearrangements: The presence of the trifluoromethyl group can lead to rearrangements, potentially involving the transfer of a fluorine atom.

The following DOT graph illustrates the proposed major fragmentation pathways:

G M [C₇H₄BrF₃O₂]•+ m/z 256/258 frag1 [C₆H₄BrF₃O]•+ m/z 228/230 M->frag1 - CO frag2 [C₆H₃BrF₃O]+ m/z 227/229 M->frag2 - CHO• frag3 [C₇H₄BrO₂]•+ m/z 187/189 M->frag3 - •CF₃ frag4 [C₇H₄F₃O₂]+ m/z 177 M->frag4 - •Br frag5 [C₆H₄BrO]•+ m/z 159/161 frag3->frag5 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Tabulated Summary of Predicted Mass Fragments
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
256/258[C₇H₄BrF₃O₂]•+-Molecular Ion
228/230[C₆H₄BrF₃O]•+COLoss of Carbon Monoxide
227/229[C₆H₃BrF₃O]+CHO•Loss of Formyl Radical
187/189[C₇H₄BrO₂]•+•CF₃Loss of Trifluoromethyl Radical
177[C₇H₄F₃O₂]+•BrLoss of Bromine Radical
159/161[C₆H₄BrO]•+•CF₃, COSequential loss of •CF₃ and CO

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow is recommended for the routine analysis of this compound.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve Sample in Volatile Solvent gc1 Inject into GC prep1->gc1 gc2 Vaporization gc1->gc2 gc3 Separation on Capillary Column gc2->gc3 ms1 Electron Ionization (70 eV) gc3->ms1 ms2 Mass Analyzer (Quadrupole or TOF) ms1->ms2 ms3 Detection ms2->ms3 data1 Generate Mass Spectrum ms3->data1 data2 Library Search & Fragmentation Analysis data1->data2

Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:

  • Sample Preparation: A dilute solution of this compound (e.g., 100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injection: A 1 µL aliquot is injected into the GC system.

    • Inlet: A split/splitless inlet is typically used, with an inlet temperature of 250°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow of 1 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this type of analyte.

    • Oven Program: A temperature gradient program is employed, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 15°C/min, and holding for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) mass analyzer provides good resolution and sensitivity.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40 to 400 is appropriate to detect the molecular ion and all significant fragments.

    • Ion Source Temperature: Typically maintained at 230°C.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical approach often involves complementary techniques. Here, we compare its performance with ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical TechniquePrincipleStrengths for this compoundLimitations for this compound
GC-MS Separation by chromatography, ionization, and mass-based detection of fragments.High sensitivity and specificity; provides molecular weight and detailed structural information through fragmentation; excellent for identifying unknowns in complex mixtures.Destructive technique; isomerization can be challenging to differentiate without high-resolution MS; requires volatile and thermally stable compounds.
¹⁹F NMR Spectroscopy Measures the nuclear magnetic resonance of the ¹⁹F nucleus.Non-destructive; provides detailed information about the chemical environment of the fluorine atoms; excellent for quantitative analysis and for studying reaction kinetics and metabolism.Lower sensitivity than MS; provides limited information about the overall molecular structure without more complex 2D NMR experiments; requires higher sample concentrations.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Non-destructive; provides information about the functional groups present (e.g., O-H, C-O, aromatic C-H); rapid and simple to perform.Provides limited information on the overall molecular structure and connectivity; not suitable for complex mixture analysis without prior separation; less sensitive than MS.
In-depth Comparison

GC-MS: The Gold Standard for Identification

For the definitive identification of this compound, especially in a complex matrix, GC-MS is unparalleled. The combination of chromatographic retention time and the unique mass spectrum (with its characteristic bromine isotopic pattern and predictable fragmentation) provides a high degree of confidence in the identification.

¹⁹F NMR: A Powerful Quantitative and Structural Tool

¹⁹F NMR spectroscopy offers a unique and powerful alternative for the analysis of fluorinated compounds. The ¹⁹F nucleus is highly sensitive to its electronic environment, meaning the chemical shift of the trifluoromethoxy group will be informative. This technique is particularly advantageous for:

  • Quantitative Analysis: ¹⁹F NMR can be used for accurate quantification without the need for a calibration curve, provided a suitable internal standard is used.

  • Structural Verification: The coupling of the ¹⁹F nucleus with nearby protons (¹H) can provide valuable information about the connectivity of the molecule.

  • Metabolism Studies: As the trifluoromethoxy group is often metabolically stable, ¹⁹F NMR can be used to track the fate of the compound in biological systems.

FTIR: A Rapid Functional Group Screen

FTIR spectroscopy is a valuable first-pass analytical technique. For this compound, the FTIR spectrum would be expected to show characteristic absorptions for:

  • O-H stretch: A broad absorption in the 3200-3600 cm⁻¹ region, indicative of the phenolic hydroxyl group.

  • Aromatic C-H stretch: Absorptions in the 3000-3100 cm⁻¹ range.

  • C=C aromatic ring stretches: Peaks in the 1500-1600 cm⁻¹ region.

  • C-O stretch: An absorption around 1220 cm⁻¹, characteristic of a phenolic C-O bond.

  • C-F and C-Br stretches: These would appear in the fingerprint region (below 1500 cm⁻¹).

While FTIR can confirm the presence of these key functional groups, it cannot provide the detailed structural information or the molecular weight that MS can.

Conclusion

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. GC-MS remains the cornerstone for definitive identification and structural elucidation, providing a unique fingerprint through its fragmentation pattern and bromine isotopic signature. ¹⁹F NMR serves as a powerful, non-destructive complementary technique, excelling in quantitative analysis and providing specific insights into the electronic environment of the fluorinated moiety. FTIR offers a rapid and simple method for confirming the presence of key functional groups. The choice of technique will ultimately depend on the specific analytical question being addressed, with the combination of these methods providing the most complete characterization of this important chemical intermediate.

References

  • Competing fragmentations in the mass spectra of halogenated phenols.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • This compound - Data Sheet.
  • Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. J-Stage.
  • Alternate Strategies to Obtain Mass Balance Without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. PubMed.
  • This compound. MySkinRecipes.
  • 2-Bromo-5-(trifluoromethoxy)phenol. Chem-Impex.
  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.
  • Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies.
  • 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1. ChemicalBook.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • 19F-centred NMR analysis of mono-fluorin
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Organic Compounds Containing Halogen

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, halogenated phenols serve as critical building blocks. 5-Bromo-2-(trifluoromethoxy)phenol, in particular, is a versatile intermediate used in the synthesis of complex bioactive molecules.[1][2] The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromine atom provides a reactive handle for cross-coupling reactions, making it a valuable scaffold in medicinal chemistry.[2]

Given its role as a key starting material, rigorous analytical characterization is not merely a procedural step but a foundational pillar of quality control and successful synthesis. An incorrect identification or the presence of impurities can have cascading negative effects on downstream reactions, yield, and the biological activity of the final compound.

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of this compound. As a Senior Application Scientist, my objective is not just to present a protocol but to explain the scientific rationale behind the technique, objectively compare its utility against other essential analytical methods, and demonstrate how a synergistic approach provides the most robust and trustworthy characterization.

FT-IR Spectroscopy: A Rapid and Powerful Tool for Functional Group Identification

FT-IR spectroscopy is an indispensable first-line analytical technique. Its power lies in its ability to provide a rapid, non-destructive "molecular fingerprint," revealing the functional groups present in a sample.[3] The principle is based on the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (stretching, bending, etc.).[4][5] Specific bonds vibrate at characteristic frequencies, allowing us to correlate absorption peaks in the spectrum with the presence of functional groups like hydroxyl (-OH), carbonyl (C=O), or ether (C-O-C) moieties.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

For a liquid or solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets. It requires minimal to no sample preparation, eliminates the potential for moisture interference from KBr, and provides excellent sample-to-sample reproducibility.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves scanning with nothing on the ATR crystal. This critical step accounts for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself, ensuring they are subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound (or a small amount of solid powder) directly onto the surface of the ATR crystal, ensuring complete coverage.

  • Engage ATR Arm: Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this type of analysis.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum (Clean Crystal) Sample Apply Sample to Crystal Background->Sample Clean->Background Acquire Acquire Sample Spectrum (16-32 Scans) Sample->Acquire Process Process Data (Background Subtraction, Baseline Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret

Caption: A typical experimental workflow for ATR-FT-IR analysis.

Interpreting the FT-IR Spectrum of this compound

The spectrum of this molecule is rich with information. The key is to systematically identify the absorptions corresponding to each part of its structure.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Appearance Rationale
Phenolic -OHO-H Stretch3200 - 3600Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding, a defining characteristic of phenols.[7][8]
Aromatic C-HC-H Stretch3000 - 3100Medium, SharpThese absorptions occur at a higher frequency than aliphatic C-H stretches (<3000 cm⁻¹).[7]
Aromatic RingC=C Stretch1450 - 1600Medium to Strong (multiple bands)The benzene ring exhibits several characteristic stretching vibrations in this region.[8]
TrifluoromethoxyC-F Stretch1100 - 1300Very StrongThe highly polar C-F bonds produce intense absorption bands, often dominating this region of the spectrum.[9]
Aryl EtherAr-O-C Stretch1230 - 1270StrongThe stretching of the aryl-O bond is characteristic and strong.
Phenolic C-OC-O Stretch~1200StrongThis peak, combined with the broad O-H stretch, is strong evidence for a phenol functional group.[7]
C-Br BondC-Br Stretch500 - 680Medium to StrongThis absorption occurs in the low-frequency "fingerprint region" and can be difficult to assign definitively without reference spectra.

A Comparative Guide: FT-IR vs. Orthogonal Analytical Techniques

While FT-IR is excellent for functional group confirmation, it rarely provides a complete structural picture. For unambiguous identification and purity assessment, a multi-technique, or orthogonal, approach is the gold standard in any research or regulated environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • Expertise & Experience: ¹⁹F NMR is particularly valuable. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it easy to detect.[10][11][12] It provides direct evidence for the trifluoromethoxy group and can reveal subtle electronic effects within the molecule.[13]

  • Trustworthiness: NMR provides an unparalleled level of structural detail, allowing for the definitive assignment of every atom's position relative to its neighbors.

Technique Information Provided Strengths Limitations
FT-IR Presence of functional groups (-OH, Ar-H, C-O, C-F, C-Br).Fast, non-destructive, minimal sample prep.No information on atomic connectivity or isomerism. Limited quantification capabilities.
NMR Complete molecular structure, atomic connectivity, number of unique atoms.Unambiguous structural elucidation, distinguishes between isomers.Slower, requires more sample, expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure.

  • Expertise & Experience: For this compound, a key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M and M+2), which is a definitive indicator of the presence of a single bromine atom.[15][16]

  • Trustworthiness: High-resolution MS (HRMS) can determine the molecular formula with extreme accuracy, providing a high degree of confidence in the elemental composition.

Technique Information Provided Strengths Limitations
FT-IR Presence of functional groups.Fast, non-destructive.No molecular weight information.
MS Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic information.Extremely sensitive (pg-fg level), definitive confirmation of bromine presence.Destructive, can be difficult to interpret without expertise, may not distinguish isomers.
Chromatographic Techniques (HPLC & GC)

Chromatography excels at separating components in a mixture and quantifying their relative amounts. It is the primary tool for assessing the purity of a compound.

  • Expertise & Experience: For a relatively volatile and thermally stable compound like this phenol, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be an excellent choice for purity analysis.[17][18] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a powerful alternative, particularly for less volatile related impurities.

  • Trustworthiness: Chromatographic methods are the industry standard for determining purity, often capable of detecting impurities at levels below 0.1%.

Technique Information Provided Strengths Limitations
FT-IR Functional groups of the bulk material.Fast, simple.Not suitable for separating mixtures or quantifying purity.
HPLC / GC Purity of the compound, number of components in a mixture, quantification.Excellent for separation and quantification, high sensitivity.Primarily a separation technique; requires a detector (e.g., MS, UV) for identification.

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q2 [label="Are the correct\nfunctional groups present?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="What is the exact\natomic connectivity?", fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="What is the\nmolecular weight?", fillcolor="#FBBC05", fontcolor="#202124"]; q5 [label="How pure is\nthe sample?", fillcolor="#FBBC05", fontcolor="#202124"];

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q1 -> {q2, q3, q4, q5} [dir=none]; q2 -> ans1; q3 -> ans2; q4 -> ans3; q5 -> ans4; }

Caption: Decision tree for selecting the appropriate analytical technique.

A Synergistic Workflow for Complete and Confident Characterization

No single technique tells the whole story. In a professional drug development or chemical synthesis setting, these techniques are integrated into a logical workflow to build a complete, self-validating dossier for any new chemical entity.

Integrated_Workflow cluster_synthesis Synthesis & Initial Checks cluster_purity Purity & Molecular Weight cluster_structure Definitive Structure Synth Synthesize This compound FTIR Step 1: FT-IR Analysis Synth->FTIR LCMS Step 2: LC-MS or GC-MS FTIR->LCMS Confirms Functional Groups NMR Step 3: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR Confirms MW & Purity Final Fully Characterized Compound NMR->Final Confirms Structure

Caption: An integrated workflow for comprehensive compound characterization.

  • Step 1: FT-IR Analysis. Immediately after synthesis and purification, a quick FT-IR scan confirms the presence of the key hydroxyl, aromatic, and trifluoromethoxy functional groups. This is a rapid go/no-go check.

  • Step 2: Purity and Molecular Weight Confirmation (LC-MS/GC-MS). The sample is then analyzed by a chromatographic method coupled with mass spectrometry. This step verifies that the sample is of high purity and confirms that its molecular weight matches the expected value of 257.01 g/mol , observing the characteristic 1:1 M/M+2 bromine isotope pattern.

  • Step 3: Unambiguous Structural Elucidation (NMR). Finally, a full suite of NMR experiments provides the definitive proof of structure, confirming the substitution pattern on the aromatic ring and the integrity of the side chains.

Conclusion

For the analysis of this compound, FT-IR spectroscopy stands out as an essential, high-throughput technique for the initial verification of its chemical identity by confirming the presence of its core functional groups. It is fast, reliable, and requires minimal sample preparation, making it an ideal first-pass analytical tool.

However, its limitations in providing detailed structural information or assessing purity necessitate a broader analytical strategy. True scientific rigor and trustworthiness in a research and drug development context are achieved by complementing FT-IR with orthogonal techniques. Mass spectrometry provides definitive molecular weight and elemental information, chromatography delivers quantitative purity data, and NMR spectroscopy offers the final, unambiguous confirmation of the molecular structure. By integrating these methods into a logical workflow, researchers can ensure the quality, identity, and purity of their materials with the highest degree of confidence.

References

  • Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(12), 2497-2501. [Link]
  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
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  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
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  • Laitinen, T., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 6(30), 20047-20055. [Link]
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  • ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.
  • ResearchGate. (2008). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Aktaş, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1414. [Link]
  • ResearchGate. (2016). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Journal of Molecular Structure, 1108, 483-496. [Link]
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A Comparative Guide to 5-Bromo-2-(trifluoromethoxy)phenol and Its Positional Isomers for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups can dramatically enhance the molecular properties of a lead compound. The trifluoromethoxy (-OCF3) group, in particular, is a powerful bioisostere for other functionalities and is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate binding affinity.[1] When combined with a phenolic scaffold—a common motif in bioactive molecules—and a bromine atom, which serves as a versatile handle for cross-coupling reactions, we arrive at a class of highly valuable synthetic building blocks.[2]

This guide provides an in-depth comparison of 5-Bromo-2-(trifluoromethoxy)phenol and its key positional isomers. We will dissect their structural nuances and explore how the relative placement of the hydroxyl, bromo, and trifluoromethoxy substituents dictates their physicochemical properties, spectroscopic signatures, and synthetic utility. This analysis is designed for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of these reagents to accelerate their research programs.

Molecular Structures and Isomerism

The identity and properties of a substituted phenol are fundamentally defined by the arrangement of its substituents on the aromatic ring. The isomers discussed in this guide represent key variations that significantly alter the electronic and steric environment of the molecule.

For our primary comparison, we will focus on two commercially available trifluoromethoxy isomers:

  • Compound A: this compound

  • Compound B: 2-Bromo-5-(trifluoromethoxy)phenol

To further illustrate the profound impact of substituent placement, we will also analyze a set of analogous isomers where the trifluoromethoxy group is replaced by the electronically similar trifluoromethyl (-CF3) group.

  • Compound C: 4-Bromo-2-(trifluoromethyl)phenol

  • Compound D: 2-Bromo-5-(trifluoromethyl)phenol

Fig 1. Structures of the primary isomers and their trifluoromethyl analogues.

Comparative Physicochemical Properties

The interplay of substituent effects directly influences macroscopic properties such as acidity (pKa), lipophilicity (LogP), and melting/boiling points. These parameters are critical for predicting a molecule's behavior in both reaction media and biological systems.

PropertyThis compound (A)2-Bromo-5-(trifluoromethoxy)phenol (B)4-Bromo-2-(trifluoromethyl)phenol (C)2-Bromo-5-(trifluoromethyl)phenol (D)
CAS Number 1048963-39-8[3]205371-26-2[1]50824-04-9[4]402-05-1[5]
Molecular Formula C₇H₄BrF₃O₂C₇H₄BrF₃O₂C₇H₄BrF₃OC₇H₄BrF₃O
Molecular Weight 257.01257.01241.01241.01
Physical Form SolidLiquidCrystals / PowderLow-melting Solid / Liquid
Melting Point (°C) N/AN/A82.0 - 88.0[4]22 - 23[6]
Boiling Point (°C) N/AN/AN/A56.0 - 57.5 @ 3.5-4.0 Torr[6]
Density (g/mL) N/A1.74[1]N/A1.752[6]
pKa (Predicted) ~7.5~7.8~7.97.43[6]
LogP (Predicted) 3.33.33.17[7]3.2

Expert Analysis:

  • Acidity (pKa): The acidity of the phenolic proton is enhanced (lower pKa) by the presence of strongly electron-withdrawing groups (-Br, -OCF3, -CF3). The effect is most pronounced when these groups are ortho or para to the hydroxyl group, as they can stabilize the resulting phenoxide anion via resonance and inductive effects. Compound D, with the -CF3 group para to the hydroxyl, is predicted to be the most acidic of the -CF3 analogues.[6]

  • Lipophilicity (LogP): The trifluoromethoxy and trifluoromethyl groups significantly increase lipophilicity, a key factor for membrane permeability in drug candidates.[8] The predicted LogP values are consistently high across all isomers, highlighting their utility in designing compounds that can cross biological membranes.

  • Physical State: The subtle differences in intermolecular forces, driven by the molecular symmetry and dipole moment of each isomer, result in different physical states at room temperature. For example, the higher melting point of Compound C suggests a more stable crystal lattice packing compared to its liquid isomer, Compound D.[4][6]

Spectroscopic Distinction: A Guide to Isomer Identification

Spectroscopic analysis is the cornerstone of chemical identification. For positional isomers, subtle differences in the electronic environment translate into distinct and predictable patterns in NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

The chemical shift and splitting pattern of the aromatic protons provide a definitive fingerprint for each isomer. The electron-withdrawing nature of -Br and -OCF3/-CF3 generally deshields nearby protons (shifts them downfield), while the -OH group is an activating, electron-donating group that shields ortho and para protons.

IsomerPredicted Aromatic Proton Signals (δ, ppm) & Splitting
A: this compound H3: ~7.2 (d), H4: ~6.9 (dd), H6: ~7.4 (d). The ortho -OCF3 and para -Br to H6 result in a significant downfield shift.
B: 2-Bromo-5-(trifluoromethoxy)phenol H3: ~7.3 (d), H4: ~6.8 (dd), H6: ~7.1 (d). The ortho -Br deshields H3 significantly.
C: 4-Bromo-2-(trifluoromethyl)phenol H3: ~7.5 (d), H5: ~7.2 (dd), H6: ~6.9 (d). The ortho -CF3 deshields H3.
D: 2-Bromo-5-(trifluoromethyl)phenol H3: ~7.6 (d), H4: ~6.9 (d), H6: ~7.3 (s). H6 appears as a singlet (or narrow doublet) due to minimal meta coupling.

Expert Analysis: The key to distinguishing these isomers lies in analyzing both the chemical shifts and the coupling patterns (splitting).

  • Causality: A proton ortho to an electron-withdrawing group like -Br or -CF3 will be shifted significantly downfield (to a higher ppm value) compared to one meta to it. For example, H3 in Compound D (~7.6 ppm) is expected to be further downfield than H3 in Compound B (~7.3 ppm) due to the combined deshielding effects of the ortho -Br and para -CF3 groups.

  • Splitting Patterns: The number of adjacent protons determines the splitting. A proton with one neighbor appears as a doublet (d), one with two non-equivalent neighbors as a doublet of doublets (dd), and one with no ortho or para neighbors as a singlet (s). The expected singlet for H6 in Compound D is a powerful diagnostic feature.

  • OH Proton: The phenolic -OH proton typically appears as a broad singlet between 4-8 ppm. Its position is highly dependent on solvent and concentration. Adding a drop of D₂O to the NMR tube will cause the -OH signal to disappear, confirming its identity.[9][10]

¹⁹F NMR Spectroscopy

For the trifluoromethoxy and trifluoromethyl groups, ¹⁹F NMR is a simple yet powerful tool.

  • Expected Spectrum: A single, sharp resonance is expected for the three equivalent fluorine atoms in the -OCF3 or -CF3 group.

  • Chemical Shift: While all isomers will show a singlet, the precise chemical shift will vary slightly depending on the electronic environment of the ring, providing another layer of characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ indicates the C-O bond of the phenol.

  • Aromatic C=C Stretches: Medium to strong peaks will appear in the 1450-1600 cm⁻¹ region.

  • C-F Stretches: Strong, characteristic absorptions for the C-F bonds in the -OCF3/-CF3 group will be prominent in the 1100-1300 cm⁻¹ region, often overlapping with the C-O stretch.

  • C-H Bending (Fingerprint Region): The pattern of peaks in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring. Each isomer will have a unique fingerprint in this region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

  • Molecular Ion (M⁺): The most critical feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all isomers will exhibit two peaks of nearly equal intensity for the molecular ion: one at the nominal mass (M⁺) and one at two mass units higher (M+2)⁺.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of a CO molecule (M-28) and cleavage of the substituent groups. The relative abundance of fragment ions can sometimes differ between isomers, reflecting the varying bond strengths influenced by the substituent positions.

Experimental Protocol: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

Distinguishing and quantifying positional isomers is a common analytical challenge. Gas chromatography is an ideal technique for separating these volatile compounds, and coupling it with a mass spectrometer allows for definitive identification.

Objective: To develop a robust GC-MS method for the separation and identification of brominated trifluoromethoxy/trifluoromethyl phenol isomers.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of each isomer (or a mixture) at 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

    • (Optional Derivatization): For improved peak shape and volatility, samples can be derivatized. To a 100 µL aliquot of the sample, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert the acidic phenol -OH to a -OTMS ether.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: A mid-polarity capillary column is recommended for separating aromatic isomers. An Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is an excellent starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-350 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times. Due to differences in polarity and boiling point, each isomer will elute at a unique time.

    • Confirm the identity of each peak by examining its mass spectrum. Look for the characteristic molecular ion (M⁺) and the M+2 isotopic pattern for bromine.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation p1 Prepare 1 mg/mL Stock Solution p2 Optional: Derivatize with BSTFA (60°C, 30 min) p1->p2 g1 Inject 1 µL (250°C Inlet) p2->g1 Transfer to vial g2 Separate on DB-5ms Column (Temp Program: 80-250°C) g1->g2 g3 Detect by MS (EI, 70 eV) g2->g3 d1 Analyze Chromatogram (Retention Time) g3->d1 Generate Data d2 Analyze Mass Spectrum (M+ and M+2 peaks) g3->d2 d3 Confirm Isomer Identity d1->d3 d2->d3

Fig 2. Experimental workflow for the GC-MS analysis of phenol isomers.

Conclusion

While this compound and its isomers may appear structurally similar, this guide demonstrates that the specific placement of each substituent imparts a unique and predictable chemical identity. By understanding the principles of how substituent position influences physicochemical properties and spectroscopic signatures, researchers can confidently select, synthesize, and identify the precise isomer required for their application. The analytical workflow presented here provides a robust framework for resolving these closely related compounds, ensuring the integrity and success of advanced research in medicinal chemistry and materials science.

References

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Reactivity Face-Off: A Comparative Guide to Bromo- vs. Chloro-Trifluoromethoxyphenols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated phenols, particularly those bearing fluorine-containing moieties, are prized building blocks for their ability to impart desirable pharmacokinetic and physicochemical properties to target molecules. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-trifluoromethoxyphenols, two closely related yet distinct classes of reagents. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic design.

The Decisive Influence of the Halogen: An Electronic and Steric Overview

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent, a property that profoundly influences the reactivity of the aromatic ring. This strong inductive effect acidifies the phenolic proton and modulates the electron density of the phenyl ring, thereby affecting its susceptibility to various reaction classes. The identity of the halogen atom—bromine versus chlorine—further refines this reactivity profile through a combination of electronic and steric effects, as well as differences in carbon-halogen bond strength.

A quantitative measure of the electronic influence of these substituents can be found in their Hammett constants (σ). These values reveal the electron-donating or electron-withdrawing nature of a substituent and its influence on the reaction rate and equilibrium.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-Br0.230.39
-Cl0.230.37
-OCF₃0.36[1]0.39[1]
-CF₃0.540.43

The positive Hammett constants for both halogens and the trifluoromethoxy group indicate their electron-withdrawing nature. Notably, the para-constants (σp) for bromine and chlorine are identical, suggesting a similar inductive and resonance effect when positioned opposite to the reaction center. However, the true difference in their reactivity often emerges from factors beyond simple electronic parameters, most notably the carbon-halogen bond dissociation energy.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the construction of C-C and C-N bonds, respectively. In these transformations, the reactivity of the aryl halide is paramount, with the oxidative addition of the halide to the palladium(0) catalyst often being the rate-determining step.

Suzuki-Miyaura Coupling

The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is well-established: I > Br > Cl > F.[2] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Expected Reactivity Trend: Bromo-trifluoromethoxyphenols > Chloro-trifluoromethoxyphenols

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically determine the reactivity difference, a parallel experiment can be conducted as follows:

Materials:

  • 4-Bromo-2-(trifluoromethoxy)phenol

  • 4-Chloro-2-(trifluoromethoxy)phenol

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In separate, identical reaction vessels, charge 4-bromo-2-(trifluoromethoxy)phenol (1.0 mmol) and 4-chloro-2-(trifluoromethoxy)phenol (1.0 mmol).

  • To each vessel, add phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add the solvent mixture (10 mL) to each vessel.

  • Stir the reactions at 80°C and monitor their progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the aliquots, extract with an organic solvent containing an internal standard, and analyze by GC to determine the conversion to the biphenyl product.

Expected Outcome: The reaction with the bromo-substituted phenol will proceed at a significantly faster rate and reach completion sooner than the reaction with the chloro-substituted phenol.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is highly sensitive to the identity of the halogen. The oxidative addition of the aryl halide to the palladium catalyst is again a critical step, and the weaker C-Br bond facilitates a more rapid reaction. The development of specialized, bulky, and electron-rich phosphine ligands has expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides; however, aryl bromides remain the more reactive substrates.

Expected Reactivity Trend: Bromo-trifluoromethoxyphenols > Chloro-trifluoromethoxyphenols

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2-(trifluoromethoxy)phenol

  • 4-Chloro-2-(trifluoromethoxy)phenol

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In separate, inert-atmosphere glovebox, charge reaction tubes with 4-bromo-2-(trifluoromethoxy)phenol (1.0 mmol) and 4-chloro-2-(trifluoromethoxy)phenol (1.0 mmol).

  • To each tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add toluene (5 mL) and morpholine (1.2 mmol) to each tube.

  • Seal the tubes and heat the reactions to 100°C.

  • Monitor the reactions by LC-MS to determine the rate of formation of the aminated product.

Expected Outcome: The bromo-trifluoromethoxyphenol will exhibit a higher initial reaction rate and achieve a higher yield in a shorter time compared to the chloro-analogue.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often reversed, with aryl fluorides and chlorides being more reactive than bromides and iodides. This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form a negatively charged Meisenheimer complex.

The high electronegativity of chlorine polarizes the C-Cl bond and stabilizes the negatively charged intermediate more effectively than bromine. The trifluoromethoxy group, being strongly electron-withdrawing, will activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the halogen.

Expected Reactivity Trend: Chloro-trifluoromethoxyphenols > Bromo-trifluoromethoxyphenols

Experimental Protocol: Comparative SNAr Reaction

Materials:

  • 4-Chloro-3-(trifluoromethoxy)phenol

  • 4-Bromo-3-(trifluoromethoxy)phenol

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-chloro-3-(trifluoromethoxy)phenol (1.0 mmol) and 4-bromo-3-(trifluoromethoxy)phenol (1.0 mmol) in separate flasks containing DMF (10 mL).

  • Add sodium methoxide (1.2 mmol) to each flask at room temperature.

  • Monitor the reactions by HPLC to follow the disappearance of the starting material and the formation of the methoxy-substituted product.

  • Kinetic data can be obtained by plotting the concentration of the starting material versus time.

Expected Outcome: The chloro-trifluoromethoxyphenol will react faster with sodium methoxide than the bromo-trifluoromethoxyphenol, demonstrating its higher reactivity in SNAr.

Acidity and Nucleophilicity: The Role of the Phenolic Proton

The acidity of the phenolic proton, indicated by the pKa value, is a crucial parameter that influences reactivity in reactions where the corresponding phenoxide acts as a nucleophile. The electron-withdrawing trifluoromethoxy group significantly increases the acidity of the phenol compared to unsubstituted phenol (pKa ≈ 10).

CompoundPredicted pKa
4-(Trifluoromethoxy)phenol9.30[3]
4-Bromo-3-(trifluoromethoxy)phenol8.26[1]
4-Bromo-3-(trifluoromethyl)phenol8.39[4]

A lower pKa corresponds to a more stable conjugate base (phenoxide). This increased stability, however, translates to lower nucleophilicity. Therefore, the phenoxide of a bromo- or chloro-trifluoromethoxyphenol is expected to be less nucleophilic than the phenoxide of an unsubstituted or electron-rich phenol. This is an important consideration in reactions such as Williamson ether synthesis where the phenoxide is the active nucleophile.

Summary and Recommendations

The choice between a bromo- and a chloro-trifluoromethoxyphenol is highly dependent on the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the bromo-substituted phenols are the clear reagents of choice. Their inherent higher reactivity allows for milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times.

  • For nucleophilic aromatic substitution (SNAr) reactions, the chloro-substituted phenols are generally more reactive. The higher electronegativity of chlorine better stabilizes the key Meisenheimer intermediate, leading to faster reaction rates.

  • When the phenolic hydroxyl group is to be used as a nucleophile (as the phenoxide), it is important to recognize that the presence of both a halogen and a trifluoromethoxy group will significantly decrease its nucleophilicity.

By understanding these fundamental reactivity principles, researchers can strategically select the optimal halogenated trifluoromethoxyphenol for their specific synthetic goals, thereby accelerating the drug discovery and development process.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key catalytic cycles and experimental workflows.

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Bromo- or Chloro-trifluoromethoxyphenol) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X (Bromo- or Chloro-trifluoromethoxyphenol) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism Aryl_Halide Aryl Halide (Ar-X) + Nucleophile (Nu-) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer_Complex Nucleophilic Attack (Rate-Determining Step) Product Product (Ar-Nu) + Halide (X-) Meisenheimer_Complex->Product Elimination of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

  • Stenutz, R. Hammett substituent constants. Stenutz. [Link]

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The Ascendant Role of 5-Bromo-2-(trifluoromethoxy)phenol Derivatives in Modern Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the privileged structures in a medicinal chemist's arsenal, halogenated and fluorinated phenols have garnered significant attention. This guide provides an in-depth technical comparison of the efficacy of derivatives of 5-Bromo-2-(trifluoromethoxy)phenol, a versatile building block, in the context of medicinal chemistry, with a particular focus on their burgeoning role as kinase inhibitors in oncology. We will dissect the rationale behind their design, compare their performance with established alternatives, and provide the experimental groundwork for their synthesis and evaluation.

The Strategic Advantage of the this compound Scaffold

The this compound core is not a random amalgamation of functional groups; it is a carefully orchestrated molecular framework designed for multifaceted utility in drug development. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but offers superior metabolic stability and increased lipophilicity, which can significantly enhance a drug candidate's membrane permeability and oral bioavailability.[1] Concurrently, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile synthesis of a diverse library of derivatives.[2] This strategic placement of functional groups makes this compound an ideal starting material for creating complex bioactive molecules.[3][4]

Comparative Efficacy: Targeting the Kinase Superfamily

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, they are a major class of therapeutic targets. Derivatives of fluorinated phenols have shown considerable promise as kinase inhibitors. While direct and extensive public data on a wide range of this compound derivatives is emerging, we can extrapolate and compare their potential by examining closely related analogs, such as those derived from 2-Amino-3-(trifluoromethyl)phenol and other bromo-substituted heterocyclic scaffolds.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. A novel 5-trifluoromethylpyrimidine derivative, synthesized from a 2-Amino-3-(trifluoromethyl)phenol scaffold, has demonstrated potent and selective inhibitory activity against EGFR.[5]

Table 1: Comparative Inhibitory Activity against EGFR and Cancer Cell Lines

Compound/DrugKinase TargetIC50 (µM)Cancer Cell LineIC50 (µM)
Compound 9u (trifluoromethylpyrimidine derivative) [5]EGFR 0.091 A549 (Lung)0.35
MCF-7 (Breast)3.24
PC-3 (Prostate)5.12
Sorafenib [5]EGFR>10--
VEGFR-20.09
PDGFR-β0.057
c-KIT0.068
Dasatinib [5]Bcr-Abl<0.001--
Src0.0005
c-KIT<0.001

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that derivatives from a similar phenol scaffold can achieve high potency and selectivity for EGFR, outperforming a multi-kinase inhibitor like Sorafenib for this specific target.[5] The trifluoromethyl group, and by extension the bioisosteric trifluoromethoxy group, plays a crucial role in achieving this potency.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily mediated by the VEGFR family of tyrosine kinases.[6] Small molecule inhibitors targeting VEGFR-2 are therefore a vital class of anti-cancer agents.[7]

Table 2: Comparative Inhibitory Activity against VEGFR-2

Compound/DrugKinase TargetIC50 (nM)
Sorafenib [8]VEGFR-2 90
Sunitinib [8]VEGFR-2 80
Pazopanib [8]VEGFR-2 30
Cediranib [8]VEGFR-2 <1
Compound 23j (triazolo-quinoxaline derivative) [6]VEGFR-2 3.7

While specific VEGFR-2 inhibition data for this compound derivatives is not yet widely published, the success of other complex heterocyclic structures, such as the triazolo-quinoxaline derivative 23j, in achieving nanomolar potency against VEGFR-2 underscores the potential of novel scaffolds in this area.[6] The synthetic accessibility of diverse heterocyclic systems from the this compound starting material makes it a highly promising platform for developing next-generation VEGFR inhibitors.

Experimental Protocols: A Framework for Discovery and Validation

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis of a representative derivative and its biological evaluation.

Synthesis of a Representative Pyrazolopyrimidine Kinase Inhibitor

This protocol outlines a two-step synthesis of a pyrazolopyrimidine-based kinase inhibitor, a common scaffold in this field, starting from a functionalized benzaldehyde, which can be derived from this compound.[2]

Step 1: Synthesis of the Pyrazolopyrimidine Intermediate

  • To a solution of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

Step 2: Suzuki-Miyaura Cross-Coupling for Diversification

  • To a Schlenk flask, add the pyrazolopyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start 5-Bromo-2-fluoro-3- (trifluoromethyl)benzaldehyde intermediate Pyrazolopyrimidine Intermediate start->intermediate 3-Amino-1H-pyrazole, Ethanol, Acetic Acid (cat.), Reflux final_product Diversified Kinase Inhibitor Library intermediate->final_product Arylboronic Acid, Pd Catalyst, Base, Heat

Caption: Synthetic workflow for a pyrazolopyrimidine kinase inhibitor.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.[3]

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction :

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay Kinase Inhibition Assay Workflow A Prepare serial dilution of test compound B Add compound and kinase to 96-well plate A->B C Incubate for inhibitor binding B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate for kinase activity D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and generate luminescence F->G H Measure luminescence (Plate Reader) G->H I Calculate IC50 H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for another 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization : Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Signaling Pathways and Structure-Activity Relationships

The derivatives of bromo- and trifluoromethyl-substituted phenols often exert their anticancer effects by targeting key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and proliferation.[11]

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Phenol Derivatives (e.g., Kinase Inhibitors) Inhibitor->RTK Inhibitor->RAF

Caption: MAPK/ERK signaling pathway with potential inhibition sites.

The structure-activity relationship (SAR) for these compounds reveals key trends. For instance, in a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives, the nature of the substituent on the amino group significantly influences cytotoxic activity.[10] Halogen substitution, such as with chlorine or fluorine, tends to increase potency compared to hydrogen or a methyl group, as evidenced by lower IC50 values.[10] This highlights the importance of systematic chemical modification in optimizing the biological activity of a lead compound.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising and versatile class of compounds in medicinal chemistry. The strategic incorporation of a trifluoromethoxy group for enhanced pharmacokinetic properties and a bromine atom for synthetic diversification provides a powerful platform for the development of novel therapeutics. As demonstrated by the potent and selective activity of closely related analogs against key cancer targets like EGFR and the broader potential to target VEGFR, this scaffold is poised for significant contributions to the oncology drug pipeline. The experimental protocols detailed herein offer a robust framework for the synthesis, screening, and validation of new derivatives, paving the way for the discovery of next-generation targeted therapies.

References

  • Cornejo, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • MySkinRecipes. (n.d.). This compound.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BMG LABTECH. (2020). Kinase assays.
  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • Al-Rubaye, I. M. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research.
  • Soliman, A. M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
  • de Wispelaere, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • Singh, H., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics.
  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][4][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 5-Bromo-2-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Bromo-2-(trifluoromethoxy)phenol Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a drug discovery program. This compound is a prime example of a highly versatile and strategically functionalized building block. Its unique trifluoromethoxy group enhances lipophilicity and metabolic stability, properties highly sought after in the development of novel therapeutics.[1] The bromine atom provides a convenient handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This guide provides a comparative analysis of the potential biological activities of compounds synthesized from this promising precursor, with a focus on their applications as kinase inhibitors and antimicrobial agents. While direct experimental data on a broad series of compounds derived from this specific phenol is emerging, we can infer its vast potential by examining the bioactivity of closely related analogs.

Kinase Inhibition: A Promising Frontier for Anticancer Therapeutics

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus in oncology drug discovery. The 5-bromo-2-(trifluoromethoxy)phenyl scaffold is an excellent starting point for the synthesis of novel kinase inhibitors. The trifluoromethyl group is a well-established bioisostere for enhancing the binding affinity of drug candidates to their target proteins.[2]

Comparative Efficacy of Structurally Related Kinase Inhibitors

While specific kinase inhibitors derived directly from this compound are not yet widely reported in publicly available literature, the biological activity of inhibitors synthesized from structurally similar precursors, such as bromo-(trifluoromethyl)aniline isomers, provides a strong indication of their potential. For instance, Ponatinib and Nilotinib, potent BCR-ABL inhibitors, are synthesized from 3-bromo-5-(trifluoromethyl)aniline and 2-bromo-5-(trifluoromethyl)aniline, respectively.

Kinase TargetPonatinib IC50 (nM)Nilotinib IC50 (nM)
BCR-ABL 0.3720
BCR-ABL T315I 2.0>3000
VEGFR2 1.5-
FGFR1 2.2-
SRC 5.4-
FLT3 1.1-
KIT 7.0-

Data compiled from publicly available sources. This table is for illustrative purposes to demonstrate the potential of the bromo-(trifluoromethyl)phenyl scaffold in kinase inhibition.

The data clearly demonstrates that the bromo-(trifluoromethyl)aniline core can be elaborated into highly potent kinase inhibitors with nanomolar efficacy. Notably, Ponatinib's ability to inhibit the T315I "gatekeeper" mutation in BCR-ABL highlights the potential for derivatives of this compound to overcome drug resistance.

Synthetic Workflow for a Representative Pyrazolopyrimidine-Based Kinase Inhibitor

The following workflow illustrates a plausible synthetic route to a pyrazolopyrimidine-based kinase inhibitor, a common scaffold in this class of drugs, starting from a benzaldehyde derivative of the core structure. This provides a conceptual blueprint for how this compound could be elaborated into a potent kinase inhibitor.[2]

G A 5-Bromo-2-fluoro-3- (trifluoromethyl)benzaldehyde C Condensation A->C B 3-Amino-1H-pyrazole B->C D 7-Bromo-5-fluoro-4-(trifluoromethyl)phenyl) pyrazolo[1,5-a]pyrimidine C->D Reflux in Ethanol, cat. Acetic Acid F Buchwald-Hartwig Coupling D->F E Aryl Amine E->F G Final Kinase Inhibitor F->G Pd-catalyzed cross-coupling

Caption: A general synthetic workflow for a pyrazolopyrimidine-based kinase inhibitor.

Targeted Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

Many kinase inhibitors target key components of signaling pathways that are aberrantly activated in cancer cells. The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF Potential Inhibition Site MEK MEK RAF->MEK Potential Inhibition Site ERK ERK MEK->ERK Potential Inhibition Site TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK signaling pathway with potential sites of inhibition by kinase inhibitors.

Antimicrobial Potential: A Renewed Focus on Phenolic Compounds

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, and the strategic incorporation of fluorine and bromine atoms can significantly enhance their potency.[3]

Comparative Antimicrobial Activity of Related Compounds
Compound ClassOrganismMIC (µg/mL)
N-(trifluoromethyl)phenyl pyrazole derivative MRSA3.12
Bromo-substituted pyrazole derivative E. faecalis3.12
Vancomycin (Reference) MRSA1-2

Data from related compound classes illustrating potential antimicrobial efficacy.

These findings suggest that the unique electronic properties conferred by the trifluoromethoxy and bromo substituents on the this compound scaffold could lead to the development of novel antimicrobial agents with significant clinical potential.

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Methodology:

  • Prepare a reaction mixture containing the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate, where the phosphorylated substrate is captured on a filter membrane.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor) and determine the IC50 value by plotting the inhibition data against the log of the compound concentration.

MTT Assay for Cell Viability (Cytotoxicity)

Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

This compound represents a highly promising and versatile starting material for the synthesis of novel bioactive compounds. The analysis of structurally related molecules strongly suggests that its derivatives hold significant potential as both kinase inhibitors for anticancer therapy and as novel antimicrobial agents. The trifluoromethoxy group is expected to confer favorable pharmacokinetic properties, while the bromo substituent allows for extensive synthetic diversification.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a solid foundation for the biological characterization of these exciting new chemical entities.

References

  • MySkinRecipes. (n.d.). This compound.
  • RSC Publishing. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • MDPI. (2021). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2.
  • Google Patents. (n.d.). US9783551B2 - Pyranochromenyl phenol derivative, and pharmaceutical composition for treating metabolic syndrome or inflammatory disease.
  • Google Patents. (n.d.). WO2006073457A2 - Bioactive compounds and methods of uses thereof.
  • PubMed Central (PMC). (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.
  • PubMed Central (PMC). (2016). Natural compounds as anticancer agents: Experimental evidence.
  • ResearchGate. (2025). First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the.
  • PubMed Central (PMC). (2018). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol.
  • Google Patents. (n.d.). US20230001326A1 - Process for extracting bioactive compounds from plant materials.

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A Comparative Guide to the Synthesis, Characterization, and Application of 5-Bromo-2-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its profound impact on a molecule's physicochemical and biological properties.[1][2] It significantly enhances lipophilicity, metabolic stability, and binding affinity, making it a privileged substituent in the development of novel pharmaceuticals and agrochemicals.[2][3][4]

When combined with a bromine atom on a phenolic scaffold, the resulting bromo-(trifluoromethoxy)phenol serves as a versatile and highly valuable building block. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures, while the phenolic hydroxyl group offers another site for derivatization.[5]

This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)phenol and its derivatives. We will delve into its synthesis, explore the electronic interplay of its substituents, detail its spectroscopic characterization, and present a comparative analysis of its derivatives in a drug discovery context. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful chemical scaffold.

Physicochemical Properties and Electronic Profile

The reactivity and properties of this compound are governed by the complex interplay of its three key substituents on the aromatic ring. Understanding these electronic effects is crucial for predicting its behavior in chemical reactions and biological systems.

  • Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect).

  • Trifluoromethoxy Group (-OCF₃): This group exhibits a dual nature. The oxygen's lone pairs can donate electron density through resonance (+R effect), directing electrophiles to the ortho and para positions. However, the three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring system overall.[1] This deactivating inductive effect is dominant.

  • Bromo Group (-Br): A deactivating group due to its inductive electron withdrawal (-I effect), but it is also an ortho-, para-director because of resonance electron donation (+R effect).

In this compound, the hydroxyl group is the most powerful activating group, primarily directing the molecule's reactivity. The -OCF₃ group at the 2-position and the -Br at the 5-position significantly modulate the ring's electron density and the acidity of the phenol.

Lipophilicity and Metabolic Stability

The -OCF₃ group is a key contributor to increased lipophilicity, a property critical for membrane permeability and bioavailability.[2] The Hansch hydrophobicity parameter (π) for the -OCF₃ group is approximately +1.04, making it significantly more lipophilic than a methoxy group or even a trifluoromethyl (-CF₃) group (π ≈ +0.88).[1] This enhanced lipophilicity can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to oxidative metabolism, which can increase a drug's in vivo half-life.[2][6]

Acidity

The pKa of a phenol is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups stabilize the corresponding phenoxide ion, thereby increasing the phenol's acidity (lowering its pKa). Both the trifluoromethoxy group and the bromine atom are electron-withdrawing, and thus this compound is expected to be significantly more acidic than phenol itself (pKa ≈ 10). The pKa values of phenols are typically lowered by 0.5 - 1.0 unit by a trifluoromethoxy group.[1]

Diagram: Electronic Effects on the Phenolic Ring

The following diagram illustrates the competing electronic forces that dictate the regioselectivity of electrophilic aromatic substitution on the 2-(trifluoromethoxy)phenol precursor.

G cluster_ring 2-(trifluoromethoxy)phenol Ring A 1-C-OH B 2-C-OCF3 C 3-C (ortho) D 4-C (meta) E 5-C (para) F 6-C (ortho) substituents Substituent Effects OH OH Group (Position 1) OCF3 OCF3 Group (Position 2) OH->A:f0 effect1 Strong +R Effect (Activating, Ortho/Para Director) OH->effect1 OCF3->B:f0 effect2 Strong -I Effect (Deactivating) Weak +R Effect (Ortho/Para Director) OCF3->effect2 Eplus E+ Eplus->C:f1 Minor Product (Ortho to -OH, sterically hindered) Eplus->D:f1 Disfavored (Meta to -OH) Eplus->E:f1 Favored Attack (Para to -OH) (Meta to -OCF3)

Caption: Electronic effects guiding electrophilic bromination.

Synthesis and Derivatization

The most direct route to this compound is the regioselective electrophilic bromination of 2-(trifluoromethoxy)phenol. The powerful para-directing effect of the hydroxyl group overrides the directing effect of the trifluoromethoxy group, leading to substitution primarily at the 5-position.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure adapted from standard phenol bromination methods and should be optimized for specific scales.[7][8]

Materials:

  • 2-(trifluoromethoxy)phenol (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂) (1.0 eq)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 2-(trifluoromethoxy)phenol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction and minimize the formation of poly-brominated byproducts.

  • Bromine Addition: Prepare a solution of bromine in dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C. Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. The solution should turn colorless.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. The bicarbonate wash removes the HBr byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Diagram: Synthetic Workflow

G start Start: 2-(trifluoromethoxy)phenol dissolve Dissolve in CH2Cl2 Cool to 0 °C start->dissolve add_br2 Dropwise addition of Br2 in CH2Cl2 dissolve->add_br2 react Stir at RT (2-4h) Monitor by TLC add_br2->react quench Quench with Na2S2O3 (aq) react->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup dry Dry (MgSO4) & Concentrate workup->dry purify Purify via Flash Chromatography dry->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Further Derivatization

The synthesized this compound is a versatile intermediate for creating diverse chemical libraries.

  • O-Alkylation/Arylation: The phenolic hydroxyl can undergo reactions like Williamson ether synthesis to introduce a variety of alkyl or aryl groups.[7]

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups at the 5-position.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. The following are the expected spectroscopic features for this compound, presented in a comparative context with a structural isomer.

Technique This compound (Predicted)2-Bromo-5-(trifluoromethoxy)phenol (Isomer)Rationale for Differences
¹H NMR δ ~7.2-7.4 ppm (d) , H-6; δ ~7.1 ppm (dd) , H-4; δ ~6.9 ppm (d) , H-3; δ ~5.5-6.0 ppm (s, broad) , -OHδ ~7.3-7.5 ppm (d) , H-6; δ ~6.8-7.0 ppm (m) , H-3, H-4; δ ~5.5-6.0 ppm (s, broad) , -OHThe substitution pattern creates unique chemical environments and splitting patterns (coupling constants) for the aromatic protons, allowing for unambiguous differentiation.
¹³C NMR δ ~150-155 (C-OH) ; δ ~140-145 (q, C-OCF₃) ; δ ~115-130 (Aromatic C-H) ; δ ~110-115 (C-Br) ; δ ~120 (q, J ≈ 257 Hz, -OCF₃) Similar ranges, but the specific chemical shifts for each carbon will differ due to the different positions of the substituents relative to each carbon atom.The quartet for the C-OCF₃ and the carbon attached to it are characteristic. The chemical shifts of the other carbons are highly dependent on substituent position.
¹⁹F NMR δ ~ -58 to -60 ppm (s) δ ~ -58 to -60 ppm (s) The chemical shift of the -OCF₃ group is largely unaffected by the position of the bromine atom on the other side of the ring.
Mass Spec (EI) M⁺ at m/z 256/258 (approx. 1:1 ratio)M⁺ at m/z 256/258 (approx. 1:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Fragmentation patterns may differ slightly.
IR (KBr) ~3300-3500 cm⁻¹ (broad, O-H) ; ~1250-1280 cm⁻¹ (strong, C-O-C) ; ~1150-1200 cm⁻¹ (strong, C-F) ; ~550-650 cm⁻¹ (C-Br) Similar characteristic peaks for the functional groups will be present.Infrared spectroscopy is excellent for confirming the presence of functional groups but less powerful for distinguishing between positional isomers.

Comparative Analysis in a Drug Discovery Context

To illustrate the utility of this scaffold, we present a comparative analysis based on a hypothetical series of derivatives evaluated for anticancer activity. This data is modeled after published studies on similar phenolic compounds and demonstrates how structure-activity relationships (SAR) can be established.[9]

Hypothetical Study: A series of derivatives was synthesized from this compound by introducing different substituents at the hydroxyl group (R¹). Their in vitro cytotoxic activity was evaluated against a panel of human cancer cell lines.

Table: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

Compound IDR¹ GroupIC₅₀ vs. MCF-7 (Breast Cancer)IC₅₀ vs. A549 (Lung Cancer)IC₅₀ vs. HCT116 (Colon Cancer)
1a -H22.531.228.4
1b -CH₃15.120.818.9
1c -CH₂-Pyridine5.88.17.2
1d -CH₂-Morpholine9.312.511.6
Doxorubicin (Reference Drug)0.951.10.88
Structure-Activity Relationship (SAR) Analysis
  • Parent Phenol (1a): The core scaffold shows modest cytotoxic activity.

  • Methylation (1b): Capping the free phenol with a simple methyl ether slightly improves activity, potentially by increasing membrane permeability.

  • Basic Moieties (1c & 1d): The introduction of nitrogen-containing heterocyclic groups significantly enhances potency. The pyridinylmethyl derivative (1c) is the most active in the series. This suggests a key interaction, possibly with an acidic residue in the target protein's active site, or improved solubility and cellular uptake.

Diagram: Hypothesized Kinase Inhibition Pathway

Many phenolic compounds exert their anticancer effects by inhibiting intracellular signaling pathways. The derivatives described could potentially target a key kinase, such as one in the MAPK pathway.

G cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation & Survival Compound Derivative 1c Compound->MEK Inhibition

Caption: Hypothesized mechanism of action via MEK kinase inhibition.

Conclusion

This compound is a high-value synthetic intermediate with a unique combination of properties conferred by its hydroxyl, bromo, and trifluoromethoxy substituents. Its synthesis is straightforward, and its dual reactive sites allow for extensive derivatization. The trifluoromethoxy group provides enhanced lipophilicity and metabolic stability, attributes highly sought after in modern drug discovery. As demonstrated by the comparative analysis, strategic modification of this scaffold can lead to the development of potent bioactive molecules. This guide provides the foundational knowledge and practical protocols for researchers to leverage the full potential of these promising derivatives in their research and development endeavors.

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. (n.d.). Benchchem.
  • The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • 2-BroMo-3-(trifluoroMethyl)phenol synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols: Experimental Procedures for the Bromination of Difluoromethoxyphenols. (n.d.). Benchchem.
  • Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. (n.d.). ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central.
  • This compound. (n.d.). AOBChem USA.
  • This compound. (n.d.). Crysdot LLC.
  • A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol. (n.d.). Benchchem.
  • Process for brominating phenols. (1970, December 8). Google Patents.

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A Senior Application Scientist's Guide: Trifluoromethoxy vs. Trifluoromethyl Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pillar of lead optimization. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, in particular, have become indispensable tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. When appended to a phenol scaffold—a common motif in biologically active molecules—these two groups exert profoundly different effects on acidity, lipophilicity, and metabolic stability.

This guide provides an in-depth comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted phenols. Moving beyond a simple recitation of properties, we will explore the fundamental electronic and conformational differences that drive their behavior. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the nuanced understanding required to strategically select the optimal fluoroalkyl substituent to advance their research programs.

I. Comparative Physicochemical Properties: A Tale of Two Groups

The seemingly minor difference of an oxygen atom between the -CF₃ and -OCF₃ groups results in significant, and often non-intuitive, distinctions in their effects on the parent phenol molecule. These differences are rooted in their unique electronic and steric profiles.

Electronic Effects: More Than Just Induction

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) owing to the high electronegativity of the fluorine atoms. It also exerts a moderate deactivating effect through resonance (negative hyperconjugation).

The trifluoromethoxy (-OCF₃) group presents a more complex electronic picture. While the oxygen atom is electron-donating by resonance (+R), the overwhelming inductive pull of the three fluorine atoms makes the overall group strongly electron-withdrawing (-I). A key distinguishing feature is the preferred conformation of the -OCF₃ group, where the C-O bond lies orthogonal to the plane of the aromatic ring. This alignment minimizes resonance interaction between the oxygen lone pairs and the π-system of the ring, amplifying its net electron-withdrawing character.[1]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.5,4!"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "Trifluoromethyl (CF₃) Phenol" A[Phenol Ring] -- "-CF₃" A -- "Strong -I Effect(Inductive Withdrawal)" A -- "Weak -R Effect(Hyperconjugation)" end subgraph "Trifluoromethoxy (OCF₃) Phenol" B[Phenol Ring] -- "-OCF₃" B -- "Very Strong -I Effect(Inductive Withdrawal)" B -- "Minimal +R Effect(Resonance Donation)due to Orthogonal Conformation" end } caption { label="Electronic Effects of -CF₃ vs. -OCF₃ Groups"; fontsize=10; fontname="Arial"; } dot

Caption: Dominant electronic effects of -CF₃ and -OCF₃ substituents on a phenol ring.

Acidity (pKa)

The electron-withdrawing nature of both substituents increases the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10.0) by stabilizing the resulting phenoxide conjugate base. However, the magnitude of this effect differs significantly. The -CF₃ group's strong inductive effect significantly lowers the pKa. The -OCF₃ group, with its potent, long-range inductive effect and minimal opposing resonance, generally results in an even greater increase in acidity.

Property3-(Trifluoromethyl)phenol4-(Trifluoromethyl)phenol4-(Trifluoromethoxy)phenol
pKa 9.08[2]8.68 - 9.39[3]~9.30 (Predicted)[4]
LogP 2.8[5]2.8[5]2.8 (XLogP3)[6]
Hansch π +0.88[7]+0.88[7]+1.04[1]

Table 1: Comparative physicochemical data for substituted phenols.

Causality Insight: The acidity of the isomers follows the expected trend based on the combination of inductive and resonance effects. For trifluoromethylphenols, the para isomer is typically more acidic than the meta isomer due to the additional resonance stabilization of the phenoxide. The predicted pKa for 4-(trifluoromethoxy)phenol suggests it is a strong acid, consistent with the powerful electron-withdrawing nature of the -OCF₃ group.

Lipophilicity (LogP & Hansch π)

Lipophilicity is a critical parameter influencing a molecule's permeability, solubility, and binding to biological targets. Both -CF₃ and -OCF₃ groups significantly increase lipophilicity over a simple hydroxyl or methyl group. However, the trifluoromethoxy group is recognized as one of the most lipophilic substituents used in drug design.[1] This is quantitatively captured by the Hansch lipophilicity parameter (π), where a more positive value indicates greater lipophilicity. The -OCF₃ group (π = +1.04) is demonstrably more lipophilic than the -CF₃ group (π = +0.88).[1][7]

Experimental Choice: When the primary goal is to maximize lipophilicity to, for instance, enhance membrane permeability or access a greasy binding pocket, the -OCF₃ group is the superior choice.

II. Metabolic Stability: A Decisive Factor in Drug Development

The metabolic fate of a drug candidate is a primary determinant of its success. Both the -CF₃ and -OCF₃ groups are employed to enhance metabolic stability by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond.[8][9]

  • Trifluoromethyl Group (-CF₃): The C-CF₃ bond is exceptionally stable towards oxidative metabolism. Strategically placing a -CF₃ group on an aromatic ring can shield that position from hydroxylation by cytochrome P450 (CYP) enzymes. However, the stability of the -CF₃ group itself can be position-dependent. Ortho and para-trifluoromethylphenols can undergo spontaneous aqueous defluorination, a degradation pathway that is not observed for the meta isomer. This process is initiated by deprotonation of the phenol to the phenoxide, which then triggers the elimination of a fluoride ion.[10]

  • Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is generally considered more metabolically robust than the -CF₃ group and is an excellent bioisostere for the metabolically labile methoxy (-OCH₃) group. It is highly resistant to the O-dealkylation pathways that rapidly metabolize many methoxy-containing compounds.[7] The chemical stability of the Ar-OCF₃ linkage is superior, showing less susceptibility to the kind of hydrolytic defluorination that can affect ortho- and para-substituted trifluoromethylphenols.

dot graph TD { graph [splines=true, nodesep=0.5, size="7.5,5!"]; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontsize=10, fontname="Arial", color="#4285F4"];

} dot

Caption: General strategy of using -CF₃ or -OCF₃ groups to block metabolic hotspots.

III. Synthesis Strategies: Accessing the Target Phenols

The synthetic accessibility of these compounds is a crucial consideration for any research program. The routes to trifluoromethylphenols and trifluoromethoxyphenols are distinct.

  • Trifluoromethylphenols: These are commonly synthesized from the corresponding trifluoromethylanilines via a diazotization reaction followed by hydrolysis.[11] Another route involves the Baeyer-Villiger oxidation of trifluoromethylbenzaldehyde.[11]

  • Trifluoromethoxyphenols: The direct formation of the Ar-OCF₃ bond is more challenging due to the instability of the trifluoromethoxide anion. Modern methods often involve the direct O-trifluoromethylation of a phenol using electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents).[7] Visible-light photoredox catalysis has also emerged as a mild and efficient method for this transformation.

IV. Experimental Protocols

To ensure the principles discussed are grounded in practice, the following are generalized, step-by-step methodologies for key experiments.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This protocol is based on the principle that the UV-Vis absorbance spectrum of the phenol and its conjugate base (phenoxide) differ. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.[12]

1. Preparation of Solutions:

  • Prepare a stock solution (e.g., 1 mM) of the test phenol in methanol.
  • Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa of the phenol (e.g., from pH 7 to pH 11). A universal buffer or a series of phosphate/borate buffers can be used.
  • Ensure the ionic strength of all buffers is kept constant (e.g., 0.1 M KCl).[12]

2. Spectrophotometric Measurement:

  • For each pH buffer, create a sample by adding a small, constant aliquot of the phenol stock solution (e.g., 30 µL into 3 mL of buffer).
  • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
  • Measure the absorbance of each solution at this chosen analytical wavelength. Also, measure the absorbance of a fully acidic solution (A_acid, at pH << pKa) and a fully basic solution (A_base, at pH >> pKa).

3. Data Analysis:

  • Calculate the ratio of the deprotonated (A⁻) to protonated (HA) species at each pH using the formula: [A⁻]/[HA] = (A - A_acid) / (A_base - A) where A is the absorbance at a given pH.
  • Plot pH (y-axis) versus log([A⁻]/[HA]) (x-axis).
  • The y-intercept of the resulting linear plot is the pKa of the phenol.
Protocol 2: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[13][14]

1. Reagent Preparation:

  • Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[13] Keep on ice.
  • Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.
  • Prepare a 1 µM working solution of the test compound in the phosphate buffer (final solvent concentration, e.g., <1% ACN or DMSO, should be kept constant).

2. Incubation:

  • In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[14]

3. Sample Analysis:

  • Centrifuge the plate at high speed (e.g., 4000 g for 15 minutes) to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
  • The slope of the resulting line is the elimination rate constant (k).
  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A longer half-life indicates greater metabolic stability.[9]

V. Conclusion and Strategic Recommendations

The choice between a trifluoromethyl and a trifluoromethoxy substituent is a strategic decision in drug design, not an arbitrary one. This guide has illuminated the key differences that should inform this choice:

  • Choose Trifluoromethyl (-CF₃) when:

    • A significant, but not extreme, increase in acidity and lipophilicity is desired.

    • The substituent is placed at the meta position to avoid potential metabolic instability through defluorination.

    • Synthetic accessibility from aniline precursors is a primary concern.

  • Choose Trifluoromethoxy (-OCF₃) when:

    • Maximizing metabolic stability and blocking O-dealkylation pathways are the highest priorities.[7]

    • A substantial increase in lipophilicity is required to enhance membrane permeability or target engagement.[1]

    • The unique orthogonal conformation can be exploited for specific steric interactions within a binding pocket.

By understanding the fundamental causality behind the observed properties of these two powerful functional groups, medicinal chemists can make more rational, data-driven decisions, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • Human Metabolome Database. (2023). para-Trifluoromethylphenol (HMDB0014023). [Link]
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • MDPI. (2022).
  • Chemistry 321 Lab Webnote. (n.d.).
  • National Institutes of Health. (2010). A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]
  • Research Square. (2021).
  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • PubChem. (n.d.). 3-(Trifluoromethoxy)phenol. [Link]
  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
  • ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
  • ACS Publications. (2002).
  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
  • MDPI. (2024).
  • National Institutes of Health. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. [Link]
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. [Link]
  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. [Link]
  • MDPI. (2023). Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
  • Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
  • Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

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Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 5-Bromo-2-(trifluoromethoxy)phenol

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of specialized chemical reagents like this compound are not merely procedural afterthoughts; they are critical components of ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated phenolic compound, grounded in established safety principles.

The core principle of this protocol is waste segregation . Halogenated organic compounds should never be mixed with non-halogenated organic waste streams.[3][4] Mixing can create complex, unidentifiable, and potentially reactive mixtures, leading to significantly higher disposal costs and safety risks.[4]

Quantitative Data Summary

A precise understanding of a chemical's properties is fundamental to its safe management. The table below summarizes key data for a closely related and representative compound, 2-Bromo-5-(trifluoromethyl)phenol, which should be used as a conservative guide for handling this compound.

PropertyValueSource
Molecular Formula C₇H₄BrF₃O[5]
CAS Number 402-05-1[5]
Appearance White to low-melting solid[5]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Signal Word Danger[1]

Immediate Pre-Disposal Checklist & Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are operating in a designated and properly equipped area.

  • Location: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1]

  • Spill Kit: Have a chemical spill kit rated for halogenated organic compounds readily accessible.

Adherence to the correct PPE is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consider double-gloving.[7]Prevents skin contact, as the compound causes severe burns.[1]
Eye Protection Chemical safety goggles and a face shield.[1][7]Protects against splashes that can cause serious, irreversible eye damage.[1]
Protective Clothing A flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be required if there is a risk of generating dusts or aerosols.[2]Prevents irritation to the respiratory system.

Step-by-Step Disposal Protocol

The fundamental rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [8][9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step.

  • Solid Waste:

    • Designate a specific, puncture-proof, and sealable container for solid this compound waste.

    • Place all contaminated disposable materials, such as gloves, pipette tips, weigh boats, and absorbent pads, directly into this container.[10]

    • Empty containers that once held the pure compound should also be placed in this solid waste stream after being triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as liquid hazardous waste (see below).

  • Liquid Waste:

    • Designate a separate, clearly labeled, and chemically compatible (e.g., glass or HDPE) container for liquid waste.[4]

    • Collect all solutions containing this compound and any solvent rinsate from cleaning contaminated glassware in this container.

    • Crucially, label this container as "Halogenated Organic Waste." [3][11] This prevents accidental mixing with non-halogenated streams.

Step 2: Waste Container Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste label to every waste container immediately upon its first use.

  • Clearly write the full chemical name: "This compound Waste ."

  • List all other components in the container (e.g., "Methanol," "Contaminated Gloves").

  • Mark the appropriate hazard pictograms (e.g., Corrosive, Health Hazard).

  • Keep the container closed at all times, except when adding waste.[4]

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be:

  • Secure and accessible only to authorized personnel.[6]

  • In a secondary containment bin to prevent the spread of potential leaks.

  • Away from incompatible materials, particularly strong bases.[2]

Spill Management Protocol

Accidents require a swift and correct response to mitigate harm.

  • Small Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill pad.[1][10]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, eliminate any nearby ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[7]

    • Prevent entry into the contaminated area.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Waste Generated (this compound) solid Solid Waste (Contaminated PPE, Labware) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Contaminated Sharps (Needles, Glassware) start->sharps solid_container Labeled, Sealed Solid Waste Container solid->solid_container liquid_container Labeled, Sealed 'Halogenated' Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup via EHS or Licensed Waste Contractor storage->pickup

Caption: Disposal workflow for this compound.

Final Disposal Logistics

The ultimate disposal of this hazardous waste must be handled by professionals.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource. They will have established procedures for the collection of hazardous waste from laboratories.[6][8]

  • Schedule a Pickup: Follow your institution's protocol to schedule a waste pickup. Ensure all containers are properly sealed and labeled before the scheduled time.[4]

  • Documentation: Complete any required waste disposal forms or manifests accurately. Retain copies for your laboratory's records.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Phenol disposal. (2008, April 5).
  • How can I dispose phenol?. (2015, January 9).
  • Standard Operating Procedure - Phenol. (2022, June). Yale Environmental Health & Safety. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16). Thermo Fisher Scientific. [Link]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. [Link]
  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
  • Disposal of chemical waste at FKF. University of Southern Denmark (SDU). [Link]
  • Federal Register, Volume 63 Issue 85. (1998, May 4). GovInfo. [Link]
  • Phenol - Safety D

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Mastering the Safe Handling of 5-Bromo-2-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 5-Bromo-2-(trifluoromethoxy)phenol (CAS No. 1048963-39-8). By understanding the inherent risks and implementing the robust protocols outlined below, you can mitigate hazards and foster a secure research environment. This document moves beyond a simple checklist, explaining the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

Immediate Hazard Assessment: Understanding the Risks

This compound is a halogenated and fluorinated phenolic compound. While comprehensive toxicological data for this specific molecule is limited, its structural similarity to other brominated and trifluoromethylated phenols allows us to anticipate its hazard profile. Safety Data Sheets (SDS) for analogous compounds, such as 2-Bromo-5-(trifluoromethyl)phenol, classify them as acutely toxic and corrosive[1][2].

Anticipated Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin[1][2].

  • Severe Skin Corrosion/Burns: Like many phenols, it is expected to be corrosive, capable of causing severe skin burns and damage[2]. Phenol and its derivatives can also have an anesthetic effect, meaning initial contact may not be immediately painful, delaying response to exposure[3][4].

  • Serious Eye Damage: Direct contact is likely to cause severe and potentially permanent eye damage[1][2].

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory system[1].

Given these potential hazards, a stringent approach to personal protective equipment (PPE) and engineering controls is not just recommended, but essential.

The Core of Safety: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Double Gloving: Nitrile base glove with a Butyl Rubber or Viton outer glove Phenolic compounds, especially when halogenated, can penetrate standard nitrile gloves quickly[5][6]. A double-gloving system provides layered protection. The outer, more robust glove (Butyl/Viton) offers superior chemical resistance, while the inner nitrile glove provides a secondary barrier and protection during the doffing process[5]. Always inspect gloves for integrity before use[7].
Eyes/Face Chemical Safety Goggles and a Full-Face Shield Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a high splash potential[3][8][9].
Body Flame-Resistant Laboratory Coat and a Chemical-Resistant Apron A flame-resistant lab coat should be worn at all times. For any transfer of liquids or when a splash hazard exists, a chemical-resistant apron (e.g., made of neoprene or butyl rubber) must be worn over the lab coat to prevent skin contact[5][10].
Respiratory Use within a Certified Chemical Fume Hood. Respirator as needed. All handling of this compound must occur within a properly functioning chemical fume hood to control vapor inhalation[1][2][5]. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[11].

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize exposure risk at every stage of the chemical's lifecycle in your lab.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks within a well-ventilated area, preferably a fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms (e.g., Corrosive, Acutely Toxic)[3].

  • Segregated Storage: Store this compound in a designated, well-ventilated "Corrosives" or "Toxics" cabinet[1][2]. It should be stored away from incompatible materials such as strong bases and oxidizing agents[1].

  • Secondary Containment: The primary container must be stored within a leak-proof secondary container to contain any potential spills[3].

Step-by-Step Handling Protocol

This protocol must be performed inside a certified chemical fume hood.

  • Preparation: Clear the fume hood of all unnecessary items. Assemble all required equipment, including a designated waste container. Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel time[5][12].

  • Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, chemical-resistant apron, outer butyl gloves, and finally, safety goggles and face shield.

  • Chemical Handling:

    • Carefully open the container. Avoid generating dust if it is a solid, or splashes if it is a low-melting solid or liquid[13][14].

    • Use only compatible tools (e.g., glass or PTFE-coated spatulas) for transfer.

    • If weighing, do so within the fume hood.

    • Close the primary container tightly immediately after use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the apron first, followed by the outer gloves. Remove the face shield and goggles. Finally, remove the inner gloves and lab coat. Wash hands thoroughly with soap and water immediately after[9].

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including pipette tips, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container[1].

  • Container Requirements: The waste container must be made of a compatible material and kept tightly closed when not in use.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's designated Environmental Health & Safety (EHS) office. Do not pour this chemical down the drain or mix it with other waste streams unless explicitly permitted by your EHS guidelines[8].

Emergency Response: Be Prepared

Spill Management
  • Small Spill (in a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand)[1][4].

    • Wearing full PPE, carefully collect the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area according to your lab's SOP.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your laboratory supervisor and institutional EHS.

    • Prevent entry into the affected area. Await response from trained emergency personnel[15].

Exposure Protocol

Immediate and decisive action is critical in the event of an exposure.

Exposure RouteImmediate First Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[1][2]. Because this is a phenol derivative, after initial water flushing, it is highly recommended to wipe the area repeatedly with polyethylene glycol (PEG 300 or 400) if available, as this can help extract absorbed phenol[4][5]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1][2][5]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide assistance. Seek immediate medical attention. [1][2]
Ingestion Do NOT induce vomiting[1][2]. Rinse the mouth with water. Seek immediate medical attention.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Equipment prep1->prep2 prep3 Locate Emergency Shower/Eyewash prep2->prep3 ppe1 Lab Coat & Inner Nitrile Gloves prep3->ppe1 Enter Handling Area ppe2 Chemical Apron & Outer Butyl Gloves ppe1->ppe2 ppe3 Goggles & Face Shield ppe2->ppe3 handle1 Transfer Chemical ppe3->handle1 Begin Work handle2 Close Container Immediately handle1->handle2 handle3 Segregate Contaminated Waste handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Work Complete clean2 Doff PPE in Correct Order clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disposal Store Waste for EHS Pickup clean3->disposal Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.